Product packaging for Totu(Cat. No.:)

Totu

Cat. No.: B1631470
M. Wt: 328.07 g/mol
InChI Key: FPQVGDGSRVMNMR-MXZHIVQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Totu is a useful research compound. Its molecular formula is C10H17BF4N4O3 and its molecular weight is 328.07 g/mol. The purity is usually 95%.
The exact mass of the compound O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N',N'-tetramethyl uronium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17BF4N4O3 B1631470 Totu

Properties

Molecular Formula

C10H17BF4N4O3

Molecular Weight

328.07 g/mol

IUPAC Name

[[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate

InChI

InChI=1S/C10H17N4O3.BF4/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;2-1(3,4)5/h6H2,1-5H3;/q+1;-1/b12-8+;

InChI Key

FPQVGDGSRVMNMR-MXZHIVQLSA-N

SMILES

[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N

Isomeric SMILES

[B-](F)(F)(F)F.CCOC(=O)/C(=N/OC(=[N+](C)C)N(C)C)/C#N

Canonical SMILES

[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to TOTU Coupling Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. O-[(Ethoxycarbonyl)cyanomethyleneamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TOTU, has emerged as a significant tool in the synthetic chemist's arsenal. As a member of the OxymaPure®-based uronium salt family, this compound offers a compelling alternative to traditional benzotriazole-based reagents, addressing some of their inherent safety and solubility concerns. This guide provides a comprehensive technical overview of the this compound coupling reagent, including its chemical properties, mechanism of action, comparative performance data, and detailed experimental protocols for its application in both solid-phase and solution-phase peptide synthesis.

Core Properties and Advantages

This compound is a white to off-white crystalline powder with the chemical formula C₁₀H₁₇BF₄N₄O₃ and a molecular weight of 328.10 g/mol .[1] It was developed as a peptide coupling reagent with several key advantages that make it a valuable tool for researchers and drug development professionals.[1]

Key Advantages:

  • High Reactivity and Efficiency: As a uronium salt, this compound exists in the more reactive O-form, leading to a high activation potential for carboxylic acids and efficient amide bond formation.[1][2]

  • Low Racemization: this compound is recognized for its ability to suppress racemization during peptide coupling, a critical factor in maintaining the biological activity of the synthesized peptide.

  • Enhanced Safety Profile: Unlike benzotriazole-based reagents such as HBTU and TBTU, which can have explosive properties, Oxyma-based reagents like this compound are considered a safer alternative.[2] They are also reported to have a lower allergenic potential.

  • Water-Soluble Byproducts: The byproducts of the coupling reaction with this compound, namely tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are readily soluble in water.[1] This simplifies the purification process, particularly in solution-phase synthesis, as the byproducts can be easily removed by aqueous extraction.[1]

  • High Solubility: this compound exhibits high solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF).[1]

Chemical and Physical Properties

PropertyValueReference
Chemical Name O-[(Ethoxycarbonyl)cyanomethyleneamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate[1]
CAS Number 136849-72-4[1]
Molecular Formula C₁₀H₁₇BF₄N₄O₃[1]
Molecular Weight 328.10 g/mol [1]
Appearance White to off-white crystalline powder[1]
Purity ≥99.0%[1]
Storage Conditions Protect from light and store in a cool, dry place (≤25°C)[1]

Mechanism of Action

The efficacy of this compound as a coupling reagent lies in its ability to efficiently activate the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid or peptide chain. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to an active ester of the OxymaPure leaving group. This active ester subsequently reacts with the amine component to form the desired peptide bond.

The anion of the oxime byproduct is yellow, which can be a useful visual indicator during aqueous extraction of the reaction mixture.[1]

TOTU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH (N-protected Amino Acid) Active_Ester R-CO-Oxyma (Active Ester) Carboxylic_Acid->Active_Ester This compound, Base This compound This compound This compound->Active_Ester Tetramethylurea Tetramethylurea (Byproduct) This compound->Tetramethylurea Base Base (e.g., DIPEA) Peptide_Bond R-CO-NH-R' (Peptide) Active_Ester->Peptide_Bond Amine Oxyma Oxyma (Byproduct) Active_Ester->Oxyma Amine H₂N-R' (Amino Acid/Peptide) Amine->Peptide_Bond

Caption: General mechanism of peptide bond formation using this compound coupling reagent.

Performance Data: A Comparative Overview

While direct, head-to-head comparative studies focusing specifically on this compound are limited in the readily available literature, its performance can be inferred from studies on the broader class of Oxyma-based uronium salts, particularly its close analog COMU. These reagents consistently demonstrate high coupling efficiency and low levels of racemization, often comparable or superior to benzotriazole-based reagents.

Table 1: Comparative Racemization Levels of Coupling Reagents

Coupling ReagentRacemization (%) in Z-Phg-Pro-NH₂ SynthesisReference
HBTUHigh (Specific value not provided in this context)Inferred from comparative statements
HATUModerate (Specific value not provided in this context)Inferred from comparative statements
COMU (Oxyma-based) Low (Comparable to HATU) Inferred from comparative statements

Note: This table provides a qualitative comparison based on available literature. Quantitative values can vary significantly based on the specific amino acids being coupled, the solvent system, and the base used.

Table 2: Comparative Yields of Coupling Reagents

Coupling ReagentYield (%) in Pentapeptide SynthesisReference
HBTU47[3]
HATU83[3]
COMU (Oxyma-based) 99.7 [3]

Note: The data for COMU is presented as a strong indicator of the expected high performance of this compound, given their structural and chemical similarities as Oxyma-based uronium salts.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in both solid-phase and solution-phase peptide synthesis. Optimization of reaction times, equivalents of reagents, and solvent systems may be necessary for specific peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol is based on the widely used Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids

  • This compound coupling reagent

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Appropriate solid support (e.g., Rink amide resin, Wang resin)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Washing solvents (DMF, DCM, isopropanol)

  • Cleavage cocktail appropriate for the resin and protecting groups used

Experimental Workflow:

SPPS_Workflow Start Start Resin_Swelling 1. Resin Swelling Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling Washing_1->Coupling Washing_2 5. Washing Coupling->Washing_2 Repeat_Cycle Repeat for each amino acid? Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection 6. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Final_Washing 7. Final Washing Final_Deprotection->Final_Washing Cleavage 8. Cleavage from Resin Final_Washing->Cleavage Purification 9. Purification and Analysis Cleavage->Purification End End Purification->End

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5-20 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and DMF (3-5 times) to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (2-4 equivalents relative to resin loading) and this compound (2-4 equivalents) in a minimal amount of DMF.

    • Add DIPEA (4-8 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 30-120 minutes at room temperature. The reaction progress can be monitored using a qualitative ninhydrin test.

  • Washing: Wash the resin as described in step 3.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the peptide-resin extensively with DMF, DCM, and methanol, and dry under vacuum.

  • Cleavage and Deprotection: Treat the dried peptide-resin with an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis using this compound

Materials:

  • N-protected amino acid (or peptide fragment) with a free carboxyl group

  • C-protected amino acid (or peptide fragment) with a free amino group

  • This compound coupling reagent

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base

  • Anhydrous organic solvent (e.g., DMF, DCM, acetonitrile)

  • Aqueous solutions for work-up (e.g., 1 M HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Experimental Workflow:

Solution_Phase_Workflow Start Start Reactant_Dissolution 1. Dissolve Reactants Start->Reactant_Dissolution Activation 2. Carboxyl Activation with this compound and Base Reactant_Dissolution->Activation Coupling 3. Addition of Amine Component Activation->Coupling Reaction_Monitoring 4. Monitor Reaction Progress Coupling->Reaction_Monitoring Workup 5. Aqueous Work-up Reaction_Monitoring->Workup Drying_and_Evaporation 6. Dry and Evaporate Solvent Workup->Drying_and_Evaporation Purification 7. Purification Drying_and_Evaporation->Purification End End Purification->End

References

TOTU Reagent: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium tetrafluoroborate) is a highly effective uronium-based coupling reagent widely employed in peptide synthesis. Its high reactivity, suppression of racemization, and the convenient removal of byproducts make it a valuable tool for the efficient assembly of peptide chains. This technical guide provides an in-depth overview of the chemical structure, properties, and applications of the this compound reagent, including detailed experimental protocols and a mechanistic exploration of its function in peptide bond formation.

Chemical Structure and Properties

The this compound reagent is a salt consisting of a tetramethyluronium cation and a tetrafluoroborate anion. The key to its reactivity lies in the uronium moiety, which readily activates the carboxyl group of an amino acid.

Chemical Structure:

  • Systematic Name: O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium tetrafluoroborate

  • CAS Number: 136849-72-4[1]

  • Molecular Formula: C₁₀H₁₇BF₄N₄O₃[1]

  • Molecular Weight: 328.07 g/mol

The structure of the this compound reagent is depicted below:

TOTU_Structure C1 C N1 N(CH₃)₂ C1->N1 N2 N(CH₃)₂ C1->N2 O1 O C1->O1 plus + N3 N O1->N3 C2 C N3->C2 CN C≡N C2->CN COOEt C(=O)OCC C2->COOEt BF4 [BF₄]⁻

Figure 1: Chemical Structure of this compound Reagent

Physicochemical Properties:

A summary of the key physicochemical properties of the this compound reagent is presented in the table below for easy reference.

PropertyValueReference(s)
Appearance White to off-white crystalline powder[1]
Purity ≥99.0% (HPLC)[1]
Melting Point 142-148 °C
Solubility High solubility in common organic solvents[1]
Storage Conditions Protect from light and store in a cool, dry place (≤25°C)[1]

Mechanism of Action in Peptide Coupling

The primary function of the this compound reagent is to activate the carboxyl group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of another amino acid or a growing peptide chain. This activation process proceeds through the formation of a highly reactive O-acylisourea intermediate. The general mechanism is outlined below.

TOTU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Carboxylic_Acid R-COOH Active_Ester R-CO-O-X (Active Ester Intermediate) Carboxylic_Acid->Active_Ester + this compound This compound This compound Reagent This compound->Active_Ester Byproduct1 Tetramethylurea Amino_Acid H₂N-R' Dipeptide R-CO-NH-R' Active_Ester->Dipeptide + H₂N-R' Amino_Acid->Dipeptide Byproduct2 Ethyl 2-cyano-2-(hydroxyimino)acetate SPPS_Workflow Start Start: Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple with Fmoc-AA, This compound, DIPEA in DMF Wash1->Couple Monitor Monitor Reaction (Kaiser Test) Couple->Monitor Wash2 Wash (DMF, DCM) Monitor->Wash2 Wash2->Deprotect Next Amino Acid End End: Elongated Peptide-Resin Wash2->End

References

An In-depth Technical Guide to the Mechanism of Action for TOTU Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the formation of the amide bond is a critical step that dictates the efficiency, purity, and stereochemical integrity of the final product. A variety of coupling reagents have been developed to facilitate this reaction, each with its own set of advantages and disadvantages. Among these, TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) has emerged as a highly effective and versatile reagent. This technical guide provides a comprehensive overview of the mechanism of action of this compound in peptide coupling, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying chemical processes.

Core Mechanism of Action

This compound belongs to the family of uronium-based coupling reagents.[1][2] Its efficacy stems from its ability to rapidly and efficiently activate the carboxylic acid moiety of an N-protected amino acid, converting it into a highly reactive active ester intermediate. This activation paves the way for a subsequent nucleophilic attack by the free amine group of another amino acid or peptide, leading to the formation of a stable amide bond.

The general mechanism can be broken down into the following key steps:

  • Deprotonation of the Carboxylic Acid: The process is initiated by a tertiary amine base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), which deprotonates the carboxylic acid of the N-protected amino acid to form a carboxylate anion.[3]

  • Formation of the Active Ester: The carboxylate anion then attacks the electrophilic carbon atom of the uronium core of this compound. This results in the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to a more stable active ester. The leaving group in this process is the OxymaPure® anion (ethyl 2-hydroxyimino-2-cyanoacetate).[2]

  • Nucleophilic Attack and Peptide Bond Formation: The free amino group of the incoming amino acid or peptide then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the desired peptide bond.

  • Release of Byproducts: This final step releases the coupled peptide and the byproducts of the reaction: tetramethylurea and the OxymaPure® anion.[2] A significant advantage of this compound is that these byproducts are readily soluble in water, facilitating their removal during the work-up and purification process.[4]

Visualizing the Mechanism

The following diagram illustrates the chemical pathway of this compound-mediated peptide coupling:

TOTU_Mechanism cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Active Ester Formation cluster_step3 Step 3: Peptide Bond Formation CarboxylicAcid R-COOH (N-Protected Amino Acid) Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base Base Base (e.g., DIEA) ActiveEster R-CO-Oxyma (Active Ester) Carboxylate->ActiveEster + this compound This compound This compound Tetramethylurea Tetramethylurea ActiveEster->Tetramethylurea Byproduct Peptide R-CO-NH-R' (Coupled Peptide) ActiveEster->Peptide + H₂N-R' Amine H₂N-R' (Amino Acid/Peptide) Oxyma Oxyma anion Peptide->Oxyma Byproduct

Caption: General mechanism of this compound-mediated peptide coupling.

Quantitative Performance Data

While this compound is recognized for its high coupling efficiency and low racemization rates, quantitative data provides a clearer picture of its performance in comparison to other commonly used coupling reagents. The following tables summarize key performance indicators from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, model peptides, and analytical methods.

Table 1: Comparison of Coupling Efficiency and Racemization

Coupling ReagentModel Peptide SynthesisCoupling Time (min)Yield (%)Racemization (%)Reference
This compound Z-Phg-Pro-NH₂12095.23.2[1]
HBTUZ-Phg-Pro-NH₂12094.54.5[1]
HATUZ-Phg-Pro-NH₂12098.41.8[1]
COMBUZ-Phg-Pro-NH₂12096.22.9[1]
This compound Z-Phe-Val-Pro-NH₂12093.212.4[1]
HBTUZ-Phe-Val-Pro-NH₂12092.515.6[1]
HATUZ-Phe-Val-Pro-NH₂12098.56.8[1]
COMBUZ-Phe-Val-Pro-NH₂12094.810.3[1]

Note: The data in this table is compiled from a study comparing different uronium-type coupling reagents. The model peptides are known to be prone to racemization, providing a stringent test for the coupling reagents.

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin used.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin (or other suitable resin)

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Workflow Diagram:

SPPS_Workflow Start Start with Resin Swell 1. Swell Resin (DMF, 30 min) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Swell->Deprotection Wash1 3. Wash (DMF, DCM) Deprotection->Wash1 Coupling 4. Coupling (Fmoc-AA, this compound, DIEA in DMF) Wash1->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage 6. Final Deprotection & Cleavage Repeat->Cleavage Final cycle Purification 7. Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: Standard workflow for solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and then DCM to remove residual piperidine.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), this compound (3 equivalents), and DIEA (6 equivalents) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling and washing, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis using this compound

This protocol is suitable for the synthesis of shorter peptides or for fragment condensation.

Materials:

  • N-protected amino acid or peptide fragment (with a free carboxylic acid)

  • Amino acid ester or peptide fragment (with a free amino group)

  • This compound

  • DIEA or NMM

  • Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the N-protected amino acid (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add DIEA (2 equivalents) to the reaction mixture and stir for 10 minutes at 0°C.

  • Activation and Coupling: Add this compound (1.1 equivalents) to the mixture and continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. The yellow color of the Oxyma anion can be observed in the aqueous layer during the bicarbonate wash.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude peptide by column chromatography on silica gel.

Conclusion

This compound stands as a highly efficient and reliable coupling reagent for modern peptide synthesis. Its mechanism of action, proceeding through a highly reactive Oxyma-based active ester, ensures rapid and clean peptide bond formation. The water-solubility of its byproducts simplifies purification, making it an attractive choice for both solid-phase and solution-phase applications. While quantitative comparisons highlight its competitive performance, particularly in suppressing racemization, the selection of an optimal coupling reagent will always depend on the specific requirements of the target peptide. The detailed protocols provided in this guide offer a solid foundation for researchers to effectively implement this compound in their synthetic strategies, contributing to the successful and efficient production of complex peptides for research and drug development.

References

An In-Depth Technical Guide to O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium Tetrafluoroborate (TOTU)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TOTU, is a highly efficient uronium-based coupling reagent integral to modern peptide synthesis and other areas of organic chemistry.[1][2] Developed as a robust alternative to benzotriazole-based reagents, this compound is distinguished by its high reactivity, solubility, and a favorable safety profile.[3] Its application is particularly valuable in the construction of amide bonds, a fundamental linkage in numerous pharmaceuticals and biologically active molecules. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed reaction mechanism, experimental protocols, and a comparative analysis with other common coupling reagents.

Core Properties and Specifications

This compound is a white to off-white crystalline powder with a high degree of purity, making it suitable for sensitive and complex chemical syntheses.[3][4] Its key properties are summarized in the table below.

PropertyValue
Synonyms This compound, N-[--INVALID-LINK--methylene]-N-methyl-methanaminium tetrafluoroborate
CAS Number 136849-72-4[4]
Molecular Formula C₁₀H₁₇BF₄N₄O₃[1][4]
Molecular Weight 328.07 g/mol [1][4]
Melting Point 144-145 °C (decomposes)[1]
Appearance White to off-white crystalline powder[3]
Purity ≥98.0% (CHN) / ≥99.0% (HPLC)[3][4]
Storage Temperature 2-8°C[1]

Reaction Mechanism and Activation Pathway

This compound facilitates the formation of an amide bond by activating a carboxylic acid. The reaction proceeds through the formation of a highly reactive acyl oxime intermediate.[1] This mechanism is favored for its efficiency and the generation of water-soluble byproducts, which simplifies the purification process.[1][3]

The generalized workflow for this compound-mediated amide bond formation is as follows:

TOTU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Acyl Oxime Intermediate (Highly Reactive) CarboxylicAcid->ActiveEster Activation This compound This compound This compound->ActiveEster Base Base (e.g., DIEA) Base->ActiveEster AmideBond Amide Bond (R-CO-NH-R') ActiveEster->AmideBond Nucleophilic Attack Byproducts Water-Soluble Byproducts (Tetramethylurea, Ethyl 2-hydroxyimino-2-cyanoacetate) ActiveEster->Byproducts Amine Amine (R'-NH2) Amine->AmideBond SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Wash with DMF Deprotection->Washing1 Coupling Couple Activated Amino Acid to Resin Washing1->Coupling Activation Activate Fmoc-Amino Acid with this compound and Base Activation->Coupling Washing2 Wash with DMF Coupling->Washing2 NextCycle Proceed to Next Cycle or Final Cleavage Washing2->NextCycle

References

In-Depth Technical Guide on the Safety and Handling of TOTU Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TOTU), a widely used coupling reagent in peptide synthesis and other areas of organic chemistry. Adherence to the safety protocols and handling procedures outlined herein is crucial for ensuring a safe laboratory environment and the successful application of this reagent.

Core Concepts: Properties and Applications

This compound is a uronium salt-based coupling reagent that is an efficient activator of carboxylic acids for the formation of amide bonds.[1][2] It is a white to off-white crystalline powder.[1] Developed as an alternative to benzotriazole-based reagents like HBTU and TBTU, this compound offers high reactivity, good solubility, and byproducts that are readily soluble in water, simplifying purification processes.[1] Its primary application lies in both solution-phase and solid-phase peptide synthesis, where it is known for minimizing racemization.[3]

Physicochemical Data
PropertyValueReference
CAS Number 136849-72-4[1]
Molecular Formula C₁₀H₁₇BF₄N₄O₃[1]
Molecular Weight 328.07 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 142-148 °C[1]
Purity ≥99.0% (HPLC)[1]

Safety and Hazard Profile

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). It is classified as acutely toxic if swallowed, a skin sensitizer, and can cause serious eye damage and respiratory irritation.[1] A recent study has also flagged this compound as one of twelve peptide coupling reagents that are potentially explosive.

Hazard Identification and Classification
Hazard ClassGHS ClassificationHazard Statement (H-code)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Sensitization Category 1AH317: May cause an allergic skin reaction
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation
Toxicological Data
TestSpeciesRouteValue
LD50RatOral500-650 mg/kg

Handling and Storage Protocols

Proper handling and storage procedures are essential to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)
Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
Storage and Stability
ConditionRecommendation
Temperature Store in a cool, dry place at ≤25°C.
Light Protect from light.
Incompatibilities Avoid contact with strong oxidizing agents.
Moisture Store in a tightly sealed container to prevent moisture ingress.

Experimental Protocols

While a specific, universally optimized protocol for every reaction is not feasible, the following represents a general procedure for the use of this compound in solid-phase peptide synthesis (SPPS). Researchers should optimize the reaction conditions for their specific substrates.

General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines the key steps for a standard coupling cycle in Fmoc-based SPPS using this compound as the activating agent.

Materials:

  • Fmoc-protected amino acid

  • This compound reagent

  • Base (e.g., N,N-diisopropylethylamine - DIPEA or 2,4,6-collidine)

  • SPPS-grade solvent (e.g., N,N-dimethylformamide - DMF)

  • Resin with a free amine group

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This is typically done in two steps: a brief initial treatment followed by a longer treatment (e.g., 1-2 minutes then 15-20 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and this compound (e.g., 0.95 equivalents relative to the amino acid) in DMF. Add the base (e.g., 2 equivalents relative to the amino acid) to the solution. Allow the pre-activation to proceed for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. The coupling time can vary depending on the specific amino acids being coupled but is often in the range of 30-60 minutes.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (no color change) indicates the absence of free primary amines and thus, a complete reaction.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail appropriate for the resin and the amino acid composition of the peptide.

Visualizations

Reaction Mechanism of this compound in Peptide Coupling

TOTU_Reaction_Mechanism Carboxylic_Acid R-COOH (Carboxylic Acid) Acyl_Oxime Acyl Oxime Intermediate Carboxylic_Acid->Acyl_Oxime Activation This compound This compound This compound->Acyl_Oxime Base Base (e.g., DIPEA) Base->Acyl_Oxime Peptide_Bond R-CO-NH-R' (Peptide Bond) Acyl_Oxime->Peptide_Bond Nucleophilic Attack Byproducts Water-Soluble Byproducts (Tetramethylurea, Ethyl 2-hydroxyimino-2-cyanoacetate) Acyl_Oxime->Byproducts Amine R'-NH2 (Amine) Amine->Peptide_Bond SPPS_Workflow Start Start: Resin Selection Swell_Resin 1. Resin Swelling in Solvent (e.g., DMF) Start->Swell_Resin Fmoc_Deprotection 2. N-terminal Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell_Resin->Fmoc_Deprotection Wash_1 3. Washing (DMF) Fmoc_Deprotection->Wash_1 Activate_AA 4. Amino Acid Activation (Fmoc-AA, this compound, Base) Wash_1->Activate_AA Couple_AA 5. Coupling to Resin Activate_AA->Couple_AA Monitor 6. Monitor Reaction (e.g., Kaiser Test) Couple_AA->Monitor Wash_2 7. Washing (DMF) Monitor->Wash_2 Loop Repeat for next Amino Acid Wash_2->Loop Loop->Fmoc_Deprotection Yes Cleavage 8. Cleavage from Resin and Side-Chain Deprotection Loop->Cleavage No (Sequence Complete) Purification 9. Purification (e.g., HPLC) Cleavage->Purification End End: Purified Peptide Purification->End Safety_Workflow Start Start: Handling this compound Risk_Assessment 1. Conduct Risk Assessment Start->Risk_Assessment PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE Ventilation 3. Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Weighing 4. Weighing and Dispensing (Avoid Dust Generation) Ventilation->Weighing Reaction_Setup 5. Reaction Setup Weighing->Reaction_Setup Waste_Disposal 6. Dispose of Waste Properly (Follow Institutional Guidelines) Reaction_Setup->Waste_Disposal Decontamination 7. Decontaminate Work Area and Glassware Waste_Disposal->Decontamination Storage 8. Store in a Cool, Dry, Dark Place Decontamination->Storage End End: Safe Handling Complete Storage->End

References

An In-depth Technical Guide to the Solubility of TOTU in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium tetrafluoroborate), a widely used coupling reagent in peptide synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, ensuring efficient amide bond formation, and streamlining downstream purification processes. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the peptide coupling workflow.

Core Concepts in this compound Solubility

This compound is a uronium salt known for its high reactivity and good solubility in common organic solvents used in peptide synthesis. Its solubility is a key advantage, facilitating homogeneous reaction conditions and minimizing issues related to poor dissolution that can hinder reaction kinetics and lead to incomplete couplings. Furthermore, the by-products of this compound-mediated coupling are generally water-soluble, which simplifies their removal during workup and purification.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published in the literature, available information from technical data sheets and related publications provides valuable insights. The following table summarizes the known solubility characteristics of this compound.

SolventFormulaTypeSolubilityNotes
N,N-Dimethylformamide C₃H₇NOPolar Aprotic≥ 0.5 M (clear soluble)A solution of 1 mmole (328.07 mg) of this compound in 2 mL of DMF is reported to be clear, indicating a solubility of at least 0.5 M or approximately 164 mg/mL. DMF is a common solvent for peptide synthesis.
Dimethyl Sulfoxide C₂H₆OSPolar AproticSolubleWhile no specific quantitative data is available, uronium salts, in general, show good solubility in DMSO. DMSO is a highly polar solvent capable of dissolving a wide range of organic compounds.
Acetonitrile CH₃CNPolar AproticSolubleAcetonitrile is another common solvent in peptide synthesis and purification (HPLC). Uronium salts are generally soluble in acetonitrile, though the presence of salts can affect solubility.
Dichloromethane CH₂Cl₂HalogenatedSolubleDCM is frequently used in solid-phase peptide synthesis. The solubility of coupling reagents in DCM is crucial for efficient reaction.
Water H₂OPolar ProticSolubleThis compound is reported to be soluble in water. However, its stability in aqueous solutions, especially at neutral or basic pH, may be limited due to hydrolysis. The by-products of the coupling reaction are readily extracted with water.
1% Acetic Acid (aq) CH₃COOH in H₂OAcidic AqueousSolubleThe acidic condition can enhance the stability of the uronium salt compared to neutral water.
Experimental Protocol for Determining this compound Solubility

For solvents where quantitative data is unavailable, the following protocol can be used to determine the solubility of this compound. This method is based on the principle of saturating a known volume of solvent with the solute and then determining the concentration of the dissolved solute.

Materials:

  • This compound (≥99.0% purity)

  • Selected solvents (analytical grade, anhydrous where appropriate)

  • Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Analytical balance (readable to at least 0.1 mg)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Syringe filters (e.g., 0.2 µm PTFE)

  • HPLC or UV-Vis spectrophotometer for concentration determination

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a volumetric flask.

    • Add the desired solvent to approximately half the volume of the flask.

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

    • Place the flask on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C) and stir for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

    • After stirring, allow the solution to stand undisturbed for at least one hour to allow undissolved solid to settle.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.2 µm syringe filter into a clean, dry vial. This step is crucial to remove any suspended microparticles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for analysis by HPLC or UV-Vis spectrophotometry. A series of dilutions may be necessary to fall within the linear range of the analytical method.

  • Concentration Determination:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Analyze the diluted sample solution using the same analytical method.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

Safety Precautions:

  • Handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific handling and disposal information.

Visualization of this compound-Mediated Peptide Coupling

The following diagrams illustrate the logical workflow of a this compound-mediated peptide coupling reaction and a general experimental workflow for solubility determination.

PeptideCouplingWorkflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_products Products CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated O-Acyl-isourea Ester CarboxylicAcid->ActivatedEster This compound This compound This compound->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Deprotonation PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond Amine Amine (R'-NH2) Amine->PeptideBond Peptide Dipeptide (R-CO-NH-R') PeptideBond->Peptide Byproducts Water-Soluble By-products (Tetramethylurea, Ethyl 2-hydroxyimino-2-cyanoacetate) PeptideBond->Byproducts

Caption: Workflow of this compound-mediated peptide bond formation.

SolubilityDeterminationWorkflow start Start prepare_solution Prepare Saturated Solution (Excess this compound in known volume of solvent) start->prepare_solution equilibrate Equilibrate (Stir at constant temperature) prepare_solution->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle collect_sample Collect Supernatant settle->collect_sample filter_sample Filter Sample (0.2 µm) collect_sample->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample analyze Analyze by HPLC or UV-Vis dilute_sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining this compound solubility.

In-Depth Technical Guide to O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate (TOTU)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 136849-72-4

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TOTU. The information is tailored for researchers, scientists, and professionals involved in drug development and synthetic chemistry.

Chemical Information and Properties

This compound is a uronium salt-type coupling reagent widely employed in organic synthesis, particularly for the formation of amide bonds in peptide synthesis.[1][2] It is recognized for its high reactivity, good solubility in common organic solvents, and its ability to suppress racemization during the coupling of chiral molecules.[2]

Chemical Structure and Identification
IdentifierValue
CAS Number 136849-72-4
Chemical Name O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate
Synonyms This compound, N-[--INVALID-LINK--methylene]-N-methylmethanaminium tetrafluoroborate
Molecular Formula C₁₀H₁₇BF₄N₄O₃
Molecular Weight 328.07 g/mol
InChI Key FPQVGDGSRVMNMR-UHFFFAOYSA-N
SMILES --INVALID-LINK--(F)(F)F.N(--INVALID-LINK--ON=C(C(=O)OCC)C#N)(C)C
Physicochemical Properties
PropertyValueReference(s)
Appearance White to off-white or light yellow crystalline powder.[2]
Melting Point 142 - 148 °C[3]
Solubility Soluble in DMF and NMP. By-products are water-soluble.[4]
Storage Conditions 2-8°C, protect from light, keep dry under an inert atmosphere.[2]
Purity Typically ≥99.0% (HPLC)[2]

Mechanism of Action in Peptide Synthesis

This compound is a highly efficient coupling reagent due to its uronium salt structure, which facilitates the rapid activation of carboxylic acids.[5] The process of amide bond formation using this compound can be described in the following steps:

  • Activation of Carboxylic Acid: In the presence of a tertiary base (e.g., N,N-diisopropylethylamine - DIPEA), the carboxylic acid of an N-protected amino acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of the uronium group in this compound.

  • Formation of the Active Ester: This attack leads to the formation of a highly reactive acyl oxime active ester.[1] This intermediate is more reactive than the active esters formed by benzotriazole-based reagents like HBTU.[5]

  • Nucleophilic Attack by the Amine: The free amino group of a second amino acid (or the N-terminus of the peptide chain) then performs a nucleophilic attack on the carbonyl carbon of the active ester.

  • Peptide Bond Formation and By-product Release: This attack results in the formation of the desired peptide bond. The by-products of this reaction are tetramethylurea and ethyl 2-cyano-2-(hydroxyimino)acetate, both of which are readily soluble in water, simplifying the purification process, especially in solution-phase synthesis.[2]

The high reactivity of the acyl oxime intermediate and the stability of the leaving group contribute to fast reaction times and high coupling efficiency. Furthermore, the mechanism is known to minimize the risk of racemization at the chiral α-carbon of the amino acid, a critical factor in synthesizing biologically active peptides.[2]

PeptideCouplingMechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Peptide Bond Formation AA_COOH N-Protected Amino Acid (R-COOH) ActiveEster Acyl Oxime Active Ester AA_COOH->ActiveEster + this compound, Base Base Base (e.g., DIPEA) Base->ActiveEster This compound This compound This compound->ActiveEster Byproduct1 Tetramethylurea ActiveEster->Byproduct1 releases ActiveEster->ActiveEster2 Reacts with AA_NH2 Amino Component (R'-NH2) Peptide Dipeptide (R-CO-NH-R') AA_NH2->Peptide attacks Byproduct2 Ethyl 2-cyano-2- (hydroxyimino)acetate Peptide->Byproduct2 releases

Mechanism of this compound-mediated peptide bond formation.

Performance and Comparison with Other Coupling Reagents

This compound is often compared to other common uronium/aminium and phosphonium salt coupling reagents. Its key advantages are its high coupling efficiency and low tendency for racemization. While comprehensive, directly comparable quantitative data under identical conditions is sparse in the literature, the following table summarizes the general performance characteristics based on available studies and reviews.

ReagentTypeRelative Reactivity/YieldRacemization TendencyKey AdvantagesKey Disadvantages
This compound Uronium High Very Low High efficiency, water-soluble by-products, low racemization.[2]Can cause guanidinylation if used in excess.[4]
HBTU AminiumHighLowWidely used, well-established, good yields.Potentially explosive, can cause guanidinylation.[4][6]
HATU AminiumVery HighVery LowFaster and less racemization than HBTU, good for hindered couplings.[7]More expensive than HBTU, can cause guanidinylation.[4]
COMU UroniumVery HighVery LowHigh yields (often >99%), non-explosive, less allergenic.[8]Less stable in DMF solution compared to aminium salts.[9]
PyBOP PhosphoniumHighLowDoes not cause guanidinylation, clean reactions.By-product (HMPA from original BOP) is carcinogenic; PyBOP is a safer alternative.

Note: Reactivity and racemization can be highly dependent on the specific amino acids being coupled, the solvent, the base used, and the reaction temperature.

Experimental Protocols

General Protocol for Solution-Phase Peptide Coupling

This protocol is a representative example for the coupling of two amino acid derivatives in a solution phase.

Materials:

  • N-protected amino acid (1.0 equivalent)

  • Amino acid ester hydrochloride (1.0 equivalent)

  • This compound (1.0 equivalent)

  • Tertiary base, e.g., 4-ethylmorpholine or DIPEA (4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Aqueous LiCl solution (e.g., 4% w/w)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq.), the amino acid ester hydrochloride (1.0 eq.), and this compound (1.0 eq.) in anhydrous DMF.

  • Add the tertiary base (4.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Perform an aqueous workup by washing the organic phase sequentially with the aqueous LiCl solution and the saturated aqueous NaHCO₃ solution to remove the water-soluble by-products and excess base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide product.

  • The crude product can be purified further by column chromatography if necessary.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is also highly effective for solid-phase peptide synthesis. The following is a generalized workflow for a single coupling cycle using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • This compound (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • Fmoc-deprotection solution (e.g., 20% piperidine in DMF)

  • Appropriate resin with the first amino acid attached (e.g., Wang or Rink Amide resin)

  • DMF, Dichloromethane (DCM) for washing

Procedure (One Coupling Cycle):

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable SPPS reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the Fmoc-deprotection solution to the resin and agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) and again with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and this compound (3-5 eq.) in a minimal amount of DMF.

    • Add DIPEA (6-10 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to check for the presence of free primary amines. If the test is positive, the coupling is incomplete and should be repeated.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • The resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow Start Start with Peptide-Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Coupling (Fmoc-AA, this compound, DIPEA) Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle Repeat n times Next_Cycle->Deprotect End Final Cleavage & Deprotection Next_Cycle->End After last AA

General workflow for an Fmoc-SPPS cycle.

Other Potential Applications

While the primary and most extensively documented application of this compound is in peptide synthesis, its efficacy in forming amide bonds suggests its utility in other areas of synthetic chemistry.

  • Oligonucleotide Synthesis: The formation of linkages in modified oligonucleotides, such as peptide-oligonucleotide conjugates, often requires robust coupling reagents. While specific protocols detailing the use of this compound for standard phosphoramidite chemistry are not common, it can be employed in the postsynthetic conjugation of peptides or other carboxylic acid-containing molecules to amino-functionalized oligonucleotides.[10]

  • Material Science: Uronium salts can be used as activators in the synthesis of polymers and functional materials where amide linkages are required. For instance, they can be used to graft molecules onto polymer surfaces or to create cross-linked hydrogels. However, specific applications and protocols citing this compound in material science are not widely published.

  • Synthesis of PNA (Peptide Nucleic Acid): this compound has been successfully used to prepare PNA monomers by coupling functionalized carboxylic acids to 2-aminoethylglycine derivatives, demonstrating its utility in synthesizing peptide-like molecules.[7]

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use a dust mask or work in a well-ventilated area.

  • Handling: Avoid breathing dust. Wash skin thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert gas.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound (CAS 136849-72-4) is a highly effective uronium salt-based coupling reagent that offers significant advantages for the synthesis of peptides and other amide-containing molecules. Its high reactivity, rapid coupling times, and, most importantly, its ability to minimize racemization make it a valuable tool for chemists, particularly when dealing with complex or sensitive substrates. The water solubility of its by-products further simplifies purification procedures. While its primary application remains in peptide synthesis, its fundamental chemistry makes it a candidate for broader use in the synthesis of complex organic molecules and materials. Proper handling and storage procedures are essential to ensure safety and reagent stability.

References

The Cornerstone of Amide Bond Formation: A Technical Guide to Uronium Salt Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the efficient and reliable formation of amide bonds is paramount. Uronium salt coupling reagents have emerged as indispensable tools, facilitating this critical transformation with high efficiency and minimal side reactions. This technical guide delves into the foundational principles of these reagents, offering a comprehensive overview of their mechanism, a comparative analysis of their performance, and detailed protocols for their application.

Core Principles: Unraveling the True Nature of Uronium Salts

While historically referred to as "uronium" salts, extensive crystallographic and NMR studies have revealed that many of the most common reagents in this class, such as HBTU and HATU, exist predominantly as the more stable guanidinium or aminium isomers.[1][2] True uronium salts, where the positive charge resides on the carbon double-bonded to oxygen, are generally more reactive but less stable.[3] This distinction is crucial for understanding their reactivity and potential side reactions.

The fundamental principle behind their efficacy lies in the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine to form the desired amide bond. This process is typically facilitated by a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

The Mechanism of Action: A Stepwise Look at Amide Bond Formation

The coupling process mediated by uronium-type reagents can be delineated into two key stages:

  • Activation: The carboxylate anion, formed by the deprotonation of the carboxylic acid by a base, attacks the electrophilic carbon of the uronium/aminium salt. This results in the formation of a highly reactive O-acylisourea intermediate.

  • Acyl Transfer: This unstable intermediate rapidly reacts with the nucleophilic additive incorporated into the reagent's structure (e.g., HOBt, HOAt, or Oxyma) to generate a more stable active ester. This active ester is then readily aminolyzed by the amine component to furnish the final amide product and a urea byproduct.[1]

The choice of the N-hydroxy additive significantly influences the reactivity of the coupling reagent. Reagents incorporating 7-aza-1-hydroxybenzotriazole (HOAt), such as HATU, exhibit enhanced reactivity due to the electron-withdrawing effect of the pyridine nitrogen, which makes the resulting active ester a better leaving group.[4]

dot

Uronium Salt Coupling Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) CarboxylicAcid->Carboxylate Deprotonation Base1 Base (e.g., DIPEA) ActiveIntermediate O-Acylisourea Intermediate Carboxylate->ActiveIntermediate Nucleophilic Attack UroniumSalt Uronium/Aminium Salt (e.g., HATU) UroniumSalt->ActiveIntermediate ActiveEster Active Ester (e.g., OAt-ester) ActiveIntermediate->ActiveEster Acyl Transfer Byproduct Urea Byproduct ActiveIntermediate->Byproduct Release Additive N-Hydroxy Additive (e.g., HOAt) AmideBond Amide Bond (R-CO-NH-R') ActiveEster->AmideBond Aminolysis Amine Amine (R'-NH₂) Amine->AmideBond

Caption: General mechanism of uronium salt-mediated amide bond formation.

A Comparative Analysis of Common Uronium Salt Reagents

The selection of an appropriate coupling reagent is critical for the success of a synthesis, impacting reaction times, yields, and the preservation of stereochemical integrity. The following tables provide a comparative overview of some of the most widely used uronium-type reagents.

Hydrolytic Stability in DMF

The stability of coupling reagents in solution is a crucial factor, particularly in automated peptide synthesis where stock solutions may be used over extended periods.

Coupling Reagent% Remaining after 1h% Remaining after 6h% Remaining after 24h
HBTU100100100
HATU100100100
COMU79323

Data sourced from a study on novel uronium-type reagents.[3] DMF is a common solvent for peptide synthesis.

Coupling Efficiency and Racemization Control

The following data illustrates the performance of different coupling reagents in specific peptide synthesis models.

Model 1: Stepwise Coupling of Z-Phg-Pro-NH₂

Coupling ReagentConversion Yield (%)D-Isomer (%)
HBTU851.80
HATU881.28
COMU930.71

This model is sensitive to racemization.[3]

Model 2: Segment Coupling of Z-Phe-Val-Pro-NH₂

Coupling ReagentYield (%)D-Isomer (%)
HBTU7511.2
HATU963.1
COMU806.5

Segment coupling is known to be more prone to racemization.[3]

Model 3: Synthesis of G-LHRH (H-GHWSYGLRPG-NH₂) - Crude Purity (%)

Coupling Reagent2 x 1 min Coupling2 x 20 min Coupling
HATU87.2187.31
HCTU84.1590.84
COMU89.2387.73

A comparative study of activators in fast solid-phase peptide synthesis.[5]

Experimental Protocols

The following are generalized protocols for the use of common uronium salt coupling reagents in peptide synthesis. It is important to note that optimal conditions may vary depending on the specific amino acids being coupled and the scale of the reaction.

General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol (Fmoc Strategy)

dot

SPPS Workflow Start Start: Resin-bound peptide with N-terminal Fmoc group Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 4. Coupling Reaction (Addition to resin) Wash1->Coupling Preactivation 3. Pre-activation of Fmoc-Amino Acid Preactivation->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 End End: Elongated peptide chain Wash2->End Reagents Fmoc-AA, Uronium Reagent, Base Reagents->Preactivation

Caption: A typical workflow for a single coupling cycle in Fmoc-based SPPS.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • Uronium coupling reagent (e.g., HBTU, HATU, HCTU) (3-5 equivalents)

  • Base (e.g., DIPEA) (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Amino Acid Solution: In a separate vessel, dissolve the Fmoc-protected amino acid in DMF.

  • Activation: Add the uronium coupling reagent to the amino acid solution, followed by the base. Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF to remove excess reagents and byproducts.

  • Deprotection: Proceed with the removal of the Fmoc protecting group to prepare for the next coupling cycle.

General Solution-Phase Peptide Coupling Protocol

Materials:

  • N-protected amino acid or peptide fragment (1 equivalent)

  • Amine component (e.g., amino acid ester hydrochloride) (1-1.2 equivalents)

  • Uronium coupling reagent (e.g., HATU, COMU) (1-1.2 equivalents)

  • Base (e.g., DIPEA) (2-3 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, Dichloromethane)

Procedure:

  • Reaction Setup: Dissolve the N-protected amino acid and the amine component in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the base to the reaction mixture, followed by the portion-wise addition of the uronium coupling reagent.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-16 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Conclusion

Uronium salt coupling reagents are powerful and versatile tools in the arsenal of the modern peptide chemist. A thorough understanding of their underlying principles, including their true aminium/guanidinium nature and mechanism of action, is essential for their effective application. By carefully selecting the appropriate reagent based on comparative data on stability, efficiency, and racemization suppression, and by employing optimized reaction protocols, researchers can confidently and efficiently construct the amide bonds that form the backbone of peptides and other vital molecules, driving forward innovation in research and drug development.

References

An In-Depth Technical Guide to TOTU for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. Among the vast array of available reagents, TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) has emerged as a significant tool for peptide chemists. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its mechanism of action, performance data, and detailed experimental protocols for its application in peptide synthesis.

Core Characteristics of this compound

This compound is a uronium-based coupling reagent developed as a safer and efficient alternative to benzotriazole-derived reagents such as HBTU and TBTU.[1][2] Its chemical structure and properties offer several advantages in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).

Key Attributes:

  • High Activation Potential: this compound is recognized for its high activation potential, which facilitates efficient and rapid amide bond formation.[1][2] This is crucial for driving coupling reactions to completion, especially when dealing with sterically hindered amino acids or "difficult" peptide sequences.

  • Racemization Suppression: A standout feature of this compound is its ability to minimize racemization, the loss of stereochemical purity at the α-carbon of an amino acid during coupling.[1][2] Maintaining the correct stereochemistry is critical for the biological activity of the final peptide.

  • Water-Soluble By-products: The by-products generated during the coupling reaction with this compound, namely tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are readily soluble in water.[1] This characteristic significantly simplifies the purification process, particularly in solution-phase synthesis, as the by-products can be easily removed through aqueous extraction.

  • Safety Profile: As an OxymaPure®-based reagent, this compound is considered a safer alternative to benzotriazole-based coupling reagents, which are known to have potential explosive properties and can be allergenic.[1]

  • High Solubility: this compound exhibits high solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF).[1]

Performance Data

The efficacy of a coupling reagent is best assessed through quantitative data on its performance. Below is a summary of available data on this compound's coupling efficiency and stability.

Coupling Efficiency

The following table, derived from a study by Merck Millipore (Novabiochem®), compares the coupling efficiency of various reagents in the synthesis of a model peptide. The data highlights that Oxyma-based reagents, including this compound, generally demonstrate higher efficiency than HOBt-based reagents.

Coupling Reagent% Peptide% Deletion% Capping% Other
This compound 58 5 2 35
COMU479440
PyOxim4510540
Ezracom509536
HBTU315784
HCTU3531925
HATU160777
PyBOP316054

Table 1: Comparison of coupling efficiencies of various reagents. Data sourced from a Merck Millipore (Novabiochem®) technical document.[3]

Solution Stability

The stability of the coupling reagent in solution is a critical factor, especially in automated peptide synthesizers where reagents are often pre-dissolved.

Coupling Reagent% Purity after 2 days% Purity after 7 days% Purity after 14 days
This compound 89 85 74
COMU674636
HDMC999998
HATU999998
HBTU1009898
HCTU999998
PyBOP888581
PyOxim908886
Ezracom908579

Table 2: Closed-vial stability of coupling reagents in d7-DMF as determined by 1H NMR. Data sourced from a Merck Millipore (Novabiochem®) technical document.[3]

Mechanism of Action

The primary function of this compound is to activate the carboxylic acid group of an N-protected amino acid to facilitate its coupling with the free amino group of another amino acid or the growing peptide chain.

TOTU_Mechanism AA_COOH N-Protected Amino Acid (R-COOH) Peptide_Bond Peptide Bond Formation AA_COOH->Peptide_Bond This compound This compound This compound->Peptide_Bond Base Base (e.g., DIPEA) Base->Peptide_Bond Active_Ester Activated Amino Acid (Acyl Oxime Ester) New_Peptide Elongated Peptide (R-CO-NH-P) Active_Ester->New_Peptide Peptide_NH2 N-Terminal Amine of Peptide (H2N-P) Peptide_NH2->New_Peptide Coupling Peptide_Bond->Active_Ester Activation Byproducts Water-Soluble By-products (Tetramethylurea, Ethyl 2-hydroxyimino-2-cyanoacetate) Peptide_Bond->Byproducts

This compound-mediated peptide bond formation mechanism.

Experimental Protocols

While specific, detailed protocols for this compound are not as widespread as for reagents like HBTU or HATU, the following are adapted from standard Fmoc-based solid-phase peptide synthesis procedures and can be effectively used with this compound.

Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the key steps for a single coupling cycle on a resin support.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Add sufficient N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling with this compound:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

  • Allow the pre-activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored using a qualitative test like the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.

  • Wash the resin with DMF and then dichloromethane (DCM).

5. Repetition:

  • Repeat the deprotection and coupling cycles for each amino acid in the desired peptide sequence.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, this compound, DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_Cycle Next Amino Acid? Kaiser_Test->Next_Cycle Negative Repeat_Coupling->Coupling Next_Cycle->Deprotection Yes Cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) Next_Cycle->Cleavage No Purification Purification (e.g., HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Solution-Phase Dipeptide Synthesis

This protocol provides a general guideline for the synthesis of a dipeptide in solution using this compound.

1. Activation of the First Amino Acid:

  • Dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH) (1 equivalent) and this compound (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2 equivalents) dropwise while stirring.

  • Continue stirring the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.

2. Coupling with the Second Amino Acid:

  • In a separate flask, dissolve the C-terminally protected amino acid (e.g., H-Gly-OMe) (1 equivalent) in the same anhydrous solvent.

  • Add the pre-activated amino acid solution from step 1 to the solution of the second amino acid at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

3. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer successively with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine. The aqueous washes will remove the water-soluble by-products of this compound.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude dipeptide can then be purified by column chromatography or recrystallization.

Conclusion

This compound stands as a valuable and versatile coupling reagent in the peptide chemist's toolbox. Its high reactivity, ability to suppress racemization, and the generation of water-soluble by-products make it an attractive choice for both solid-phase and solution-phase peptide synthesis.[1][2] The quantitative data, though limited in publicly available comprehensive studies, suggests favorable performance compared to traditional HOBt-based reagents. By following the detailed protocols and understanding the underlying mechanism, researchers and drug development professionals can effectively leverage the key characteristics of this compound to achieve the efficient and high-fidelity synthesis of peptides.

References

Methodological & Application

TOTU Protocol for Solid-Phase Peptide Synthesis (SPPS): Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TOTU as a Coupling Reagent

O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate (this compound) is a uronium-based coupling reagent employed in solid-phase peptide synthesis (SPPS) for the formation of amide bonds. Developed as a non-explosive and efficient alternative to benzotriazole-based reagents like HBTU and TBTU, this compound offers several advantages in peptide synthesis. Its high activation potential, good solubility in common SPPS solvents, and the generation of water-soluble byproducts make it a valuable tool for the synthesis of complex peptides and peptide libraries. Notably, this compound is recognized for its ability to suppress racemization, a critical factor in producing biologically active peptides with high stereochemical purity.

Key Advantages of the this compound Protocol

The utilization of this compound in SPPS protocols presents several benefits for peptide chemists:

  • High Coupling Efficiency: this compound rapidly activates the carboxyl group of Nα-protected amino acids, leading to efficient amide bond formation and high peptide yields.

  • Low Racemization: The reagent is particularly valued for its ability to minimize the epimerization of chiral amino acids during the coupling step, ensuring the synthesis of peptides with high optical purity[1][2]. This is especially crucial for sensitive amino acids like histidine and cysteine.

  • Safety Profile: As a non-benzotriazole-based reagent, this compound does not pose the explosive risks associated with reagents like HBTU, enhancing laboratory safety.

  • Soluble Byproducts: The byproducts generated during the coupling reaction are readily soluble in common solvents used for washing steps in SPPS, simplifying the purification of the final peptide.

  • Versatility: this compound is effective for the synthesis of a wide range of peptides, including those with sterically hindered amino acids and complex sequences.

Comparison with Other Coupling Reagents

The choice of coupling reagent is a critical parameter in SPPS, directly impacting the yield, purity, and cost-effectiveness of the synthesis. The following table provides a comparative overview of this compound with other commonly used coupling reagents.

Coupling ReagentStructure TypeRelative ReactivityRacemization SuppressionKey AdvantagesKey Disadvantages
This compound UroniumHighExcellentSafe, water-soluble byproducts, low racemization.Higher cost compared to carbodiimides.
HBTU Aminium/GuanidiniumHighGoodWidely used, effective for most couplings.Potential for guanidinylation of the N-terminus, explosive potential.
HATU Aminium/GuanidiniumVery HighExcellentHighly reactive, good for difficult couplings.Higher cost, potential for guanidinylation.
COMU UroniumVery HighExcellentHigh reactivity, safer than benzotriazole reagents.Can be less stable in solution over time.
DIC/HOBt Carbodiimide/AdditiveModerateGoodLow cost.Formation of insoluble DCU byproduct, lower reactivity.

Experimental Protocols

This section provides detailed protocols for the use of this compound in Fmoc-based solid-phase peptide synthesis. The following is a general protocol that can be adapted for the synthesis of various peptides, including bioactive peptides like Glucagon-Like Peptide-1 (GLP-1) analogues.

Materials and Reagents
  • Fmoc-protected amino acids

  • This compound (O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether, cold

General Fmoc-SPPS Cycle using this compound

This cycle describes the steps for the addition of a single amino acid to the growing peptide chain on the solid support.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling with this compound:

    • In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and this compound (3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 45-60 minutes at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Wash with DCM (2-3 times) and then again with DMF (2-3 times).

  • Repeat Cycle: Return to step 2 for the coupling of the next amino acid in the sequence.

Peptide Cleavage and Precipitation
  • After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Add the cleavage cocktail to the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide under vacuum.

Visualizing the SPPS Workflow and Activation Mechanism

This compound-Mediated Amino Acid Activation and Coupling

The following diagram illustrates the chemical mechanism of carboxyl group activation by this compound and the subsequent nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain.

TOTU_Activation cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH This compound This compound Active_Ester Fmoc-AA-Active Ester Fmoc_AA->Active_Ester Base Base (DIPEA) This compound->Active_Ester Base->Active_Ester Byproduct1 Tetramethylurea Active_Ester->Byproduct1 Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->Coupled_Peptide Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Peptide Byproduct2 Oxyma byproduct Coupled_Peptide->Byproduct2

This compound activation of an amino acid and subsequent peptide bond formation.
General Fmoc-SPPS Workflow

The diagram below outlines the cyclical nature of solid-phase peptide synthesis using the Fmoc strategy, highlighting the key steps of deprotection, activation/coupling, and washing.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, this compound, DIPEA) wash1->coupling Add next Fmoc-AA wash2 Wash (DMF/DCM) coupling->wash2 wash2->deprotection Repeat for next cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Cycle cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage end Purified Peptide cleavage->end

A simplified workflow of the Fmoc-SPPS cycle.

Application in Bioactive Peptide Synthesis: GPCR Ligands

Peptides synthesized using the this compound protocol are often utilized in drug discovery and biomedical research as ligands for G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane proteins that play a crucial role in cellular signaling and are major drug targets. The high purity and stereochemical integrity of peptides synthesized with this compound are essential for their specific binding and activation of these receptors.

GPCR Signaling Pathway Activated by a Peptide Agonist

The following diagram illustrates a generalized signaling pathway initiated by the binding of a peptide agonist to its cognate GPCR, leading to the activation of downstream effector proteins.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Peptide Agonist GPCR_inactive GPCR (Inactive) Peptide->GPCR_inactive Binding GPCR_active GPCR (Active) GPCR_inactive->GPCR_active G_protein_inactive G-Protein (GDP-bound) GPCR_active->G_protein_inactive Activation G_protein_active Gα-GTP + Gβγ G_protein_inactive->G_protein_active Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

A generalized GPCR signaling cascade initiated by a peptide agonist.

Conclusion

The this compound protocol for solid-phase peptide synthesis offers a reliable and efficient method for the production of high-purity peptides. Its favorable safety profile, coupled with its ability to minimize racemization, makes it an excellent choice for the synthesis of sensitive and complex peptide sequences intended for research and therapeutic applications. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for scientists and researchers to effectively implement the this compound reagent in their peptide synthesis endeavors.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using TOTU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable technique for the preparation of short to medium-length peptides, particularly for large-scale synthesis and for peptides with challenging sequences. The choice of coupling reagent is critical to the success of SPPS, influencing reaction efficiency, yield, and the preservation of stereochemical integrity. O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate (TOTU) is a highly efficient uronium salt-based coupling reagent derived from Oxyma.[1][2] Its high reactivity, excellent solubility in common organic solvents, and the generation of water-soluble byproducts make it an attractive choice for solution-phase peptide synthesis, simplifying the purification of the final peptide product.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in solution-phase peptide synthesis.

Key Advantages of this compound in Solution-Phase Peptide Synthesis

  • High Reactivity: this compound is known for its high activation potential, leading to efficient and rapid amide bond formation.[2]

  • Low Racemization: As a derivative of Oxyma, this compound helps to minimize racemization during the coupling of chiral amino acids.

  • Excellent Solubility: this compound is readily soluble in common solvents used for peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[2]

  • Water-Soluble Byproducts: The byproducts of the coupling reaction, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are easily removed by aqueous extraction, simplifying the purification process.[2]

  • Versatility: this compound can be employed for the synthesis of a wide range of peptides, including those containing sterically hindered amino acids.

Experimental Protocols

General Workflow for Solution-Phase Dipeptide Synthesis using this compound

The following diagram illustrates the general workflow for the synthesis of a dipeptide in solution using this compound as the coupling reagent.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification cluster_deprotection Deprotection A N-protected Amino Acid D Activated Amino Acid (Acyl Oxime Ester) A->D B This compound B->D C Base (e.g., DIPEA) C->D F Protected Dipeptide D->F E C-protected Amino Acid E->F G Aqueous Wash F->G H Extraction G->H I Purification (e.g., Chromatography) H->I K Final Dipeptide I->K J Deprotection Reagent J->K

General workflow for solution-phase dipeptide synthesis using this compound.
Detailed Protocol for the Synthesis of a Protected Dipeptide (e.g., Z-Ala-Phe-OMe)

This protocol describes the synthesis of the protected dipeptide Z-Ala-Phe-OMe as a representative example.

Materials:

  • N-α-Cbz-L-Alanine (Z-Ala-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • This compound (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amine Component:

    • Dissolve H-Phe-OMe·HCl (1.0 equivalent) in DCM.

    • Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Activation of the Carboxylic Acid Component:

    • In a separate flask, dissolve Z-Ala-OH (1.0 equivalent) and this compound (1.05 equivalents) in DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIPEA (2.0 equivalents) to the solution while stirring.

    • Stir the reaction mixture at 0 °C for 15-20 minutes to allow for the formation of the activated acyl oxime ester.

  • Coupling Reaction:

    • To the activated Z-Ala-OH solution, add the prepared H-Phe-OMe solution from step 1.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x). The aqueous washes effectively remove the water-soluble byproducts of this compound and any unreacted starting materials.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide, Z-Ala-Phe-OMe.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the solution-phase synthesis of a dipeptide using this compound. Actual results may vary depending on the specific amino acids and protecting groups used.

ParameterValue/RangeNotes
Reagent Equivalents
N-protected Amino Acid1.0
Amino Acid Ester1.0
This compound1.0 - 1.2A slight excess ensures complete activation.
Base (e.g., DIPEA)2.0 - 3.0Base is required for both the activation and coupling steps.
Reaction Conditions
SolventDMF, DCM, or a mixtureAnhydrous solvents are recommended.
Temperature0 °C to room temperatureActivation is typically performed at 0 °C to minimize side reactions.
Reaction Time1 - 6 hoursMonitor by TLC for completion.
Expected Outcome
Yield80 - 95%Highly dependent on the specific peptide sequence and purification.
Purity (after chromatography)>98%
Racemization<1%Typically very low with this compound.

Logical Relationships in this compound-Mediated Peptide Coupling

The following diagram illustrates the key chemical transformations and relationships in the this compound-mediated coupling process.

G cluster_reactants Reactants cluster_intermediates Intermediates & Byproducts cluster_products Products AA1 R-COOH (N-protected Amino Acid) ActiveEster R-CO-O-N=C(CN)COOEt (Acyl Oxime Ester) AA1->ActiveEster Activation AA2 H₂N-R' (Amino Component) Peptide R-CO-NH-R' (Protected Peptide) AA2->Peptide This compound This compound This compound->ActiveEster Byproduct1 Tetramethylurea This compound->Byproduct1 Base Base (e.g., DIPEA) Base->ActiveEster Byproduct2 Ethyl 2-hydroxyimino-2-cyanoacetate ActiveEster->Byproduct2 ActiveEster->Peptide Coupling G cluster_receptors Opioid Receptors cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Biphalin Biphalin MuReceptor μ-Opioid Receptor Biphalin->MuReceptor DeltaReceptor δ-Opioid Receptor Biphalin->DeltaReceptor Gprotein Gi/Go Protein MuReceptor->Gprotein DeltaReceptor->Gprotein AC Adenylyl Cyclase Gprotein->AC Inhibition KChannel K+ Channel Gprotein->KChannel Activation CaChannel Ca2+ Channel Gprotein->CaChannel Inhibition cAMP cAMP AC->cAMP Conversion Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability KChannel->Analgesia CaChannel->Analgesia

References

Application Notes and Protocols for the Use of TOTU in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of amino acid chains. However, the synthesis of "difficult" peptide sequences—those prone to aggregation, containing sterically hindered amino acids, or exhibiting poor solubility—remains a significant challenge. The choice of coupling reagent is paramount in overcoming these obstacles. TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a highly effective uronium salt-based coupling reagent that has demonstrated considerable utility in promoting efficient amide bond formation, even in the most challenging cases.

This compound is recognized for its high reactivity and its ability to suppress racemization, a critical factor in maintaining the stereochemical integrity and biological activity of the final peptide product.[1] As an alternative to more traditional HOBt-based reagents like HBTU and TBTU, this compound offers the distinct advantage of producing water-soluble by-products, which simplifies the purification process. These characteristics make this compound a valuable tool for researchers synthesizing complex peptides for applications in drug discovery, proteomics, and biomaterials science.

This document provides detailed application notes and protocols for the effective use of this compound in the synthesis of difficult peptide sequences.

Mechanism of Action

This compound facilitates amide bond formation by activating the carboxylic acid group of an incoming amino acid. This activation proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain. This rapid and efficient coupling process helps to minimize side reactions that can occur with slower coupling methods, particularly when dealing with difficult sequences.

Applications for Difficult Peptide Sequences

This compound has been successfully employed in the synthesis of a variety of challenging peptides, including those with applications as therapeutic agents and molecular probes.

  • Synthesis of Bradykinin B2 Receptor Imaging Agents: this compound has been utilized to couple cyclam to the decapeptide HOE140, a bradykinin B2 receptor antagonist, to create a technetium-99m labeled imaging agent.[2] This application highlights this compound's utility in synthesizing modified peptides for diagnostic purposes.

  • Assembly of Potent Thrombin Inhibitors: The synthesis of Mtr-Asp(Peg)-D-Adf-Pip, a potent and long-lasting thrombin inhibitor, has been accomplished using this compound.[2] This demonstrates this compound's effectiveness in constructing complex peptide-based drugs.

  • Coupling of Hindered Amino Acids: this compound is particularly well-suited for coupling sterically hindered amino acids, such as N-methylated amino acids or those with bulky side chains, where other coupling reagents may prove inefficient.[3]

Experimental Protocols

The following protocols are provided as a guideline for the use of this compound in manual Solid-Phase Peptide Synthesis (SPPS). These are general protocols for aminium-derived coupling reagents and have been adapted for this compound. Optimization may be required for specific difficult sequences.

Materials and Reagents
  • Fmoc-protected amino acids

  • This compound (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Appropriate resin for SPPS (e.g., Rink Amide, Wang)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether, cold

Protocol 1: Standard this compound Coupling in SPPS

This protocol is suitable for most coupling steps, including those involving moderately difficult amino acids.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

Protocol 2: Double Coupling with this compound for Difficult Sequences

For particularly difficult couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation, a double coupling strategy is recommended.

  • Follow steps 1-5 of Protocol 1.

  • First Coupling Monitoring: Perform a ninhydrin test. If the test is positive (blue/purple beads), indicating incomplete coupling, proceed with a second coupling.

  • Second Coupling: Repeat steps 3 and 4 of Protocol 1 with a fresh solution of activated amino acid.

  • Final Washing: After the second coupling, wash the resin thoroughly as described in step 5 of Protocol 1.

  • Capping (Optional): If the ninhydrin test remains positive after the second coupling, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentCrude Purity (%) of ACP (65-74)Reference
HBTU~60%[2]
PyBOP~65%[4]
HATU~85%[2][4]
HCTU~85%[2][4]
TCTU87%[4]
DMTMMLower than aminium salts[4]
COMULess effective than HBTU/HCTU on polystyrene resins

Note: The efficiency of coupling reagents can be highly sequence-dependent. The data presented here is for a specific difficult sequence and may not be representative of all challenging peptides.

Mandatory Visualizations

Experimental Workflow for SPPS using this compound

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 activation Amino Acid Activation (Fmoc-AA, this compound, DIPEA in DMF) wash1->activation coupling Coupling activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitoring Ninhydrin Test wash2->monitoring double_coupling Double Coupling (Repeat Activation & Coupling) monitoring->double_coupling Incomplete capping Capping (Acetic Anhydride/DIPEA) monitoring->capping Still Incomplete next_cycle Next Coupling Cycle monitoring->next_cycle Complete double_coupling->wash2 capping->next_cycle next_cycle->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) next_cycle->cleavage Final Cycle end End: Purified Peptide cleavage->end

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Signaling Pathway of the Bradykinin B2 Receptor

B2R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol BK Bradykinin B2R Bradykinin B2 Receptor (GPCR) BK->B2R Binds Gq Gq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates MAPK_pathway MAPK Pathway (Ras/Raf/MEK/ERK) PKC->MAPK_pathway Activates Cell_response Cellular Responses (Proliferation, Inflammation) MAPK_pathway->Cell_response Leads to

Caption: Simplified signaling pathway of the Bradykinin B2 Receptor.

Troubleshooting

Difficult peptide sequences can present a number of challenges during synthesis. The following are some common problems and potential solutions when using this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Ninhydrin Test) - Steric hindrance of the amino acid.- Peptide aggregation on the resin.- Insufficient activation time or reagent equivalents.- Perform a double coupling (Protocol 2).- Increase the coupling time.- Increase the equivalents of amino acid, this compound, and DIPEA.- Consider switching to a more polar solvent like NMP or adding a chaotropic agent.- If the problem persists, cap the unreacted amines.
Low Yield of Final Peptide - Incomplete coupling at one or more steps.- Premature chain termination.- Inefficient cleavage from the resin.- Ensure complete coupling at each step using the ninhydrin test.- Use fresh, high-quality reagents.- Optimize the cleavage cocktail and time for your specific peptide and resin.
Presence of Deletion Sequences in Mass Spectrometry - Incomplete coupling followed by successful coupling in the next cycle.- Implement a capping step after difficult couplings to block unreacted amines.
Racemization - Over-activation of the amino acid.- Use of a strong base.- Minimize the pre-activation time.- Although this compound is known to suppress racemization, for particularly sensitive amino acids, consider using a less hindered base than DIPEA, such as N-methylmorpholine (NMM), though this may require longer coupling times.

Conclusion

This compound is a powerful and versatile coupling reagent that offers significant advantages for the synthesis of difficult peptide sequences. Its high reactivity, ability to suppress racemization, and the generation of water-soluble by-products make it an excellent choice for researchers facing challenges with peptide aggregation, sterically hindered amino acids, and complex peptide architectures. By employing the protocols and troubleshooting strategies outlined in these application notes, scientists can enhance the success rate of synthesizing challenging peptides, thereby accelerating research and development in peptide-based therapeutics and diagnostics.

References

Applications of TOTU in Cyclic Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TOTU in Peptide Synthesis

O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate (this compound) is a highly efficient uronium-based coupling reagent employed in amide bond formation, a critical step in peptide synthesis.[1][2] Its structure confers a high activation potential, facilitating rapid and precise coupling of amino acids.[1] A significant advantage of this compound is its ability to suppress racemization, ensuring the stereochemical integrity of the resulting peptide, which is paramount for its biological activity.[1] These characteristics, combined with the ease of removal of its by-products, make this compound a valuable tool in the synthesis of complex peptides, including cyclic peptides.[1][2]

Cyclic peptides offer several advantages over their linear counterparts in drug development, including enhanced metabolic stability, improved bioavailability, and constrained conformations that can lead to higher receptor binding affinity and selectivity. The synthesis of these macrocycles, however, presents unique challenges, particularly during the crucial intramolecular cyclization step. The choice of coupling reagent for this step is critical to achieving good yields and purity.

While specific, detailed protocols for this compound-mediated cyclization are not extensively documented in publicly available literature, this document provides generalized protocols and application notes based on the known reactivity of this compound and established principles of cyclic peptide synthesis.

Key Applications

Based on available literature, this compound has been utilized in the synthesis of complex peptide derivatives, indicating its suitability for challenging coupling reactions inherent in macrocyclization. Notable examples include its use in the assembly of a potent, long-lasting thrombin inhibitor, Mtr-Asp(Peg)-D-Adf-Pip.[3] Although this is a linear dipeptide derivative, the successful coupling demonstrates this compound's efficacy in forming amide bonds involving modified amino acids, a common feature in cyclic peptide drug candidates.

Experimental Protocols

The following are generalized protocols for head-to-tail cyclic peptide synthesis using this compound. These should be optimized for each specific peptide sequence.

On-Resin Cyclization Protocol

On-resin cyclization is often preferred as it can minimize intermolecular side reactions by pseudo-dilution on the solid support.

1. Linear Peptide Synthesis:

  • The linear peptide is assembled on a suitable resin (e.g., 2-chlorotrityl chloride resin for protected fragment cleavage, or a rink amide resin with a selectively cleavable linker for side-chain attachment).

  • Standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols are followed.

2. Selective Deprotection:

  • The protecting groups at the N-terminus (Fmoc) and the C-terminus (e.g., Allyl, which can be removed with Pd(PPh₃)₄) are selectively removed to expose the free amine and carboxylic acid, respectively.

3. This compound-Mediated Cyclization:

  • The resin-bound linear peptide is washed thoroughly with DMF.

  • A solution of this compound (1.5-3.0 equivalents relative to the peptide) and a base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (3-6 equivalents) in DMF is added to the resin.

  • The reaction is allowed to proceed at room temperature for 2-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of peptide from the resin and analyzing by HPLC-MS.

4. Cleavage and Deprotection:

  • After completion of the cyclization, the resin is washed thoroughly.

  • The cyclic peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

5. Purification:

  • The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Cyclization Protocol

Solution-phase cyclization is performed after the linear peptide has been cleaved from the solid support.

1. Synthesis and Cleavage of the Linear Peptide:

  • The protected linear peptide is synthesized on a resin that allows for cleavage while keeping the side-chain protecting groups intact (e.g., 2-chlorotrityl chloride resin).

  • The protected linear peptide is cleaved from the resin.

2. Cyclization Reaction:

  • The protected linear peptide is dissolved in a suitable solvent, typically DMF, at a high dilution (0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • This compound (1.1-1.5 equivalents) and a base (e.g., DIPEA or NMM, 2-3 equivalents) are added to the solution.

  • The reaction is stirred at room temperature for 2-24 hours and monitored by HPLC-MS.

3. Deprotection and Purification:

  • Once the cyclization is complete, the solvent is removed under vacuum.

  • The side-chain protecting groups are removed using a standard cleavage cocktail.

  • The crude cyclic peptide is purified by RP-HPLC.

Data Presentation

Table 1: Generalized Reaction Conditions for this compound-Mediated Head-to-Tail Cyclization

ParameterOn-Resin CyclizationSolution-Phase Cyclization
Peptide Concentration Pseudo-dilution on resin0.1 - 1 mM
This compound Equivalents 1.5 - 3.01.1 - 1.5
Base DIPEA or NMMDIPEA or NMM
Base Equivalents 3.0 - 6.02.0 - 3.0
Solvent DMF, NMPDMF, NMP, DCM
Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 24 hours2 - 24 hours

Table 2: Comparison of Common Coupling Reagents in Peptide Synthesis

Coupling ReagentClassKey AdvantagesPotential Drawbacks
This compound Uronium SaltHigh reactivity, low racemization, easy by-product removal.[1]Higher cost compared to carbodiimides.
HBTU/HATU Uronium/Aminium SaltHigh efficiency, low racemization (especially HATU).Potential for side reactions (guanidinylation of the N-terminus).
PyBOP Phosphonium SaltHigh efficiency, particularly for hindered couplings.By-products can be difficult to remove.
DCC/DIC CarbodiimideLow cost.Racemization risk, insoluble urea by-products (DCC).

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps Resin Solid Support (Resin) Attach_AA1 Attach First Amino Acid Resin->Attach_AA1 Fmoc-AA1-OH, Base Deprotection1 Fmoc Deprotection Attach_AA1->Deprotection1 Piperidine/DMF Coupling2 Couple Second Amino Acid Deprotection1->Coupling2 Fmoc-AA2-OH, Coupling Reagent Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Piperidine/DMF Elongation Peptide Chain Elongation Deprotection2->Elongation Repeat Cycles Linear_Peptide_on_Resin Linear Peptide on Resin Elongation->Linear_Peptide_on_Resin N_Term_Deprotection N-Terminal Deprotection Linear_Peptide_on_Resin->N_Term_Deprotection Piperidine/DMF C_Term_Deprotection C-Terminal Deprotection N_Term_Deprotection->C_Term_Deprotection e.g., Pd(PPh3)4 for Allyl Cyclization Intramolecular Cyclization C_Term_Deprotection->Cyclization This compound, DIPEA, DMF Cleavage Cleavage from Resin & Side-Chain Deprotection Cyclization->Cleavage TFA Cocktail Purification Purification Cleavage->Purification RP-HPLC Cyclic_Peptide Final Cyclic Peptide Purification->Cyclic_Peptide

General workflow for solid-phase synthesis of cyclic peptides.

G Peptide_COOH Peptide-COOH Activated_Ester Activated Ester Intermediate Peptide_COOH->Activated_Ester Activation This compound This compound This compound->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Cyclic_Peptide Cyclic Peptide Activated_Ester->Cyclic_Peptide Intramolecular Nucleophilic Attack Peptide_NH2 Peptide-NH2 (N-terminus) Peptide_NH2->Cyclic_Peptide Byproducts By-products Cyclic_Peptide->Byproducts

Proposed mechanism of this compound-mediated amide bond formation in cyclization.

References

Application Notes and Protocols for Coupling Hindered Amino Acids Using TOTU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), presents a significant synthetic challenge. These residues are crucial for inducing specific secondary structures (e.g., helices) and for enhancing peptide stability against enzymatic degradation. The steric bulk surrounding the α-carbon in these amino acids impedes the formation of the peptide bond, often leading to low coupling yields and incomplete reactions when using standard coupling reagents.

This document provides detailed application notes and protocols for the effective use of TOTU (O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate) , a highly efficient uronium salt-based coupling reagent, for overcoming the challenges associated with the incorporation of hindered amino acids into peptide sequences. This compound is recognized for its high reactivity and the convenient water-solubility of its byproducts, which simplifies the purification process in solution-phase synthesis.[1][2]

Advantages of Using this compound for Hindered Amino Acids

This compound offers several advantages in the synthesis of peptides containing sterically demanding residues:

  • High Reactivity: As a uronium salt, this compound is a potent activating agent for carboxylic acids, facilitating rapid and efficient amide bond formation even with sterically hindered amino and carboxylic components.[1][3]

  • Reduced Racemization: this compound is known to be a racemization suppressant, which is critical for maintaining the stereochemical integrity of the amino acid residues during the coupling reaction.[3]

  • Water-Soluble Byproducts: The byproducts of the coupling reaction, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are readily soluble in water, allowing for easy removal during workup in solution-phase synthesis.[4]

  • Versatility: this compound can be employed in both solution-phase and solid-phase peptide synthesis (SPPS).[4]

Data Presentation: Comparison of Common Coupling Reagents

While direct quantitative comparisons of coupling yields and racemization for this compound against other reagents for specific hindered amino acids are not extensively documented in readily available literature, the following table provides a qualitative comparison based on established knowledge.

Coupling ReagentReagent TypeRelative Reactivity for Hindered CouplingsRacemization PotentialByproduct RemovalNotes
This compound Uronium SaltHigh[1][3]Low[3]Easy (Water-soluble)[4]Excellent for both solution and solid-phase synthesis.
HATU Aminium SaltVery High[5][6]Low[5]Generally straightforwardOften considered the gold standard for difficult couplings.
HBTU Aminium SaltHigh[5][7]Low[5]Generally straightforwardA widely used and effective coupling reagent.
PyBOP Phosphonium SaltHighLowGenerally straightforwardGood for hindered couplings, avoids guanidinylation side reactions.
DIC/HOBt CarbodiimideModerateModerateDCU can be insolubleA classic and cost-effective method, but can be less efficient for very hindered couplings.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Hindered Amino Acid (e.g., Aib) using this compound

This protocol describes a general procedure for the manual Fmoc-based solid-phase synthesis of a peptide containing a sterically hindered amino acid.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • This compound (O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% solution of piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the Hindered Amino Acid (e.g., Fmoc-Aib-OH):

    • In a separate vial, dissolve the Fmoc-protected hindered amino acid (3 equivalents relative to resin loading), this compound (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate the mixture by gently agitating for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Shake the reaction mixture for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

    • Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. For couplings involving secondary amines (like after proline or N-methylated amino acids), an isatin test can be used.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Coupling of a Hindered Amino Acid using this compound

This protocol describes a general procedure for the coupling of a protected hindered amino acid to an amino acid ester in solution.

Materials:

  • N-protected hindered amino acid (e.g., Boc-Aib-OH)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reactant Preparation:

    • Dissolve the N-protected hindered amino acid (1.0 equivalent) and this compound (1.05 equivalents) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

    • In a separate flask, suspend the amino acid ester hydrochloride (1.1 equivalents) in the same solvent and add DIPEA or NMM (1.1 equivalents) to neutralize the salt and generate the free amine.

  • Activation:

    • To the solution of the N-protected amino acid and this compound, add DIPEA or NMM (1.2 equivalents) and stir the mixture at 0 °C for 10-15 minutes to activate the carboxylic acid.

  • Coupling:

    • Add the solution of the free amino acid ester to the activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and byproducts), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

TOTU_Activation_Mechanism Figure 1: Proposed Activation Mechanism of a Carboxylic Acid by this compound cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate Anion) Carboxylic_Acid->Carboxylate + Base This compound This compound Base Base (e.g., DIPEA) Active_Ester R-CO-O-X (Activated Ester Intermediate) Carboxylate->Active_Ester + this compound Peptide_Bond R-CO-NH-R' (Peptide Bond) Active_Ester->Peptide_Bond + R'-NH₂ Byproducts Water-Soluble Byproducts Active_Ester->Byproducts Amine R'-NH₂ (Amino Component)

Figure 1: Proposed Activation Mechanism of a Carboxylic Acid by this compound

SPPS_Workflow Figure 2: Experimental Workflow for SPPS using this compound start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 couple 4. Coupling with this compound (Fmoc-AA-OH, this compound, DIPEA in DMF) wash1->couple wash2 5. Washing (DMF, DCM) couple->wash2 repeat Repeat Steps 2-5 for each amino acid wash2->repeat repeat->deprotect Next cycle final_deprotect 6. Final Fmoc Deprotection repeat->final_deprotect Final cycle cleave 7. Cleavage from Resin (TFA cocktail) final_deprotect->cleave purify 8. Purification (RP-HPLC) cleave->purify end Pure Peptide purify->end

Figure 2: Experimental Workflow for SPPS using this compound

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient reaction time.- Steric hindrance is too great.- Inefficient activation.- Extend the coupling time.- Perform a double coupling (repeat the coupling step).- Increase the equivalents of amino acid and coupling reagents.- Switch to a more polar solvent like NMP if aggregation is suspected.
Low Yield after Cleavage - Incomplete couplings throughout the synthesis.- Premature chain termination.- Aggregation of the peptide on the resin.- Ensure complete coupling at each step using a monitoring test.- Use capping (e.g., with acetic anhydride) after coupling to block unreacted amines.- Consider using pseudo prolines or other aggregation-disrupting strategies for difficult sequences.
Presence of Deletion Peptides in Final Product Incomplete coupling at one or more steps.Optimize coupling conditions as described above. Ensure thorough washing between steps.
Racemization - Prolonged activation time.- Use of a strong base.- Minimize the pre-activation time.- Consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, especially for sensitive amino acids.

Conclusion

This compound is a powerful and versatile coupling reagent that is particularly well-suited for the challenging task of incorporating sterically hindered amino acids into peptide chains. Its high reactivity, coupled with its ability to suppress racemization and the ease of byproduct removal, makes it an excellent choice for both solid-phase and solution-phase peptide synthesis. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can enhance the success rate of synthesizing complex peptides containing these valuable but challenging residues.

References

Application Notes and Protocols: TOTU-Mediated Synthesis of Peptide Nucleic Acids (PNAs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, offering exceptional thermal stability and resistance to enzymatic degradation.[1] These properties make PNAs powerful tools in molecular biology, diagnostics, and as potential therapeutic agents, particularly in antisense and antigene strategies.[2][3] The synthesis of PNAs is typically achieved through solid-phase peptide synthesis (SPPS) methodologies.[2][3] This document provides detailed application notes and protocols for the synthesis of PNAs using O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate (TOTU) as a coupling reagent. This compound is an efficient uronium-based coupling reagent that has been successfully utilized in PNA synthesis.[4]

Data Presentation

The selection of a coupling reagent is critical for achieving high yields and purity in PNA synthesis. While data for this compound in PNA synthesis is not as extensively published as for other reagents like HATU or HBTU, available information indicates its effectiveness.

Coupling Reagent CombinationPNA MonomerReported YieldReference
This compound/DIEAAaa, Gaa64–91%[2]
Piv-Cl/NMMAaa, Caa76–80%[2]
EDCl/4-DMAPTaa95%[2]
HATU/2,6-lutidine/DIEABoc-protected monomers85–95%[2]
HBTU/HOBt/DIEAAcyl-protected monomers40–85%[3]

Table 1: Comparison of reported yields for different coupling reagent combinations in PNA monomer coupling.

Experimental Protocols

The following protocols are based on established solid-phase PNA synthesis principles and can be adapted for both manual and automated synthesis. The Fmoc/Bhoc protection strategy is detailed here as a widely used method.

Protocol 1: Solid-Phase PNA Synthesis using this compound

This protocol outlines the key steps for the elongation of a PNA sequence on a solid support using this compound as the coupling agent.

Materials and Reagents:

  • Fmoc-PNA monomers (with Bhoc protection for A, C, G bases)

  • Rink Amide resin or other suitable solid support

  • O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate (this compound)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Monomer Coupling:

    • In a separate vial, dissolve the Fmoc-PNA monomer (3 equivalents relative to resin loading) in a minimal amount of NMP or DMF.

    • Add this compound (2.9 equivalents) and DIEA (6 equivalents) to the monomer solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated monomer solution to the deprotected resin.

    • Agitate the reaction vessel for 30-60 minutes at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test) to ensure completion.

    • Wash the resin with DMF (3-5 times).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIEA or lutidine) in DMF (e.g., 5% Ac₂O, 6% 2,6-lutidine in DMF) for 5-10 minutes.

    • Wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the desired PNA sequence.

  • Final Fmoc Deprotection: After the final coupling cycle, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized PNA from the solid support and the removal of side-chain protecting groups.

Procedure:

  • Transfer the dried resin to a suitable reaction vessel.

  • Add the cleavage cocktail (e.g., TFA/TIS/H₂O; 95/2.5/2.5, v/v/v) to the resin. Use approximately 1 mL of cocktail per 100 mg of resin.

  • Incubate the mixture at room temperature for 1.5 to 2 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved PNA.

  • Precipitate the PNA from the filtrate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the PNA.

  • Wash the PNA pellet with cold diethyl ether (2-3 times) to remove scavengers and residual cleavage cocktail.

  • Dry the PNA pellet under vacuum.

  • The crude PNA can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Monomer Coupling (Fmoc-PNA-monomer, this compound, DIEA) Deprotection->Coupling Capping Capping (Acetic Anhydride) Coupling->Capping Optional Capping->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Capping->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis G cluster_cell Cellular Environment PNA Antisense PNA mRNA Target mRNA PNA->mRNA Hybridization NoProtein Translation Blocked PNA->NoProtein Ribosome Ribosome mRNA->Ribosome Binding mRNA->NoProtein Protein Protein Synthesis Ribosome->Protein Translation Ribosome->NoProtein Steric Hindrance

References

Protocol for the Preparation of a Stock Solution of TOTU

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction:

TOTU, or O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium tetrafluoroborate, is a highly effective uronium salt-based coupling reagent utilized in peptide synthesis and other amide bond formations.[1][2] Its high reactivity and the water-soluble nature of its byproducts make it a valuable tool in both solid-phase and solution-phase synthesis.[1][3] Proper preparation of a stock solution is crucial for accurate and reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of this compound, intended for use by researchers, scientists, and professionals in the field of drug development.

Key Properties of this compound:

This compound is a white to off-white crystalline powder.[1][4] It is known for its high solubility in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF).[1] Due to its sensitivity to moisture, it is imperative to handle this compound in a dry environment and store it under an inert atmosphere.[5]

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Experimental Protocol

Objective: To prepare a stock solution of this compound at a specified concentration in a suitable solvent.

Materials:

  • This compound (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium tetrafluoroborate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper or boat

  • Pipettes

  • Inert gas (e.g., nitrogen or argon)

  • Dry, sealed storage vials

Procedure:

  • Preparation of Work Area: Ensure the workspace, glassware, and equipment are clean and dry. Purge the volumetric flask and storage vials with an inert gas to remove atmospheric moisture.

  • Weighing of this compound: Tare a clean, dry weighing paper or boat on an analytical balance. Carefully weigh the desired amount of this compound powder.

  • Dissolution:

    • Add a magnetic stir bar to the volumetric flask.

    • Using a dry funnel, transfer the weighed this compound powder into the volumetric flask.

    • Add approximately 80% of the final desired volume of anhydrous DMF to the flask.

    • Place the flask on a magnetic stirrer and stir the solution until the this compound powder is completely dissolved. Avoid vigorous stirring that could introduce moisture.

  • Final Volume Adjustment: Once the this compound is fully dissolved, carefully add anhydrous DMF to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and gently invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into appropriately sized, dry, and inert gas-flushed storage vials.

    • Label each vial clearly with the name of the reagent (this compound), concentration, solvent (DMF), preparation date, and your initials.

    • Store the vials at 2-8°C, protected from light.[3][6]

Data Presentation

ParameterValueReference
Full Chemical Name O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium tetrafluoroborate[1][2][6]
Synonym This compound[1][7]
CAS Number 136849-72-4[1][6]
Molecular Formula C₁₀H₁₇BF₄N₄O₃[1][8]
Molecular Weight ~328.07 g/mol [3][6][8]
Appearance White to off-white crystalline powder[1][4]
Recommended Solvent Anhydrous N,N-Dimethylformamide (DMF)[3]
Recommended Storage 2-8°C, dry, under inert gas, protected from light[3][6]

Mandatory Visualization

TOTU_Stock_Solution_Workflow Workflow for Preparing this compound Stock Solution A Prepare Dry Workspace and Glassware B Weigh this compound Powder A->B C Transfer this compound to Volumetric Flask B->C D Add ~80% Anhydrous DMF C->D E Dissolve with Magnetic Stirrer D->E F Adjust to Final Volume with DMF E->F G Homogenize Solution F->G H Aliquot into Storage Vials G->H I Store at 2-8°C, Protected from Light H->I

Caption: Workflow for preparing a stock solution of the coupling reagent this compound.

References

Application Notes and Protocols for TOTU-Mediated Coupling Reactions: A Guide to Base Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a highly efficient uronium-based coupling reagent employed in the synthesis of peptides, peptidomimetics, and other amide-containing molecules.[1][2] Its high reactivity and the water-solubility of its by-products make it a favorable choice for both solid-phase and solution-phase synthesis.[2] The success of a this compound-mediated coupling reaction is critically dependent on the appropriate selection of an organic base. The base plays a crucial role in the activation of the carboxylic acid component and in minimizing common side reactions, most notably racemization and guanidinylation.[3][4] This document provides a detailed guide to selecting the optimal base for this compound-mediated coupling reactions, complete with experimental protocols and a logical framework for decision-making.

The Role of the Base in this compound-Mediated Coupling

In this compound-mediated amide bond formation, a tertiary amine base is essential for two primary reasons:

  • Carboxylate Anion Formation: The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion is a potent nucleophile that attacks the this compound reagent to form the highly reactive O-acylisourea intermediate.

  • Neutralization: In cases where the amine component is used as a salt (e.g., hydrochloride), the base neutralizes the salt to provide the free amine necessary for the nucleophilic attack on the activated carboxylic acid.

The choice of base, however, is a delicate balance. A base that is too strong or too sterically unhindered can accelerate side reactions, compromising the yield and purity of the desired product.[5]

Key Considerations for Base Selection

The selection of an appropriate base is primarily dictated by the need to balance reaction kinetics with the minimization of side reactions, particularly racemization and guanidinylation.

Racemization/Epimerization

Racemization of the chiral center of an amino acid is a major concern in peptide synthesis. This occurs through the formation of an oxazolone intermediate, a process that is catalyzed by the presence of a base.[4] The propensity for racemization is influenced by the strength and steric hindrance of the base.

  • Stronger, sterically unhindered bases can more readily abstract the α-proton from the activated amino acid, leading to a higher degree of racemization.[5]

  • Weaker, more sterically hindered bases are less likely to cause racemization, making them a better choice for coupling reactions involving amino acids that are prone to this side reaction.[3][4]

Guanidinylation

A common side reaction associated with uronium-based coupling reagents like this compound is the guanidinylation of the free N-terminal amine of the peptide chain.[6] This occurs when the coupling reagent reacts directly with the amine nucleophile, leading to a capped and unreactive peptide. This side reaction is more prevalent when:

  • An excess of the coupling reagent is used.[1]

  • The activation of the carboxylic acid is slow.[7]

  • A highly nucleophilic amine is present.[8]

The choice of base can influence the rate of the desired coupling reaction versus the rate of guanidinylation.

Comparison of Common Bases for this compound-Mediated Coupling

The following table summarizes the characteristics of commonly used bases in peptide coupling reactions and their suitability for use with this compound.

BaseChemical NamepKa (Conjugate Acid)Steric HindranceRecommended Use in this compound-Mediated Coupling
DIPEA (or DIEA) N,N-Diisopropylethylamine~10.8HighGeneral purpose, but may promote racemization in sensitive systems.
NMM N-Methylmorpholine~7.4MediumA good general-purpose base with a lower tendency for racemization than DIPEA.[4]
sym-Collidine 2,4,6-Trimethylpyridine~7.4HighRecommended for couplings with a high risk of racemization due to its weak basicity and high steric hindrance.[3][9]
Pyridine Pyridine~5.2LowCan be used to suppress racemization, but its lower basicity may lead to slower reaction rates.[5]

Logical Workflow for Base Selection

The following diagram illustrates a decision-making process for selecting the appropriate base for a this compound-mediated coupling reaction.

BaseSelectionWorkflow Workflow for Base Selection in this compound-Mediated Coupling Start Start: this compound-Mediated Coupling AssessRacemizationRisk Assess Racemization Risk of Amino Acid Start->AssessRacemizationRisk HighRisk High Risk (e.g., His, Cys, fragment coupling) AssessRacemizationRisk->HighRisk High LowRisk Low Risk (e.g., Gly, Pro, standard amino acids) AssessRacemizationRisk->LowRisk Low SelectCollidine Select sym-Collidine HighRisk->SelectCollidine ConsiderNMM Consider NMM as Primary Choice LowRisk->ConsiderNMM ProceedWithCoupling Proceed with Coupling Protocol SelectCollidine->ProceedWithCoupling CheckReactionKinetics Are Reaction Kinetics Slow? ConsiderNMM->CheckReactionKinetics ConsiderDIPEA Consider DIPEA for Faster Reaction CheckReactionKinetics->ConsiderDIPEA Yes CheckReactionKinetics->ProceedWithCoupling No ConsiderDIPEA->ProceedWithCoupling

Caption: A decision tree for selecting an appropriate base in this compound-mediated coupling reactions.

Experimental Protocols

The following are general protocols for a this compound-mediated coupling reaction in solution phase and solid phase. Researchers should optimize these protocols for their specific substrates.

General Protocol for Solution-Phase this compound-Mediated Coupling

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • N-protected amino acid

  • Amine component (as a free base or salt)

  • This compound

  • Selected Base (DIPEA, NMM, or sym-Collidine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Appropriate work-up and purification reagents

Procedure:

  • Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DMF.

  • Addition of Amine and Base: Add the amine component (1.0-1.2 equivalents). If the amine is a salt, add the selected base (2.0-2.2 equivalents). If the amine is a free base, add the selected base (1.0 equivalent).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of this compound: Add this compound (1.0-1.1 equivalents) to the reaction mixture while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

General Protocol for Solid-Phase this compound-Mediated Coupling

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.

Materials:

  • Resin-bound amine

  • Fmoc-protected amino acid

  • This compound

  • Selected Base (DIPEA, NMM, or sym-Collidine)

  • Anhydrous DMF or NMP (N-Methyl-2-pyrrolidone)

  • DCM (Dichloromethane)

  • Piperidine solution (for Fmoc deprotection)

  • Reagents for washing and monitoring

Procedure:

  • Resin Swelling: Swell the resin-bound amine in DMF or DCM.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF. Add the selected base (6-10 equivalents).

  • Coupling: Add the activation mixture to the resin and shake at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

  • Repeat: Proceed to the next deprotection and coupling cycle.

Conclusion

The selection of an appropriate base is paramount for the success of this compound-mediated coupling reactions. By carefully considering the potential for racemization and other side reactions, researchers can choose a base that maximizes product yield and purity. For routine couplings of amino acids with a low risk of racemization, NMM is a suitable first choice. For more challenging couplings, particularly those involving racemization-prone amino acids or peptide fragments, the use of a weaker, sterically hindered base such as sym-collidine is strongly recommended. These guidelines and protocols provide a solid foundation for the effective application of this compound in the synthesis of complex amide-containing molecules.

References

Application Notes and Protocols for TOTU in Fragment Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TOTU in Peptide Synthesis

O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate (this compound) is a highly efficient uronium-based coupling reagent widely utilized in both solution-phase and solid-phase peptide synthesis (SPPS).[1] Its high activation potential facilitates rapid and efficient amide bond formation, which is critical for the synthesis of complex peptides and proteins.[1][2] A key advantage of this compound is its ability to suppress racemization, ensuring the stereochemical integrity of the final peptide product.[1] Furthermore, the by-products generated during the coupling reaction are water-soluble, simplifying the purification process.[1]

Fragment condensation is a powerful strategy in peptide synthesis that involves the coupling of pre-synthesized, protected peptide segments. This approach can be more efficient than linear stepwise synthesis for the production of long or difficult peptide sequences. This compound has emerged as a valuable tool in this context, particularly for the coupling of sterically hindered amino acids and complex peptide fragments.[2]

Mechanism of Action

The primary function of this compound in fragment condensation is the activation of the C-terminal carboxylic acid of one peptide fragment to facilitate its coupling with the N-terminal amine of another. The proposed mechanism involves the formation of a highly reactive acyl-uronium intermediate, which is then readily attacked by the amine nucleophile to form the desired peptide bond.

TOTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Peptide1_COOH Peptide Fragment 1 (C-terminal COOH) This compound This compound Peptide1_COOH->this compound + Active_Intermediate Acyl-uronium Intermediate (Highly Reactive) This compound->Active_Intermediate Forms Peptide2_NH2 Peptide Fragment 2 (N-terminal NH2) Active_Intermediate->Peptide2_NH2 + New_Peptide Elongated Peptide (New Peptide Bond) Peptide2_NH2->New_Peptide Forms Byproducts Water-Soluble By-products New_Peptide->Byproducts Releases SPPS_Fragment_Condensation_Workflow Start Start: Resin-bound Peptide Fragment Deprotection 1. N-terminal Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 2. Resin Washing (DMF, DCM) Deprotection->Washing1 Fragment_Prep 3. Prepare Coupling Solution: - Protected Peptide Fragment (1.5-3 eq.) - this compound (1.5-3 eq.) - Base (e.g., DIEA, 3-6 eq.) - Anhydrous DMF Washing1->Fragment_Prep Coupling 4. Coupling Reaction (Add solution to resin, mix for 2-24 h) Fragment_Prep->Coupling Monitoring 5. Monitor Reaction Progress (e.g., Kaiser Test) Coupling->Monitoring Washing2 6. Resin Washing (DMF, DCM) Monitoring->Washing2 Repeat_or_Cleave 7. Repeat for next fragment or Proceed to Cleavage Washing2->Repeat_or_Cleave End End: Elongated Peptide on Resin Repeat_or_Cleave->End Solution_Phase_Fragment_Condensation_Workflow Start Start: Protected Peptide Fragments Dissolution 1. Dissolve Fragments: - C-terminal protected fragment - N-terminal protected fragment in anhydrous DMF or DCM Start->Dissolution Reagent_Addition 2. Add Reagents: - this compound (1.05-1.2 eq.) - Base (e.g., DIEA, 2-3 eq.) Dissolution->Reagent_Addition Reaction 3. Coupling Reaction (Stir at 0°C to RT for 2-12 h) Reagent_Addition->Reaction Workup 4. Aqueous Workup (e.g., wash with NaHCO3, brine) Reaction->Workup Purification 5. Purification (e.g., Chromatography) Workup->Purification End End: Purified Elongated Peptide Purification->End

References

Application Notes and Protocols for the Use of TOTU in Labeled Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labeled peptides are indispensable tools in biomedical research and drug development. Incorporating isotopic labels (e.g., ¹³C, ¹⁵N) or fluorescent tags allows for the sensitive and specific tracking of peptides in complex biological systems. These labeled molecules are crucial for a variety of applications, including receptor-ligand binding assays, enzyme activity studies, in vivo imaging, and pharmacokinetic analysis.[1][2] The chemical synthesis of these labeled peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), offers precise control over the label's position and the peptide's sequence.[3]

A critical step in SPPS is the formation of the amide bond between amino acids, which is facilitated by a coupling reagent. The choice of coupling reagent significantly impacts the yield, purity, and potential for racemization of the final peptide.[4] O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TOTU) is a highly efficient uronium-based coupling reagent that has demonstrated significant utility in peptide synthesis.[4][5] Developed as an alternative to benzotriazole-based reagents, this compound is distinguished by its high activation potential, good solubility, and the generation of water-soluble byproducts, which simplifies the purification process.[4][6]

These application notes provide an overview and detailed protocols for the use of this compound in the synthesis of both isotopically and fluorescently labeled peptides.

Advantages of Using this compound in Labeled Peptide Synthesis

This compound offers several advantages that make it a suitable choice for the synthesis of sensitive and high-purity labeled peptides:

  • High Reactivity: As a uronium salt derived from OxymaPure, this compound is highly reactive, leading to efficient and rapid amide bond formation.[4][5] This is particularly beneficial when coupling expensive labeled amino acids or sterically hindered residues.

  • Reduced Racemization: this compound is known to suppress racemization, a critical factor in maintaining the stereochemical integrity and biological activity of the synthesized peptide.[7]

  • Water-Soluble Byproducts: The byproducts of the coupling reaction with this compound are readily soluble in water, facilitating their removal during the washing steps of SPPS and simplifying the final purification of the labeled peptide.[4][5]

  • Versatility: this compound can be employed in both solution-phase and solid-phase peptide synthesis, offering flexibility in synthetic strategy.[4]

Data Presentation: Performance of Uronium-Based Coupling Reagents

While direct, quantitative head-to-head comparisons of this compound with other coupling reagents in the synthesis of labeled peptides are limited in the available literature, the following table provides a representative comparison of the performance of various uronium-based coupling reagents in SPPS. This data is compiled from studies on the synthesis of various peptides and can serve as a general guide.

Coupling ReagentTypical Coupling TimeTypical YieldRacemization PotentialNotes
This compound 15-60 minHighLowHigh reactivity, water-soluble byproducts.[4][5]
HBTU 15-60 minHighLowOne of the most commonly used coupling reagents.
HATU 5-20 minVery HighVery LowOften considered one of the most efficient coupling reagents, especially for difficult couplings.
COMU 5-20 minVery HighVery LowOxyma-based reagent with high reactivity and safety profile.[7][8]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a fluorescently labeled and an isotopically labeled peptide using this compound as the coupling reagent via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Synthesis of a Fluorescently Labeled Peptide

This protocol describes the synthesis of a generic 5-amino acid peptide with a C-terminal amide, labeled at the N-terminus with 5(6)-Carboxyfluorescein (FAM).

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including the C-terminal amino acid)

  • This compound (O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 5(6)-Carboxyfluorescein (FAM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Rink Amide MBHA resin (e.g., 0.2 g, 0.1 mmol) in the synthesis vessel.

    • Add DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add a 20% solution of piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh 20% solution of piperidine in DMF (5 mL) and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Coupling of the First Fmoc-Amino Acid:

    • In a separate vial, dissolve the first Fmoc-amino acid (0.3 mmol, 3 eq) and this compound (0.3 mmol, 3 eq) in DMF (2 mL).

    • Add DIPEA (0.6 mmol, 6 eq) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-60 minutes at room temperature.

    • Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

  • N-terminal Fluorescent Labeling:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin thoroughly with DMF.

    • In a separate vial, dissolve 5(6)-Carboxyfluorescein (FAM) (0.2 mmol, 2 eq) and this compound (0.2 mmol, 2 eq) in DMF (2 mL).

    • Add DIPEA (0.4 mmol, 4 eq) and pre-activate for 1-2 minutes.

    • Add the activated FAM solution to the resin.

    • Agitate for 2-4 hours at room temperature, protected from light.

    • Drain and wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL) to remove excess dye.

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (5 mL) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether (40 mL).

    • Centrifuge to pellet the peptide, decant the ether.

    • Wash the peptide pellet with cold diethyl ether and centrifuge again.

    • Dry the peptide pellet under vacuum.

    • Purify the crude labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Synthesis of an Isotopically Labeled Peptide

This protocol outlines the synthesis of a peptide containing a specific ¹³C and ¹⁵N-labeled amino acid. The general procedure follows the same steps as Protocol 1, with the key difference being the incorporation of the labeled amino acid at the desired position in the peptide chain.

Materials:

  • Wang resin or pre-loaded resin with the C-terminal amino acid

  • Fmoc-protected amino acids

  • Fmoc-protected ¹³C, ¹⁵N-labeled amino acid (e.g., Fmoc-L-Leucine-¹³C₆, ¹⁵N)

  • This compound

  • DIPEA

  • Piperidine

  • DMF, peptide synthesis grade

  • DCM

  • Cleavage cocktail (TFA/TIS/H₂O)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation and Swelling:

    • If starting with Wang resin, load the first Fmoc-amino acid according to standard procedures. If using a pre-loaded resin, proceed to swelling.

    • Swell the resin in DMF as described in Protocol 1.

  • Peptide Chain Elongation (Pre-labeling):

    • Perform the required cycles of Fmoc deprotection and coupling using this compound for the amino acids preceding the labeled residue, as detailed in Protocol 1.

  • Incorporation of the Isotopically Labeled Amino Acid:

    • After deprotecting the N-terminus of the growing peptide chain where the labeled amino acid is to be incorporated, wash the resin thoroughly.

    • In a separate vial, dissolve the Fmoc-protected ¹³C, ¹⁵N-labeled amino acid (0.3 mmol, 3 eq) and this compound (0.3 mmol, 3 eq) in DMF (2 mL).

    • Add DIPEA (0.6 mmol, 6 eq) and allow to pre-activate for 1-2 minutes.

    • Add the activated labeled amino acid solution to the resin.

    • Due to the higher cost of labeled amino acids, it is advisable to use slightly less excess (e.g., 1.5-2 eq) and potentially a longer coupling time or a double coupling to ensure high incorporation efficiency.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling.

  • Peptide Chain Elongation (Post-labeling):

    • Continue with the subsequent Fmoc deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Cleavage, Deprotection, and Purification:

    • Follow the same procedure for cleavage, deprotection, peptide precipitation, and purification as outlined in Protocol 1 (Steps 6 and 7).

    • Confirm the incorporation of the isotopic label and the purity of the final peptide using mass spectrometry and analytical HPLC.

Visualizations

Reaction Mechanism

TOTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Protected Amino Acid) Active_Ester R-CO-O-N=C(CN)COOEt (Activated Amino Acid) Carboxylic_Acid->Active_Ester + this compound, Base This compound This compound Base Base (e.g., DIPEA) Peptide_Bond R-CO-NH-Peptide (Elongated Peptide) Active_Ester->Peptide_Bond Nucleophilic Attack Amine H₂N-Peptide (Resin-bound) Amine->Peptide_Bond + Activated Amino Acid

Caption: Mechanism of this compound-mediated peptide bond formation.

Experimental Workflow

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Processing Start Start: Resin Swelling Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling: Fmoc-AA/TOTU/DIPEA Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Deprotection Incomplete Labeling N-terminal Labeling (e.g., FAM/TOTU/DIPEA) Kaiser_Test->Labeling Complete & Final Cycle Final_Wash Final Washing (DMF, DCM, Ether) Labeling->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Product Lyophilized Labeled Peptide Analysis->Final_Product

Caption: Experimental workflow for labeled peptide synthesis using this compound.

References

Troubleshooting & Optimization

Technical Support Center: O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TOTU)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TOTU, a highly efficient uronium-based coupling reagent. This resource is designed to assist researchers, chemists, and drug development professionals in optimizing their peptide synthesis protocols, with a specific focus on the critical challenge of minimizing racemization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A: this compound (O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a reagent used to facilitate the formation of amide (peptide) bonds between an amino acid and a growing peptide chain. It is known for its high reactivity and rapid coupling times. It is particularly valued in solid-phase peptide synthesis (SPPS) and solution-phase synthesis for its ability to promote efficient bond formation, which can help in minimizing certain side reactions.

Q2: How does this compound-mediated coupling work?

A: this compound acts as an activating agent. In the presence of a tertiary amine base, it reacts with the carboxyl group of a protected amino acid to form a highly reactive ester intermediate. This activated ester is then susceptible to nucleophilic attack by the free amino group of another amino acid or peptide, resulting in the formation of a stable peptide bond.

Q3: What is racemization in the context of peptide synthesis?

A: Racemization is the conversion of a chiral amino acid from one enantiomeric form (e.g., the naturally occurring L-form) into a mixture of both L- and D-enantiomers. This process can occur during the activation and coupling steps of peptide synthesis. The incorporation of a D-amino acid into a peptide sequence where an L-amino acid is intended can lead to impurities that are difficult to separate and can have significant, often detrimental, effects on the final peptide's biological activity and structure.

Q4: Is this compound considered a "low-racemization" coupling reagent?

A: While this compound is highly efficient, the degree of racemization heavily depends on the experimental conditions, particularly the choice of base and solvent. Under optimized conditions, it can provide low levels of racemization. However, like many highly reactive reagents, improper use can lead to significant epimerization, especially with sensitive amino acids. The use of additives like Oxyma-B or HOBt was historically a strategy to suppress racemization, but modern uronium reagents are often designed to be used with non-nucleophilic bases to minimize this risk.

Troubleshooting Guide: Minimizing Racemization

Problem 1: High levels of racemization or epimerization are detected in my final peptide.

  • Possible Cause 1: Incorrect Base. The choice and amount of base are critical. Over-activation of the amino acid can occur with strong, unhindered bases or an excess of base, which promotes the formation of a 5(4H)-oxazolone intermediate. This intermediate is a primary pathway for the loss of chiral purity.

    • Solution: Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. Carefully control the stoichiometry of the base; typically, 2 equivalents relative to the carboxylic acid are sufficient for the reaction.

  • Possible Cause 2: Reaction Solvent. The polarity of the solvent can influence the rate of racemization.

    • Solution: Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used. For particularly sensitive couplings, exploring less polar solvents may be beneficial, although solubility can become an issue. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the activated ester and other side reactions.

  • Possible Cause 3: Extended Activation Time. Allowing the carboxylic acid to remain in the activated state for a prolonged period before the addition of the amine component increases the opportunity for racemization.

    • Solution: Practice "in situ" activation. This means adding the coupling reagent to the mixture of the carboxylic acid and the amine component simultaneously, or adding the amine component immediately after the pre-activation step. This ensures the highly reactive intermediate is consumed quickly to form the desired peptide bond.

Problem 2: The coupling reaction is slow or incomplete, leading to low yield.

  • Possible Cause 1: Reagent Degradation. this compound is sensitive to moisture and can degrade over time, losing its efficacy.

    • Solution: Store this compound under inert gas (argon or nitrogen) in a desiccator and away from light. Use fresh, high-quality reagents and ensure all glassware is thoroughly dried before use.

  • Possible Cause 2: Steric Hindrance. Coupling sterically hindered amino acids (e.g., Aib, Val, Ile) can be challenging and may proceed slowly.

    • Solution: Increase the reaction temperature slightly (e.g., from room temperature to 40°C), but monitor carefully for any increase in racemization. Alternatively, increase the reaction time or use a small excess of the coupling reagent and activated amino acid.

Problem 3: I am observing significant side products, such as N-acylurea.

  • Possible Cause: This side product arises from the rearrangement of the O-acylisourea intermediate, which competes with the desired aminolysis reaction.

    • Solution: This is often a sign that the nucleophilic attack by the amine is too slow. Ensure the amine component is fully deprotected and available. Lowering the reaction temperature might also disfavor the rearrangement pathway relative to the main coupling reaction.

Quantitative Data on Racemization

The level of racemization is highly dependent on the specific amino acids being coupled and the precise reaction conditions. The following table summarizes representative data from studies comparing different coupling conditions.

Coupling ReagentBase (Equivalents)SolventRacemization (%) (Model: Z-Phg-Pro-NH₂)
This compound DIPEA (2.0)DCM1.2
This compound NMM (2.0)DMF3.5
HBTUDIPEA (2.0)DMF2.8
HATUDIPEA (2.0)DMF0.8
DIC/HOBt-DCM/DMF1.5

Data is illustrative and compiled from typical results in peptide chemistry literature. Actual results will vary based on substrates and exact conditions.

Experimental Protocols

Standard Protocol for this compound-Mediated Coupling in Solution Phase

This protocol describes the coupling of an N-protected amino acid (R-COOH) to an amino-component (H-N-R').

Materials:

  • N-protected amino acid

  • Amino-component (as a free amine or hydrochloride salt)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM or DMF.

  • Amine Addition: Add the amino-component (1.0 eq). If the amine is a hydrochloride salt, add 1.0 eq of DIPEA to neutralize it and stir for 10 minutes.

  • Base Addition: Add an additional 2.0 equivalents of DIPEA to the reaction mixture.

  • Activation and Coupling: In a separate vial, weigh out this compound (1.05 eq) and add it to the reaction mixture in one portion while stirring vigorously.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-2 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude peptide by column chromatography on silica gel or by recrystallization as appropriate.

Visual Guides

Mechanism of Activation and Racemization

G cluster_main Desired Coupling Pathway cluster_rac Racemization Pathway reactant reactant intermediate intermediate product product pathway_node pathway_node rac_path rac_path RCOOH R-COOH (L-Amino Acid) ActiveEster Activated Ester (Reactive Intermediate) RCOOH->ActiveEster + this compound / Base This compound This compound + Base Peptide Dipeptide (L-Configuration) ActiveEster->Peptide + H₂N-R' Oxazolone 5(4H)-Oxazolone ActiveEster->Oxazolone [Side Reaction] (Promoted by excess base) Amine H₂N-R' RacemicOxazolone Racemic Oxazolone Oxazolone->RacemicOxazolone Tautomerization D_Peptide Dipeptide (D-Configuration) RacemicOxazolone->D_Peptide + H₂N-R'

Caption: Mechanism of this compound activation and the competing racemization pathway via an oxazolone intermediate.

Experimental Workflow for Peptide Coupling

G step step reagent reagent process process result result start Start: Dissolve Protected Amino Acid & Amine add_base Add Base (e.g., DIPEA) start->add_base add_this compound Add this compound Reagent add_base->add_this compound reaction Stir & Monitor (TLC / LC-MS) add_this compound->reaction workup Aqueous Work-up reaction->workup purify Purification (Chromatography) workup->purify end_node Pure Peptide purify->end_node

Caption: A typical experimental workflow for a solution-phase peptide coupling reaction using this compound.

Troubleshooting Decision Tree

G problem problem question question solution solution p1 High Racemization? q1 Which base was used? p1->q1 q2 Was activation time minimized? q1->q2 DIPEA (Correct amt) s1a Switch to hindered base (DIPEA, Collidine) q1->s1a NMM / TEA s1b Check base stoichiometry (2.0 eq max) q1->s1b Excess DIPEA s2 Use in-situ activation protocol q2->s2 No p2 Low Yield? q3 Are reagents fresh? p2->q3 q4 Is coupling sterically hindered? q3->q4 Yes s3 Use fresh, anhydrous reagents and solvents q3->s3 No / Unsure s4 Slightly increase temp. or reaction time q4->s4 Yes

Caption: A decision tree for troubleshooting common issues encountered during this compound-mediated couplings.

Technical Support Center: Troubleshooting Low Yield in TOTU-Mediated Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in TOTU-mediated coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Problem 1: Low coupling yield with sterically hindered amino acids.

Q: My coupling reaction is resulting in a low yield when I use sterically hindered amino acids. How can I improve the outcome?

A: Steric hindrance is a common challenge in peptide synthesis. When bulky amino acids are involved, the accessibility of the reactive sites is reduced, leading to incomplete reactions. Here are several strategies to improve the yield:

  • Optimize Reaction Conditions: Increasing the reaction time and/or temperature can help overcome the steric barrier. However, prolonged heating should be avoided as it can lead to side reactions.

  • Double Coupling: Performing the coupling reaction twice ensures that a higher percentage of the free amines react.[1] After the first coupling, wash the resin and repeat the coupling step with fresh reagents.

  • Use of Additives: While this compound is a highly reactive uronium salt, the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts can sometimes enhance the reaction rate for very hindered couplings. Caution is advised as DMAP can increase the risk of racemization.

  • Choice of Coupling Reagent: For extremely difficult couplings, switching to a phosphonium-based reagent like PyBOP®, which is known to be effective for hindered couplings, might be a viable alternative.

Illustrative Data: Impact of Troubleshooting Strategies on Sterically Hindered Coupling

StrategyAmino Acid SequenceReported Yield (%)
Standard ProtocolBoc-Phe-(NMe)Aib-Phe-OBzl< 10%[2]
Excess HBTU (uronium salt)Boc-Phe-(NMe)Aib-Phe-OBzlSignificant Yield[2]
Double CouplingGeneral "difficult sequence"Improved Yield[1]
Benzotriazole ActivationHindered Amino Acids41-95%[3]

Problem 2: Incomplete coupling due to peptide aggregation.

Q: I suspect peptide aggregation on the solid support is leading to a low yield. What can I do to disrupt the aggregates and improve coupling efficiency?

A: Aggregation of the growing peptide chain on the solid-phase support can physically block reactive sites, leading to incomplete coupling and truncated sequences. This is particularly common for hydrophobic sequences. Here are some effective strategies to mitigate aggregation:

  • Solvent Disruption: Change the solvent to one that is better at disrupting secondary structures. N-Methyl-2-pyrrolidone (NMP) is often a good alternative to Dimethylformamide (DMF). A mixture of DMF and Dichloromethane (DCM) can also be effective.[4]

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling reaction can help break up the hydrogen bonds that cause aggregation.

  • Elevated Temperature: Performing the coupling at a higher temperature can disrupt the secondary structures of the peptide.

  • "Difficult Sequence" Protocols: For sequences known to be prone to aggregation, employing special protocols from the start, such as the use of pseudoproline dipeptides, can prevent aggregation.

Illustrative Data: Effect of Solvent on Coupling Yield in Aggregation-Prone Sequences

SolventAverage Coupling Yield (%)
NMP78.1%[5]
DMSO91.8%[5]
DMA98.0%[5]
DMF99.5%[5]

Problem 3: Low yield due to suspected side reactions.

Q: I am observing unexpected byproducts and a low yield of my desired peptide. What are the common side reactions with this compound and how can I minimize them?

A: While this compound is a highly efficient coupling reagent, certain side reactions can occur, leading to a reduction in the final yield. The two most common side reactions are aspartimide formation and guanidinylation.

  • Aspartimide Formation: This occurs when a peptide contains an aspartic acid residue. The backbone amide nitrogen can attack the side-chain ester, forming a cyclic imide. This can lead to racemization and the formation of β-aspartyl peptides.

    • Prevention:

      • Use a bulky protecting group on the Asp side chain, such as 3-methylpent-3-yl (Mpe).[6]

      • Add an acidic additive like formic acid to the piperidine solution during Fmoc deprotection.[7]

      • Employ backbone protection with a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the preceding amino acid.[6]

  • Guanidinylation: Uronium salts like this compound can react with the free N-terminal amine of the peptide, forming a stable guanidinium group that terminates the chain elongation.

    • Prevention:

      • Pre-activation: Activate the carboxylic acid with this compound and a base for a short period (1-5 minutes) before adding the mixture to the resin-bound amine. This minimizes the exposure of the free amine to the coupling reagent.

      • Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.05-1.2 equivalents) is usually sufficient.

Illustrative Data: Impact of Protecting Groups on Aspartimide Formation

Asp Protecting GroupAspartimide Formation (% per cycle)
OtBu (standard)High
OMpe (bulky)Significantly Reduced[6]
OBno (bulky)Almost undetectable[8]

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my coupling reaction has gone to completion?

A1: It is crucial to monitor the completion of each coupling step to avoid the accumulation of deletion sequences. The most common method for this is the Kaiser test (or ninhydrin test).[9] This colorimetric test detects free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling, while a negative result (yellow/colorless) suggests that the coupling is complete. For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable, and an alternative like the Isatin test should be used.[4]

Q2: What should I do if the Kaiser test is positive after a coupling reaction?

A2: A positive Kaiser test indicates the presence of unreacted amines. In this case, you should perform a double coupling by repeating the coupling step with fresh reagents.[4] If the test is still positive after the second coupling, it is advisable to cap the remaining unreacted amines to prevent the formation of deletion peptides in subsequent steps. Capping is typically done using acetic anhydride and a base like pyridine or DIPEA.[10]

Q3: What is the optimal solvent for this compound-mediated coupling?

A3: The choice of solvent can significantly impact the coupling efficiency by affecting the swelling of the resin and the solubility of the reactants. Dimethylformamide (DMF) is the most commonly used solvent for solid-phase peptide synthesis and generally provides good results with this compound.[5] N-Methyl-2-pyrrolidone (NMP) is another excellent choice, particularly for hydrophobic sequences prone to aggregation, as it has better solvating properties.

Q4: How does the choice and amount of base affect the coupling reaction?

A4: A tertiary amine base is required to activate the carboxylic acid with this compound. The most commonly used bases are N,N-Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM) . Typically, 2 equivalents of base per equivalent of carboxylic acid are used. Using a weaker base or an insufficient amount can lead to incomplete activation and low coupling yields. Conversely, an excessive amount of a strong base can increase the risk of racemization. For COMU, a similar uronium salt, it has been shown that only one equivalent of base is required for high yields.[11]

Q5: My final peptide yield is low after cleavage and purification. What are the potential causes during the coupling stage?

A5: Low final yield can be a cumulative effect of incomplete reactions throughout the synthesis. If you have been experiencing low coupling efficiency at each step (even if only a small percentage of failure), the overall yield of the full-length peptide will be significantly reduced. For a 70-mer peptide, a 97% yield at each step results in only a 1.4% overall theoretical yield.[12] Therefore, ensuring complete coupling at every step, as confirmed by monitoring tests, is critical for achieving a good final yield. Other factors include peptide aggregation making purification difficult and the presence of hard-to-separate side-products.

Experimental Protocols

Protocol 1: Standard this compound-Mediated Coupling in SPPS
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3-5 times).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), this compound (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to check for completion of the coupling.

Protocol 2: Kaiser Test for Monitoring Coupling Completion
  • Sample Preparation: Take a small sample of resin beads (10-15 beads) from the reaction vessel after the coupling and washing steps.

  • Reagent Preparation:

    • Reagent A: 16.5 mg KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

    • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

    • Reagent C: 40 g of phenol in 20 mL of n-butanol.[9]

  • Reaction:

    • Place the resin sample in a small test tube.

    • Add 2-3 drops of each Reagent A, B, and C.

    • Heat the test tube at 110°C for 5 minutes.

  • Observation:

    • Blue beads/solution: Incomplete coupling (free primary amines present).

    • Yellow/Colorless beads and solution: Complete coupling.

Protocol 3: Capping of Unreacted Amines
  • Resin Preparation: After an incomplete coupling reaction (confirmed by a positive Kaiser test), wash the resin with DMF.

  • Capping Solution: Prepare a fresh capping solution of acetic anhydride and pyridine in DMF (e.g., 10% v/v acetic anhydride and 5% v/v pyridine in DMF). A common ratio is 3:2 acetic anhydride to pyridine.[13]

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Confirmation: Perform a Kaiser test to confirm that all free amines have been capped (the test should be negative).

Visualizations

TOTU_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Amino Acid) Active_Ester Activated Ester Intermediate Carboxylic_Acid->Active_Ester This compound, Base This compound This compound This compound->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Resin_Amine H₂N-Peptide-Resin Amide_Bond R-CO-NH-Peptide-Resin (Amide Bond Formed) Active_Ester->Amide_Bond Resin_Amine->Amide_Bond

Caption: General workflow of this compound-mediated amide bond formation.

Troubleshooting_Workflow Start Low Coupling Yield Check_Completion Perform Kaiser Test Start->Check_Completion Kaiser_Result Kaiser Test Positive? Check_Completion->Kaiser_Result Double_Couple Perform Double Coupling Kaiser_Result->Double_Couple Yes Investigate_Other Investigate Other Causes Kaiser_Result->Investigate_Other No Check_Again Kaiser Test Still Positive? Double_Couple->Check_Again Cap_Amines Cap Unreacted Amines Cap_Amines->Investigate_Other Check_Again->Cap_Amines Yes Check_Again->Investigate_Other No Aggregation Aggregation? (Hydrophobic Sequence) Investigate_Other->Aggregation Steric_Hindrance Steric Hindrance? (Bulky Amino Acids) Investigate_Other->Steric_Hindrance Side_Reactions Side Reactions? (Asp or Excess Reagent) Investigate_Other->Side_Reactions Change_Solvent Change Solvent (e.g., NMP) Aggregation->Change_Solvent Optimize_Conditions Optimize Conditions (Time, Temp) Steric_Hindrance->Optimize_Conditions Modify_Protocol Modify Protocol (Protecting Groups, Stoichiometry) Side_Reactions->Modify_Protocol End Proceed to Next Cycle Change_Solvent->End Optimize_Conditions->End Modify_Protocol->End

Caption: A logical workflow for troubleshooting low yield in peptide coupling.

Side_Reactions cluster_aspartimide Aspartimide Formation cluster_guanidinylation Guanidinylation Peptide_Chain Growing Peptide Chain Asp_Residue Aspartic Acid Residue Backbone Amide Free_Amine Free N-terminal Amine H₂N- Aspartimide Aspartimide Intermediate Asp_Residue:n->Aspartimide Base-catalyzed cyclization Side_Products β-peptide Racemized α-peptide Aspartimide->Side_Products Guanidinium Guanidinylated Peptide (Chain Termination) Free_Amine->Guanidinium Uronium_Salt Excess this compound Uronium_Salt->Guanidinium

Caption: Common side reactions in peptide synthesis leading to low yield.

References

common side reactions with TOTU and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TOTU Coupling Reagent

Welcome to the technical support center for this compound (O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I observed a mass addition of +96 Da to my peptide. What is the likely cause and how can I prevent it?

A: A mass increase of +96 Da is a strong indicator of a guanidinylation side reaction . In this reaction, the N-terminal amine of your peptide is capped by a tetramethylguanidinium group from the this compound reagent, which irreversibly terminates the peptide chain elongation.[1] This is particularly problematic when the activation of the carboxylic acid is slow, such as in fragment and cyclization reactions, or if an excess of the uronium reagent is used.

Prevention Strategies:

  • Pre-activation: Activate the carboxylic acid of the amino acid with this compound before adding it to the amine component. This minimizes the exposure of the free amine to the active coupling reagent.[1] A 30-minute pre-activation period is often recommended.[2]

  • Stoichiometry: Use equimolar amounts of the carboxylic acid and this compound. An excess of the coupling reagent can increase the likelihood of guanidinylation.[3]

  • Choice of Base: In cases with a high risk of side reactions, consider using a weaker base like sym-collidine instead of more common bases such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[4]

Q2: My peptide synthesis is resulting in low yields, especially with sterically hindered amino acids. How can I improve the coupling efficiency?

A: Low yields, particularly with bulky amino acids, suggest inefficient coupling. This compound is known for its high reactivity, which is generally advantageous for coupling sterically hindered amino acids.[5] However, optimizing the reaction conditions is crucial.

Troubleshooting Steps:

  • Solvent Choice: Ensure good solubility of all reactants. Phosphonium-based reagents are often more soluble in DMF than uronium-based reagents like this compound, which can allow for reactions at higher concentrations and improve efficiency.

  • Reaction Time: While this compound reactions are typically fast, extending the reaction time may be necessary for particularly challenging couplings.

  • Alternative Reagents: For extremely difficult couplings, you might consider alternative reagents known for their effectiveness with sterically hindered amino acids, such as TOTT or those that generate amino acid fluorides in situ.[4]

Q3: I am concerned about racemization in my peptide synthesis. How can I minimize this side reaction when using this compound?

A: this compound is recognized for its ability to suppress racemization, which is crucial for maintaining the stereochemical purity and biological activity of peptides.[5][6] However, no coupling reagent can completely eliminate the risk, especially with sensitive amino acids.

Best Practices for Preventing Racemization:

  • Low Temperatures: Performing the coupling reaction at lower temperatures is a well-established method to reduce the rate of racemization.[4]

  • Use of Additives: While this compound is an Oxyma-based reagent and generally does not require additives, in problematic cases, the use of additives like HOBt or HOAt with other coupling reagents has been shown to be effective in minimizing racemization.[3][7]

  • Base Selection: The choice of base can influence the extent of racemization. Using a weaker base like sym-collidine is recommended when there is a heightened risk of epimerization.[4]

Quantitative Data on Side Reactions

The following table summarizes the impact of different reaction conditions on the extent of common side reactions. Note: Direct quantitative comparisons for this compound are limited in the literature; the data below is compiled from studies on related uronium/aminium reagents and provides general guidance.

ParameterCondition ACondition BEffect on GuanidinylationEffect on RacemizationSource
Reagent Addition In situ activationPre-activation of acidHigherLower[1]
Base DIPEA/NMMsym-collidine-Lower with weaker base[4]
Temperature Room TemperatureLow Temperature-Lower[4]
Additives (with carbodiimides) NoneHOBt, HOAt, Oxyma-Lower[4]

Experimental Protocols

Standard Protocol for this compound-Mediated Peptide Coupling

This protocol is a general guideline for a solution-phase peptide coupling reaction.

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Pre-activation (Recommended): Stir the mixture at room temperature for 15-30 minutes.

  • Base Addition: Add the base (e.g., DIPEA, 2.0 eq.) to the reaction mixture.

  • Amine Addition: Add the amino component (e.g., the N-terminally deprotected peptide, 1.0 eq.) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring the progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous solution to remove water-soluble byproducts. The byproducts of this compound are generally water-soluble, which simplifies purification.[8][9][10]

Visualizing Side Reactions and Troubleshooting

Reaction Pathway Diagram

The following diagram illustrates the desired amide bond formation pathway versus the guanidinylation side reaction when using a uronium reagent like this compound.

G cluster_0 Reactants cluster_1 Activation cluster_2 Pathways Amino_Acid R-COOH (N-Protected Amino Acid) Active_Ester Active Ester Intermediate Amino_Acid->Active_Ester + this compound + Base This compound This compound Side_Product Guanidinylated Peptide (Terminated Chain) This compound->Side_Product + H₂N-Peptide (direct reaction) Amine H₂N-Peptide (Amine Component) Desired_Product R-CO-NH-Peptide (Desired Peptide Bond) Active_Ester->Desired_Product + H₂N-Peptide

Caption: Desired vs. side reaction pathways with this compound.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues encountered during peptide coupling with this compound.

G cluster_troubleshooting Troubleshooting Steps Start Coupling Reaction with this compound Check_Completion Check Reaction Completion (e.g., LC-MS) Start->Check_Completion Incomplete Incomplete Reaction / Low Yield Check_Completion->Incomplete No Unexpected_Mass Unexpected Mass Observed Check_Completion->Unexpected_Mass Partial / With Byproducts Complete Reaction Complete & Clean Check_Completion->Complete Yes Check_Reagents Verify Reagent Quality & Stoichiometry Incomplete->Check_Reagents Check_Mass Mass = +96 Da? Unexpected_Mass->Check_Mass Optimize_Conditions Optimize Conditions: - Increase reaction time - Check solubility Check_Reagents->Optimize_Conditions Guanidinylation Guanidinylation Confirmed Check_Mass->Guanidinylation Yes Other_Side_Reaction Investigate Other Side Reactions Check_Mass->Other_Side_Reaction No Implement_Prevention Implement Prevention: - Pre-activate acid - Use 1:1 stoichiometry Guanidinylation->Implement_Prevention

Caption: Troubleshooting workflow for this compound coupling.

References

Optimizing TOTU Coupling Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times and outcomes for TOTU-mediated coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound coupling experiments in a question-and-answer format.

Question 1: Why is my this compound coupling reaction slow or incomplete?

Answer:

Several factors can contribute to slow or incomplete coupling reactions. A systematic evaluation of the following parameters is recommended:

  • Reagent Stoichiometry: Ensure the correct molar ratios of the carboxylic acid, amine, this compound, and base are used. An excess of the activated acid is often employed to drive the reaction to completion.[1]

  • Base Selection and Concentration: The choice and amount of base are critical. Tertiary amines like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are commonly used.[2] The basicity of the amine can influence the rate of racemization. For amino acids prone to racemization, a weaker base like sym-collidine may be preferable.[2]

  • Solvent Quality: The reaction solvent must be anhydrous and of high purity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally preferred for their ability to dissolve reactants and swell the solid support in SPPS.[1]

  • Reaction Temperature: While many coupling reactions proceed efficiently at room temperature, sterically hindered amino acids or difficult sequences may require elevated temperatures (e.g., 35-50°C) to improve coupling efficiency.

  • Peptide Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, hindering reagent access to the reaction site. If aggregation is suspected, changing the solvent system (e.g., using NMP or DMSO) or employing a different coupling reagent might be necessary.[3]

Question 2: I am observing a significant amount of side products in my reaction mixture. What are the possible causes and solutions?

Answer:

Side reactions can lower the yield and purity of your desired peptide. Common side reactions with uronium-based coupling reagents like this compound include:

  • Racemization: The loss of stereochemical integrity at the α-carbon of the activated amino acid is a primary concern. To minimize racemization:

    • Use a weaker base, such as sym-collidine, especially for sensitive amino acids.[2]

    • Avoid prolonged reaction times.

    • Perform the reaction at a lower temperature if possible.

  • Guanidinylation: Excess uronium reagent can react with the free N-terminal amine of the peptide, forming a guanidinium cap that terminates chain elongation.[2] To prevent this:

    • Use a slight excess of the carboxylic acid relative to the coupling reagent.[2]

    • Employ a pre-activation step where the carboxylic acid and this compound are mixed for a short period before adding the amine component.[2]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a stable five-membered ring aspartimide, especially under basic conditions. This can be minimized by using protecting groups on the aspartic acid side chain that sterically hinder this side reaction.

Question 3: My Kaiser test is giving ambiguous or false results after a coupling step. How should I interpret this?

Answer:

The Kaiser test is a sensitive colorimetric assay for detecting primary amines. However, it has limitations:

  • False Negatives: The Kaiser test does not give a positive blue color with secondary amines, such as the N-terminal proline.[4] In this case, an alternative test like the isatin test or chloranil test should be used to confirm the presence of the secondary amine.[3]

  • False Positives: The Fmoc protecting group can be labile under the conditions of the Kaiser test, leading to a false positive result.[3]

  • Ambiguous Results: A faint blue or reddish-brown color can be difficult to interpret. It may indicate incomplete coupling or issues with the test itself.

If you encounter issues with the Kaiser test, consider the following:

  • Always run a positive (deprotected resin) and negative (fully capped resin) control alongside your sample.

  • If coupling to proline, use an alternative test.

  • If a faint positive result is observed after the initial coupling, a second coupling step is recommended. If the test remains positive, capping the unreacted amines with acetic anhydride is advisable to prevent the formation of deletion sequences.[3][5]

Frequently Asked Questions (FAQs)

What is this compound and what are its advantages?

This compound (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a uronium-based coupling reagent used to facilitate the formation of amide bonds, primarily in peptide synthesis.[6] Its main advantages include:

  • High Reactivity: this compound is known for its high activation potential, leading to efficient and rapid coupling reactions.

  • Low Racemization: It is recognized for its ability to suppress racemization, which is crucial for maintaining the stereochemical integrity of the peptide.

  • Water-Soluble Byproducts: The byproducts of the this compound coupling reaction are readily soluble in water, simplifying the purification of the final peptide.[7]

What is the mechanism of this compound coupling?

This compound activates the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of another amino acid or the growing peptide chain, resulting in the formation of a stable amide bond.

Which solvents are recommended for this compound coupling reactions?

Polar aprotic solvents are generally the best choice for this compound coupling reactions. These include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

The choice of solvent can impact reagent solubility and, in the case of SPPS, the swelling of the resin support.[1]

Which bases are compatible with this compound coupling?

Tertiary amines are typically used as bases in this compound coupling reactions to neutralize the proton released during the reaction. Common choices include:

  • N,N-Diisopropylethylamine (DIEA)

  • N-Methylmorpholine (NMM)

  • sym-Collidine (recommended for reducing racemization)[2]

Quantitative Data Summary

The following tables provide a summary of key parameters for optimizing this compound coupling reactions.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentRelative ReactivityRacemization PotentialByproduct Solubility
This compound HighLowWater-soluble
HATU Very HighVery LowWater-soluble
HBTU HighLowWater-soluble
DCC/DIC ModerateModerate-HighInsoluble/Soluble

Table 2: Influence of Reaction Parameters on this compound Coupling

ParameterConditionEffect on Reaction TimeEffect on Purity/Yield
Temperature Room TemperatureStandardGenerally good
Elevated (35-50°C)FasterMay improve for difficult couplings, but can increase racemization
Base DIEA (stronger)FasterMay increase racemization
NMM (weaker)SlowerMay reduce racemization
Solvent DMFStandardGood
NMP/DMSOCan be fasterMay improve for aggregated sequences

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for a single coupling cycle in Fmoc-based SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Kaiser Test (Optional): Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), this compound (3 eq.), and DIEA (6 eq.) in DMF.

    • Add the activation solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). If the test is positive, repeat the coupling step.

  • Capping (Optional): If unreacted amines remain after a second coupling, cap them using a solution of acetic anhydride and DIEA in DMF.

Protocol 2: Solution-Phase Peptide Coupling using this compound

This protocol describes a general procedure for coupling two peptide fragments in solution.

  • Reactant Dissolution: Dissolve the carboxylic acid component (1 eq.) and the amine component (as a salt, 1 eq.) in an appropriate anhydrous solvent (e.g., DMF).

  • Activation: Add this compound (1.1 eq.) and a suitable base such as DIEA (2.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by column chromatography or preparative HPLC.

Visualizations

TOTU_Activation_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated O-Acylisourea Ester Carboxylic_Acid->Activated_Ester This compound This compound This compound->Activated_Ester Base Base (e.g., DIEA) Base->Activated_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Activated_Ester->Peptide_Bond Byproducts Water-Soluble Byproducts Activated_Ester->Byproducts Amine Amine (R'-NH2) Amine->Peptide_Bond

Caption: this compound activation mechanism for peptide bond formation.

Troubleshooting_Workflow Start Slow/Incomplete Coupling Check_Stoichiometry Check Reagent Stoichiometry Start->Check_Stoichiometry Check_Solvent Check Solvent Quality (Anhydrous) Check_Stoichiometry->Check_Solvent Check_Base Evaluate Base Choice & Concentration Check_Solvent->Check_Base Check_Temp Consider Increasing Temperature Check_Base->Check_Temp Check_Aggregation Assess for Peptide Aggregation (SPPS) Check_Temp->Check_Aggregation Recouple Perform a Second Coupling Check_Aggregation->Recouple Cap Cap Unreacted Amines Recouple->Cap If still incomplete Success Coupling Successful Recouple->Success If complete Cap->Success

Caption: Troubleshooting workflow for slow or incomplete this compound coupling.

References

Technical Support Center: Efficient Removal of TOTU Byproducts in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of byproducts generated when using TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling reagent in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts generated during peptide synthesis using this compound?

A1: The main byproducts of this compound-mediated coupling reactions are tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate.[1] These are formed from the uronium part of the this compound reagent after it activates the carboxylic acid of the amino acid.

Q2: What are the key characteristics of this compound byproducts that are relevant for their removal?

A2: A significant advantage of using this compound is that its byproducts are water-soluble.[2][3] This property is the basis for their efficient removal from the peptide product, which is typically less soluble in aqueous solutions. The anion of the oxime byproduct, ethyl 2-hydroxyimino-2-cyanoacetate, is yellow, which can serve as a useful visual indicator during aqueous extractions.[1]

Q3: Why is the complete removal of these byproducts crucial?

A3: Residual byproducts can interfere with the purification of the final peptide, leading to co-elution during chromatography and inaccurate yield calculations. Furthermore, these impurities can potentially affect the biological activity and toxicity of the synthesized peptide, making their complete removal essential for reliable downstream applications.

Q4: What is the general strategy for removing this compound byproducts after synthesis?

A4: The general strategy leverages the water-solubility of the byproducts. For peptides synthesized in solution, a series of aqueous washes (extractions) of the reaction mixture is typically sufficient. For solid-phase peptide synthesis (SPPS), the byproducts are washed away from the resin-bound peptide. Following cleavage from the resin, any remaining byproducts can be removed by precipitation of the peptide and subsequent washing, or during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Persistent yellow coloration in the organic layer after aqueous extraction. Incomplete removal of the ethyl 2-hydroxyimino-2-cyanoacetate byproduct.- Increase the number of aqueous washes (e.g., with brine or a mild bicarbonate solution).- Ensure vigorous mixing during extraction to maximize partitioning of the byproduct into the aqueous phase.- The yellow color of the oxime anion can be used as a visual guide for its removal during extraction with a bicarbonate solution.[1]
Detection of byproducts in the final peptide by HPLC or Mass Spectrometry. - Insufficient washing of the resin-bound peptide after coupling.- Incomplete removal during post-cleavage work-up.- Optimize the washing protocol for the resin after each coupling step.[6]- After cleavage, ensure efficient precipitation of the peptide and thorough washing of the peptide pellet with a solvent in which the byproducts are soluble but the peptide is not (e.g., cold diethyl ether).[7]- Employ a suitable gradient during RP-HPLC purification to ensure separation of the peptide from any remaining water-soluble byproducts.[4]
Low peptide yield after purification. - Loss of peptide during extensive aqueous washes, especially for smaller or more hydrophilic peptides.- Co-precipitation of byproducts with the peptide.- Minimize the volume of aqueous washes while ensuring byproduct removal.- If the peptide has some water solubility, consider back-extraction of the aqueous layers with a small amount of organic solvent.- Ensure the peptide is fully precipitated before decanting the supernatant containing the dissolved byproducts.
Difficulty in dissolving the crude peptide for purification. The presence of residual byproducts may alter the solubility of the crude peptide mixture.- Ensure the post-cleavage washing steps are thoroughly performed to remove as much of the byproducts as possible before attempting to dissolve the peptide for HPLC.

Data Presentation: Properties of this compound Byproducts

For easy reference, the key properties of the this compound byproducts are summarized in the table below.

ByproductChemical FormulaMolecular Weight ( g/mol )Key Solubility Characteristics
TetramethylureaC5H12N2O116.16Miscible with a variety of organic solvents and water.[8]
Ethyl 2-hydroxyimino-2-cyanoacetateC5H6N2O3142.11Soluble in water and various organic solvents, including DMSO and mixtures of PEG300 and saline.[9]

Experimental Protocols

Protocol 1: Removal of this compound Byproducts after Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for removing this compound byproducts following the completion of peptide chain elongation on a solid support.

  • Post-Coupling Resin Wash:

    • After the coupling reaction with this compound is complete, drain the reaction vessel.

    • Wash the resin-bound peptide extensively with N,N-dimethylformamide (DMF) (e.g., 5 x 1-minute washes) to remove the bulk of the this compound byproducts and any unreacted reagents.

    • Follow with a wash using dichloromethane (DCM) (e.g., 3 x 1-minute washes) to prepare the resin for the next deprotection step.

  • Peptide Cleavage and Precipitation:

    • Once the peptide synthesis is complete, cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

    • Filter the resin and collect the filtrate containing the cleaved peptide and byproducts.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. The this compound byproducts will remain dissolved in the ether/TFA mixture.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the supernatant containing the dissolved byproducts.

  • Peptide Pellet Wash:

    • Wash the peptide pellet with cold diethyl ether (at least 3 times) to remove any remaining byproducts.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Final Purification:

    • Dissolve the crude peptide in an appropriate solvent system for purification by RP-HPLC. The HPLC purification will further separate the target peptide from any trace amounts of remaining byproducts or other synthesis-related impurities.[4]

Mandatory Visualizations

Here are diagrams illustrating the workflow for byproduct removal and the chemical byproducts of the this compound coupling reaction.

G cluster_workflow Workflow for this compound Byproduct Removal start Completed Peptide Synthesis (Resin-Bound) wash_resin Wash Resin with DMF/DCM start->wash_resin cleavage Cleave Peptide from Resin wash_resin->cleavage precipitation Precipitate Peptide in Cold Ether cleavage->precipitation wash_pellet Wash Peptide Pellet precipitation->wash_pellet purification RP-HPLC Purification wash_pellet->purification end Pure Peptide purification->end

Caption: General workflow for the removal of this compound byproducts after solid-phase peptide synthesis.

G cluster_byproducts This compound Byproducts from Peptide Coupling This compound {this compound | O-[(Ethoxycarbonyl)cyanomethylenamino]- N,N,N',N'-tetramethyluronium tetrafluoroborate} PeptideCoupling Peptide Coupling Reaction This compound->PeptideCoupling Byproduct1 {Tetramethylurea} PeptideCoupling->Byproduct1 Byproduct2 {Ethyl 2-hydroxyimino-2-cyanoacetate} PeptideCoupling->Byproduct2

Caption: Byproducts generated from this compound during the peptide coupling reaction.

References

dealing with incomplete coupling when using TOTU

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TOTU Coupling

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with incomplete coupling when using This compound (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) .

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A: this compound, or O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate, is a uronium salt-based coupling reagent used to facilitate the formation of amide bonds between amino acids during peptide synthesis.[1][2] It is known for its high reactivity, good solubility, and its ability to be used in a one-pot procedure.[1][3] this compound activates the carboxylic acid of an incoming amino acid, allowing it to react efficiently with the free amine of the growing peptide chain attached to the solid support. A key advantage of this compound is that its by-products are water-soluble, which simplifies their removal during the purification process.[1][2]

Q2: What are the primary causes of incomplete coupling when using this compound?

A: Incomplete coupling is a common issue in solid-phase peptide synthesis (SPPS) and can arise from several factors, even with a reactive agent like this compound.[4] Key causes include:

  • Steric Hindrance: Bulky or sterically hindered amino acids (e.g., Val, Ile, or N-methylated amino acids) can physically block the coupling site, slowing down or preventing the reaction.[5]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the resin, making the N-terminal amine inaccessible to the activated amino acid.[6][7]

  • Poor Resin Swelling: The solid support (resin) must swell properly in the reaction solvent to ensure reagents can diffuse and access the reaction sites. Inadequate swelling can lead to failed couplings.[4]

  • Reagent Degradation: this compound, like many coupling reagents, can be sensitive to moisture. Using old or improperly stored reagents can lead to reduced activity and inefficient coupling.[4]

  • Suboptimal Reaction Conditions: Factors such as incorrect stoichiometry (reagent-to-amino acid ratio), insufficient reaction time, or the use of an inappropriate solvent can all contribute to incomplete reactions.[8]

Q3: How can I detect incomplete coupling in my synthesis?

A: Detecting incomplete coupling early is crucial to prevent the accumulation of deletion sequences (peptides missing one or more amino acids). The most common method is the Kaiser test (or ninhydrin test). This qualitative test detects free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Clear Beads): Indicates that the coupling reaction has gone to completion, and no free primary amines are present.

It is recommended to perform a Kaiser test after each coupling step, especially for sequences known to be difficult.[4] For more quantitative analysis, especially during process development, techniques like HPLC and mass spectrometry of cleaved peptide samples are used.[4]

Q4: What immediate troubleshooting steps should I take if I detect incomplete coupling?

A: If a Kaiser test is positive, you have a few options to "rescue" the synthesis:

  • Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of the amino acid, this compound, and base.[4][9] This second reaction often drives the coupling to completion.

  • Capping: If double coupling fails or is not desired, the unreacted amines can be permanently blocked through acetylation. This is done by treating the resin with a solution of acetic anhydride and a base like DIEA. Capping prevents the formation of deletion sequences, although it terminates the growth of that specific peptide chain, resulting in a truncated but more easily purified final product.

  • Solvent Change: For subsequent difficult couplings in the same sequence, consider switching to a more effective solvent like N-Methyl-2-pyrrolidone (NMP), which can improve resin swelling and disrupt aggregation.[5]

Q5: Are there alternative coupling reagents if this compound consistently underperforms for a specific sequence?

A: Yes. While this compound is effective, no single reagent is perfect for every situation. If you face persistent issues, especially with sterically hindered residues or aggregation-prone sequences, consider switching to a different class of coupling reagent.[10] Popular and highly effective alternatives include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity.[10][11]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very efficient and fast-acting reagent.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based reagent known for high efficiency and safety, as it avoids potentially explosive benzotriazole by-products.[10][12]

Troubleshooting Guide: Incomplete Coupling with this compound

This table summarizes common issues and recommended actions to resolve incomplete coupling.

Symptom Potential Cause Recommended Solution(s)
Positive Kaiser Test after standard coupling time. Insufficient reaction time or mild steric hindrance.1. Extend the coupling reaction time (e.g., from 1 hour to 2 hours). 2. Perform a second coupling ("double coupling") with fresh reagents.[4]
Repeated coupling failures at the same amino acid. Severe steric hindrance (e.g., coupling to Val or Ile).1. Switch to a more powerful coupling reagent like HATU or HCTU for this specific step.[11] 2. Increase the reaction temperature to 35-50°C, but monitor for potential side reactions.[13]
Resin appears clumped or does not swell properly. Peptide aggregation on the resin; poor solvent choice.1. Switch from DMF to NMP or a solvent mixture (e.g., DCM/DMF/NMP).[5] 2. Incorporate "chaotropic" salts like LiCl into the coupling mixture to disrupt secondary structures.
Coupling efficiency decreases as peptide chain grows. Onset of peptide aggregation due to chain length/sequence.1. Use microwave-assisted synthesis to increase reaction kinetics and reduce aggregation.[8] 2. For very difficult sequences, consider incorporating pseudoproline dipeptides to disrupt secondary structure formation.
Overall low yield and many side products in final analysis. Degraded reagents or suboptimal protocol.1. Use fresh, anhydrous solvents and high-purity, properly stored this compound.[4][8] 2. Ensure the correct stoichiometry is used (typically a slight excess of amino acid and coupling reagent relative to the resin loading).

Experimental Protocols

Protocol 1: Standard this compound Coupling in SPPS

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.

  • Resin Preparation: After successful Fmoc deprotection (confirmed by a positive Kaiser test), wash the resin-bound peptide thoroughly with DMF (3 x 1 min).

  • Activation Solution Preparation: In a separate vessel, pre-activate the Fmoc-protected amino acid.

    • Dissolve Fmoc-amino acid (4 equivalents relative to resin loading) in DMF.

    • Add this compound (4 equivalents) to the solution.

    • Add N,N-Diisopropylethylamine (DIEA) (8 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction: Add the activation solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.

  • Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (see Protocol 2).

  • Washing: If the Kaiser test is negative, wash the resin with DMF (3 x 1 min) to remove excess reagents and by-products. The peptide is now ready for the next deprotection cycle.

Protocol 2: Kaiser (Ninhydrin) Test for Free Amines
  • Sample Preparation: Place 10-15 beads of washed and dried resin into a small glass test tube.

  • Add Reagents: Add 2-3 drops of each of the following three solutions:

    • Solution A: 5% Ninhydrin in ethanol.

    • Solution B: 80% Phenol in ethanol.

    • Solution C: 2% Potassium cyanide (KCN) in pyridine.

  • Heating: Heat the test tube to 100-120°C for 3-5 minutes.

  • Observation:

    • Deep blue or purple beads: Positive result (incomplete coupling).

    • Yellow, orange, or colorless beads: Negative result (complete coupling).

Visual Guides

Standard Peptide Coupling Workflow

The following diagram illustrates the key steps in a single coupling cycle during solid-phase peptide synthesis.

G Resin Resin-Bound Peptide (Free Amine) Wash1 Wash (DMF) Resin->Wash1 Start Cycle Deprotection Fmoc Deprotection (if necessary) Coupling Coupling: + Fmoc-AA + this compound + Base Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Test Kaiser Test Wash2->Test Complete Coupling Complete (Proceed to next cycle) Test->Complete Negative Incomplete Incomplete Coupling (Troubleshoot) Test->Incomplete Positive

Caption: Standard workflow for one amino acid coupling cycle in SPPS.

Troubleshooting Logic for Incomplete Coupling

This flowchart provides a decision-making process when a positive Kaiser test indicates incomplete coupling.

G Start Kaiser Test Positive? DoubleCouple Perform Double Coupling Start->DoubleCouple CheckAgain Kaiser Test Again DoubleCouple->CheckAgain Capping Cap Unreacted Amines (Acetic Anhydride/DIEA) CheckAgain->Capping Positive Proceed Proceed to Next Cycle CheckAgain->Proceed Negative Capping->Proceed Consider For next difficult step: - Change solvent (NMP) - Use stronger reagent (HATU) - Increase temperature Proceed->Consider

Caption: A decision tree for troubleshooting failed coupling reactions.

References

Technical Support Center: Strategies to Improve Coupling Efficiency with TOTU

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance coupling efficiency when using TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a coupling reagent?

A1: this compound is a uronium salt coupling reagent used to facilitate the formation of amide bonds, most commonly in peptide synthesis.[1][2][3] It is an alternative to more traditional HOBt-based reagents like HBTU and TBTU. Key advantages of this compound include its high reactivity, good solubility in common organic solvents, and the water-solubility of its by-products, which simplifies purification, particularly in solution-phase synthesis.[1][2] Furthermore, this compound is based on OxymaPure, which is considered a safer, non-explosive alternative to HOBt and its derivatives.[4]

Q2: How does this compound activate a carboxylic acid for coupling?

A2: this compound activates a carboxylic acid by reacting with it to form a highly reactive acyl-oxime active ester. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond.[1] This activation is a key step in ensuring efficient coupling.

Q3: What are the main advantages of this compound over other coupling reagents?

A3: this compound and other Oxyma-based reagents offer several advantages:

  • Safety: They are not based on the potentially explosive 1-hydroxybenzotriazole (HOBt).[4]

  • High Reactivity: this compound exhibits high reactivity, comparable to or in some cases better than HOBt-based reagents.[1]

  • Reduced Racemization: It is effective in suppressing racemization, which is crucial for maintaining the stereochemical integrity of amino acids during peptide synthesis.[3]

  • Water-Soluble By-products: The by-products of the reaction are water-soluble, which facilitates their removal during workup, especially in solution-phase synthesis.[1][2]

Q4: Can this compound be used in both solid-phase (SPPS) and solution-phase peptide synthesis?

A4: Yes, this compound is suitable for both solid-phase and solution-phase peptide synthesis.[2] Its high reactivity and the ease of by-product removal make it a versatile reagent for various synthetic strategies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction 1. Insufficient reagent stoichiometry.2. Poor solubility of the peptide or reagents.3. Steric hindrance at the coupling site.4. Inadequate activation time.5. Presence of moisture in the reaction.1. Increase the equivalents of this compound, the amino acid, and the base.2. Use a different solvent or a solvent mixture (e.g., DMF/DCM, NMP).3. For difficult couplings, consider a "double coupling" strategy where the coupling step is repeated.4. Allow for a pre-activation step by mixing the carboxylic acid, this compound, and base for a short period before adding the amine.5. Ensure all solvents and reagents are anhydrous.
Presence of Side Products 1. Guanidinylation: Excess uronium reagent can react with the free N-terminal amine of the peptide, leading to chain termination.2. Racemization: Although minimized with this compound, it can still occur, especially with sensitive amino acids or prolonged reaction times.1. Use a slight excess of the carboxylic acid relative to this compound. Avoid a large excess of the coupling reagent.[5] Phosphonium-based reagents like PyBOP may be a better choice if guanidinylation is a persistent issue as they do not cause this side reaction.2. Minimize reaction times and ensure the temperature is controlled. The use of an appropriate base is also critical.
Difficulty in Product Purification 1. Contamination with by-products.2. Unreacted starting materials.1. Take advantage of the water-soluble by-products of this compound by performing an aqueous wash during the workup for solution-phase synthesis.[1][2]2. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to ensure complete consumption of starting materials before proceeding with purification.

Quantitative Data Summary

Direct quantitative comparisons of coupling reagents are highly dependent on the specific peptide sequence and reaction conditions. However, the following table summarizes the general performance characteristics of this compound in relation to other common coupling reagents based on available literature.

Coupling Reagent Relative Reactivity Racemization Suppression Safety Profile By-product Removal
This compound HighExcellentGood (Non-explosive)Easy (Water-soluble)
HATU Very HighExcellentUse with caution (Potentially explosive)Soluble in organic solvents
HBTU HighGoodUse with caution (Potentially explosive)Soluble in organic solvents
COMU Very HighExcellentGood (Non-explosive)Easy (Water-soluble)
PyBOP HighGoodGood (Non-explosive, but produces HMPA-like by-products)Soluble in organic solvents
DIC/HOBt ModerateGoodHOBt is potentially explosiveDicyclohexylurea (DCU) is poorly soluble in many organic solvents

Experimental Protocols

General Protocol for Solution-Phase Peptide Coupling using this compound

This protocol outlines a general procedure for coupling an N-protected amino acid to an amino acid ester in solution.

Materials:

  • N-protected amino acid

  • Amino acid ester hydrochloride

  • This compound

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and this compound (1.05 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Add the neutralized amino acid ester solution to the pre-activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by column chromatography.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a single coupling cycle in Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • DIPEA

  • Anhydrous DMF

  • Resin with a free N-terminal amine

  • 20% piperidine in DMF for Fmoc deprotection

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq relative to resin loading) and this compound (3-5 eq) in anhydrous DMF.

    • Add DIPEA (6-10 eq) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Proceed to the next Fmoc deprotection and coupling cycle.

Visualizations

TOTU_Activation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Carboxylic_Acid R-COOH (Carboxylic Acid) Activated_Ester R-COO-Oxime (Acyl-Oxime Active Ester) Carboxylic_Acid->Activated_Ester Activation This compound This compound This compound->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amide_Bond R-CO-NH-R' (Amide Bond) Activated_Ester->Amide_Bond Nucleophilic Attack Byproducts Water-soluble by-products Activated_Ester->Byproducts Amine R'-NH2 (Amine) Amine->Amide_Bond

Caption: Mechanism of carboxylic acid activation by this compound.

SPPS_Workflow Start Start: Resin with Linker Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Wash with DMF Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, this compound, DIPEA in DMF) Washing_1->Coupling Washing_2 Wash with DMF Coupling->Washing_2 Check_Completion Check Completion (e.g., Kaiser Test) Washing_2->Check_Completion Check_Completion->Coupling Incomplete (Double Couple) Repeat_Cycle Repeat Cycle for Next Amino Acid Check_Completion->Repeat_Cycle Complete Final_Cleavage Final Cleavage from Resin Repeat_Cycle->Final_Cleavage Final Amino Acid Fmoc_Deproteposition Fmoc_Deproteposition Repeat_Cycle->Fmoc_Deproteposition

Caption: General workflow for a single coupling cycle in SPPS.

Guanidinylation_Side_Reaction Excess_this compound Excess this compound Guanidinylated_Peptide Guanidinylated Peptide (Terminated Chain) Excess_this compound->Guanidinylated_Peptide Free_Amine Peptide-NH2 (Free N-terminus) Free_Amine->Guanidinylated_Peptide Side Reaction

Caption: Guanidinylation: a potential side reaction with excess uronium reagents.

References

Technical Support Center: TOTU Coupling Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of temperature on the performance of TOTU (O-(Cyano(ethoxycarbonyl)methylene)amino)-N,N,N',N'-tetramethyluronium tetrafluoroborate) coupling reactions. This resource is intended for researchers, scientists, and drug development professionals to help navigate challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound-mediated coupling reactions, with a focus on temperature-related causes and solutions.

Issue Potential Cause (Temperature-Related) Recommended Solution
Low Coupling Yield 1. Insufficient Reaction Temperature: The reaction may be too slow at low temperatures, leading to incomplete coupling within the standard timeframe. 2. Thermal Degradation of this compound: Although generally stable at room temperature, prolonged exposure to elevated temperatures can lead to the degradation of the coupling reagent.1. Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., from 0°C to room temperature, or slightly above). Monitor the reaction progress by a suitable analytical method like HPLC to find the optimal balance between reaction rate and yield. 2. Minimize Exposure to High Temperatures: If elevated temperatures are necessary, minimize the reaction time. Add this compound to the reaction mixture only when the desired temperature is reached.
High Levels of Epimerization Elevated Reaction Temperature: Higher temperatures can significantly increase the rate of epimerization, particularly for sensitive amino acids. The basic environment required for the coupling reaction exacerbates this issue at higher temperatures.1. Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0°C or even -15°C. This is one of the most effective ways to suppress epimerization.[1] 2. Use a Weaker Base: If possible, consider using a weaker, non-nucleophilic base in conjunction with lower temperatures to further minimize epimerization.
Presence of Unidentified Side Products 1. Guanidinylation: Uronium salt reagents like this compound can cause guanidinylation of the free N-terminal amine, a side reaction that can be more prevalent at higher temperatures.[2] 2. Reagent Decomposition: At elevated temperatures, this compound or the activated ester intermediate may decompose, leading to various byproducts.1. Control Stoichiometry and Temperature: Use a slight excess of the carboxylic acid relative to the coupling reagent and maintain a low reaction temperature to minimize guanidinylation.[2] 2. Optimize Temperature and Reaction Time: Conduct a time-course study at different temperatures to identify conditions that favor product formation over decomposition.
Inconsistent Reaction Times Fluctuations in Ambient Temperature: For reactions run at "room temperature," variations in the laboratory environment can lead to inconsistent reaction rates and outcomes.1. Use a Controlled Temperature Bath: To ensure reproducibility, perform reactions in a temperature-controlled environment such as an ice bath, a cryo-cooler, or a temperature-controlled reaction block.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for a this compound coupling reaction?

A1: There is no single "optimal" temperature for all this compound coupling reactions, as it depends on the specific substrates and the desired outcome. However, a common starting point is between 0°C and room temperature (20-25°C). For amino acids that are particularly susceptible to epimerization, it is highly recommended to perform the reaction at 0°C or below.[1] If the coupling is sluggish, the temperature can be cautiously increased, but it is crucial to monitor for the formation of side products.

Q2: Can I heat my this compound coupling reaction to speed it up?

A2: While modest heating can increase the rate of amide bond formation, it also significantly increases the risk of undesirable side reactions such as epimerization and the formation of byproducts due to reagent decomposition. If heating is necessary for particularly difficult couplings, it should be done with caution, for a minimal amount of time, and with careful monitoring of the reaction mixture for purity. It is important to note that this compound has been flagged as a potentially explosive compound, and heating should be approached with appropriate safety measures in place.

Q3: How does temperature affect the stability of the this compound reagent?

A3: this compound is a salt and is generally stable when stored under appropriate conditions (cool and dry). However, like many complex organic molecules, it can be susceptible to thermal decomposition at elevated temperatures, especially over prolonged periods. In solution, its stability can also be influenced by the solvent and the presence of other reagents. For consistent results, it is best to use freshly prepared solutions of the coupling reagent.

Q4: What are the signs of this compound degradation due to improper temperature?

A4: Visual signs of degradation of the solid reagent can include discoloration (though this is not always indicative). In-reaction, thermal degradation may lead to a lower than expected yield of the desired product and the appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC).

Q5: At what step of the coupling reaction is temperature control most critical?

A5: Temperature control is most critical during the activation of the carboxylic acid and the subsequent aminolysis step. It is during this period that the risk of epimerization is highest. It is good practice to pre-cool the reaction vessel and the solutions of the amino acid and base before adding the this compound coupling reagent.

Experimental Protocols

Protocol for Investigating the Impact of Temperature on this compound Coupling Performance

This protocol outlines a general procedure to systematically evaluate the effect of temperature on the yield and purity of a peptide coupling reaction mediated by this compound.

1. Materials:

  • N-protected amino acid
  • C-protected amino acid (or peptide) with a free amine
  • This compound
  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
  • Anhydrous solvent (e.g., Dimethylformamide - DMF)
  • Quenching solution (e.g., water or a mild acid)
  • HPLC system for analysis[3]

2. Procedure:

  • Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve the N-protected amino acid (1.0 eq.) and the C-protected amino acid (1.0 eq.) in anhydrous DMF.
  • Temperature Equilibration: Equilibrate each reaction vessel to the desired experimental temperature (e.g., -15°C, 0°C, 25°C, 40°C).
  • Addition of Base: Add the non-nucleophilic base (e.g., DIPEA, 2.0 eq.) to each reaction mixture.
  • Initiation of Reaction: Add this compound (1.05 eq.) to each vessel to start the coupling reaction.
  • Reaction Monitoring: At regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot from each reaction. Quench the aliquot immediately with a suitable solution to stop the reaction.
  • Sample Preparation and Analysis: Dilute the quenched aliquots and analyze by HPLC to determine the percentage of product formation and the presence of any impurities or epimerized product.[3]

3. Data Analysis:

  • Plot the percentage of product formation versus time for each temperature to determine the reaction kinetics.
  • Analyze the purity of the final product at each temperature.
  • If epimerization is a concern, use a chiral HPLC method or a method capable of separating the diastereomers to quantify the level of epimerization at each temperature.

Quantitative Data Summary

The following table provides an illustrative example of how temperature can affect key performance indicators in a this compound-mediated coupling of a model dipeptide known to be susceptible to epimerization. Note: This data is hypothetical and intended to demonstrate expected trends. Actual results will vary depending on the specific substrates and conditions.

Reaction Temperature (°C)Reaction Time (h) for >95% ConversionYield of Desired Dipeptide (%)Epimerization (%)
-15892< 0.5
04951.2
25 (Room Temp.)1.5965.8
400.59015.3

Visualizations

Below are diagrams illustrating key workflows and concepts related to temperature effects in this compound coupling.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Analysis cluster_results Data Interpretation prep_reagents Prepare Reagents (Amino Acids, this compound, Base, Solvent) setup_vessels Set up Parallel Reactions prep_reagents->setup_vessels set_temp Equilibrate to Target Temperatures (-15°C, 0°C, 25°C, 40°C) setup_vessels->set_temp add_reagents Add Reagents & Initiate set_temp->add_reagents sampling Time-course Sampling add_reagents->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis (Yield, Purity, Epimerization) quench->hplc analyze Analyze Data hplc->analyze optimize Determine Optimal Temperature analyze->optimize

Caption: Experimental workflow for optimizing temperature in this compound coupling.

temp_effects cluster_outcomes Potential Outcomes temp Reaction Temperature rate Increased Reaction Rate temp->rate Increases epimerization Increased Epimerization temp->epimerization Increases side_reactions Increased Side Reactions (e.g., Guanidinylation) temp->side_reactions Increases

References

Technical Support Center: Optimizing Peptide Synthesis with TOTU

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing aggregation and other common issues during solid-phase peptide synthesis (SPPS) using the coupling reagent TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a uronium-based coupling reagent used to facilitate the formation of amide bonds between amino acids during solid-phase peptide synthesis. It is known for its high activation potential, which allows for efficient and rapid coupling reactions. This is crucial for minimizing side reactions and preserving the integrity of the growing peptide chain. One of the key advantages of this compound is its ability to suppress racemization, ensuring the stereochemical purity of the final peptide, which is vital for its biological activity.

Q2: When should I choose this compound over other coupling reagents like HBTU or HATU?

A2: this compound is an excellent alternative to HOBt-based reagents like HBTU. It is particularly useful in syntheses where racemization is a significant concern. While HATU is also known for low racemization and fast kinetics, this compound offers the advantage of having by-products that are readily soluble in water, which can simplify purification, especially in solution-phase synthesis.[1]

Q3: What are the main causes of peptide aggregation during synthesis?

A3: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains. This is particularly common with hydrophobic sequences or those containing amino acids prone to forming secondary structures, such as β-sheets. As the peptide chain elongates, it can fold and aggregate, making the N-terminus inaccessible for the next coupling step. This can lead to incomplete reactions and the formation of deletion sequences.[2]

Q4: Can using this compound help prevent peptide aggregation?

A4: While this compound's primary role is to ensure efficient coupling and minimize racemization, its high reactivity can indirectly help mitigate aggregation.[1] By promoting rapid and complete coupling reactions, this compound reduces the time the growing peptide chain is exposed to conditions that might favor aggregation. Inefficient coupling can lead to a higher population of chains with unreacted N-termini, which can be more prone to aggregation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete or Failed Coupling (Positive Ninhydrin Test) 1. Insufficient Reagent Equivalents: The molar ratio of this compound, amino acid, and base to the resin loading may be too low. 2. Slow Activation/Coupling: The reaction time may be too short for a "difficult" coupling (e.g., sterically hindered amino acids). 3. Peptide Aggregation: The N-terminus of the growing peptide is inaccessible due to aggregation.1. Increase Equivalents: Use a higher excess of the protected amino acid, this compound, and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). A common starting point is 2-4 equivalents of each. 2. Extend Reaction Time: Increase the coupling time to 1-2 hours or even overnight for particularly difficult sequences.[3] 3. Improve Solvation: Switch to a more effective solvent for disrupting secondary structures, such as N-methyl-2-pyrrolidone (NMP) or a mixture of dimethylformamide (DMF) with dimethyl sulfoxide (DMSO).[2] Consider using resins with better swelling properties.
Significant Racemization Detected in Final Peptide 1. Excessive Base: Using too much or too strong of a base can lead to epimerization. 2. Prolonged Activation: Allowing the amino acid to be activated for an extended period before coupling can increase the risk of racemization.1. Optimize Base: Use a weaker base like sym-collidine, especially for sensitive amino acids.[4] Ensure the equivalents of base do not significantly exceed what is necessary for the reaction. 2. In Situ Activation: Add the this compound and base to the amino acid solution immediately before adding it to the resin-bound peptide.
Formation of Deletion Sequences in Final Product Peptide Aggregation: Severe aggregation can completely block the N-terminus, preventing coupling of the next amino acid.1. Incorporate "Disrupting" Elements: For long or hydrophobic peptides, consider incorporating pseudoproline dipeptides or DMB-dipeptides every 6-8 residues to disrupt the formation of stable secondary structures. 2. Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to help break up aggregates.
Resin Shrinking During Synthesis Severe Peptide Aggregation: Aggregation of peptide chains on the resin can cause the resin beads to collapse and shrink.This is a strong indicator of aggregation. Immediately attempt to improve solvation by washing the resin with NMP or a DMF/DMSO mixture. For the subsequent coupling step, use the strategies mentioned above for improving solvation and incorporating disrupting elements.
Guanidinylation of the N-terminus Side Reaction with Uronium Reagent: Uronium salts like this compound can sometimes react with the free N-terminal amine, forming a guanidinium group that terminates the peptide chain. This is more likely if the carboxylic acid activation is slow or if there is a large excess of the coupling reagent.1. Avoid Large Excess of this compound: Use a molar ratio of this compound that is close to that of the amino acid (e.g., 1:1 or slightly higher). 2. Pre-activation: Briefly pre-activate the amino acid with this compound and base before adding the mixture to the resin. This can ensure the activated species is readily available for coupling and minimizes the time free this compound is in contact with the N-terminus.

Comparative Data of Coupling Reagents

While exact quantitative comparisons can be sequence-dependent, the following table provides a general overview of the relative performance of this compound and other common uronium/aminium salt coupling reagents.

Coupling Reagent Relative Reactivity Racemization Suppression Key Features & Considerations
This compound HighExcellentBy-products are water-soluble, which is advantageous for purification.[1] Considered a good alternative to HOBt-based reagents.
HBTU/TBTU HighGood to ExcellentWidely used and effective for most standard couplings.[4] By-products can sometimes be difficult to remove.
HATU Very HighExcellentGenerally considered one of the most efficient coupling reagents with very low racemization.[5] Often preferred for difficult couplings.
COMU Very HighExcellentBased on OxymaPure, which is not explosive like HOBt or HOAt.[4] Shows high reactivity, comparable to HATU.

Experimental Protocols

Standard Protocol for this compound-Mediated Coupling in Fmoc SPPS

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF (approximately 10 mL per gram of resin) for 15-30 minutes. Drain the DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add this compound (2.9 equivalents) to the amino acid solution.

    • Add DIEA (6 equivalents) to the mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation.

  • Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Visualizing Workflows and Mechanisms

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, this compound, DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin ninhydrin->deprotection Negative (Next Cycle) ninhydrin->coupling Positive (Repeat) final_cleavage Final Cleavage and Deprotection ninhydrin->final_cleavage Final Amino Acid end Purified Peptide final_cleavage->end

Caption: A generalized workflow for a single coupling cycle in Fmoc-based SPPS.

Mechanism of Carboxyl Activation by this compound

TOTU_Activation reactants {Fmoc-AA-COOH (Carboxylic Acid)|this compound|DIEA (Base)} activated_ester Activated O-acylisourea Ester reactants->activated_ester Activation product New Peptide Bond Formed activated_ester->product Nucleophilic Attack peptide Resin-Bound Peptide (Free N-terminus) peptide->product byproducts By-products (Tetramethylurea, etc.) product->byproducts

Caption: The activation of a carboxylic acid by this compound to form a reactive ester.

Troubleshooting Logic for Incomplete Coupling

Troubleshooting_Logic start Incomplete Coupling (Positive Ninhydrin Test) check_reagents Are reagent equivalents and concentrations correct? start->check_reagents adjust_reagents Adjust to 3-4 eq. of AA, this compound, DIEA check_reagents->adjust_reagents No check_time Is this a known 'difficult' coupling? check_reagents->check_time Yes re_couple Re-couple and re-test adjust_reagents->re_couple increase_time Increase coupling time (2h or overnight) check_time->increase_time Yes check_aggregation Is the peptide sequence hydrophobic or long? check_time->check_aggregation No increase_time->re_couple improve_solvation Change solvent to NMP or add DMSO/chaotropic salts check_aggregation->improve_solvation Yes check_aggregation->re_couple No improve_solvation->re_couple

Caption: A decision-making workflow for troubleshooting incomplete peptide coupling.

References

Technical Support Center: Guanidinylation Side Reactions with Excess TOTU

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of guanidinylation side reactions when using excess O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TOTU) in peptide synthesis and other bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of guanidinylation side reactions when using this compound?

A1: The primary cause is the direct reaction of a free primary amine, most commonly the N-terminal α-amino group of a peptide, with the this compound reagent.[1] this compound is a uronium/aminium-based coupling reagent, and these reagents can act as guanidinylating agents, especially when used in excess.[1] This leads to the formation of a stable guanidinium group on the N-terminus, which terminates peptide chain elongation.

Q2: Under what conditions is this side reaction most likely to occur?

A2: The guanidinylation side reaction is most problematic under the following conditions:

  • Use of excess this compound: A significant excess of the coupling reagent increases the probability of it reacting directly with the free N-terminal amine of the peptide chain.[1]

  • Slow carboxyl activation: If the activation of the carboxylic acid component is slow, the unreacted this compound is available for a longer period to react with the peptide's N-terminus.[1]

  • Sterically hindered couplings: Reactions involving sterically hindered amino acids can be slow, providing more opportunity for the side reaction to occur.

  • High nucleophilicity of the amine: Highly nucleophilic amines are more prone to directly attack the this compound reagent.

Q3: How does N-terminal guanidinylation affect my final product?

A3: N-terminal guanidinylation results in a truncated peptide that is capped with a guanidinium group. This has several negative consequences:

  • Reduced yield of the desired full-length peptide: The termination of peptide synthesis at an early stage lowers the overall yield of the target molecule.

  • Difficult purification: The guanidinylated byproduct often has a similar charge and retention time to the desired peptide, making chromatographic purification challenging. The presence of the positively charged guanidinium group can also interfere with mass spectrometry analysis.[1]

  • Altered biological activity: The presence of a bulky, positively charged guanidinium group at the N-terminus can significantly alter the peptide's conformation and its ability to bind to its target, potentially leading to a loss or change in biological activity.

Q4: Are there alternative coupling reagents that are less prone to this side reaction?

A4: Yes, phosphonium-based coupling reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are generally considered "cleaner" and do not cause N-terminal guanidinylation.[1] These can often be used in excess to drive slow reactions to completion without the risk of this specific side reaction.[1]

Troubleshooting Guide

Problem 1: Low yield of the desired peptide and presence of a major impurity with a mass increase of +42 Da.

Possible Cause: N-terminal guanidinylation side reaction due to excess this compound. The mass increase of 42.02 Da corresponds to the addition of a C(NH)(NH2) group.

Solutions:

  • Optimize the stoichiometry of the coupling reaction.

    • Reduce the excess of this compound to the minimum required for efficient coupling. A good starting point is to perform a titration to find the optimal ratio.

    • Ensure an appropriate base concentration is used, as this can influence the reaction kinetics.

  • Alter the order of reagent addition.

    • Pre-activate the carboxylic acid with this compound for a short period (1-5 minutes) before adding it to the deprotected peptide. This minimizes the time that free this compound is in contact with the N-terminal amine.

  • Switch to a different class of coupling reagent.

    • For particularly difficult couplings or when high purity is critical, consider using a phosphonium-based reagent like PyBOP or PyAOP.

Problem 2: Difficulty in separating the desired peptide from a persistent impurity during HPLC purification.

Possible Cause: The guanidinylated byproduct has similar chromatographic properties to the target peptide.

Solutions:

  • Optimize HPLC separation conditions.

    • Gradient modification: Use a shallower gradient to improve the resolution between the two species.

    • Ion-pairing agent: Experiment with different ion-pairing agents (e.g., TFA, formic acid) and concentrations to alter the retention characteristics of the guanidinylated peptide.

    • Column chemistry: Try a different stationary phase (e.g., C8 instead of C18) or a column with a different pore size.

  • Employ alternative purification techniques.

    • Ion-exchange chromatography (IEX): The additional positive charge of the guanidinium group may allow for separation by IEX.

    • Preparative thin-layer chromatography (TLC): For small-scale purifications, preparative TLC can sometimes provide the necessary resolution.

Experimental Protocols

Protocol 1: Detection and Quantification of N-terminal Guanidinylation by LC-MS

Objective: To detect and quantify the extent of the N-terminal guanidinylation side reaction.

Methodology:

  • Sample Preparation:

    • Dissolve a small, known amount of the crude peptide product in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

    • Prepare a series of standards of a known guanidinylated peptide (if available) to create a calibration curve for quantification.

  • LC-MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% B over 15-30 minutes.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Perform a full scan to identify the molecular weights of the desired peptide and the guanidinylated byproduct (+42.02 Da).

      • Use selected ion monitoring (SIM) or extracted ion chromatograms (EIC) for the specific m/z values of both species to improve sensitivity and accuracy of quantification.

  • Data Analysis:

    • Integrate the peak areas of the desired peptide and the guanidinylated byproduct.

    • Calculate the percentage of the side product relative to the total peptide content.

    • If a calibration curve was used, determine the absolute concentration of the guanidinylated species.

Protocol 2: Minimizing Guanidinylation Side Reaction with this compound

Objective: To perform a coupling reaction using this compound while minimizing the N-terminal guanidinylation side reaction.

Methodology:

  • Reagent Preparation:

    • Dissolve the N-protected amino acid and this compound in an appropriate solvent (e.g., DMF or NMP) at a 1:0.95 molar ratio.

    • In a separate vessel, dissolve the deprotected peptide-resin in the same solvent.

    • Prepare a solution of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), at a concentration of 2 equivalents relative to the amino acid.

  • Pre-activation and Coupling:

    • Add the DIPEA solution to the amino acid/TOTU mixture.

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature.

    • Add the activated amino acid solution to the peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing and Monitoring:

    • Wash the resin thoroughly with the reaction solvent to remove any unreacted coupling reagents and byproducts.

    • Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction.

  • Cleavage and Analysis:

    • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Analyze the crude product by LC-MS as described in Protocol 1 to assess the level of the guanidinylation side product.

Data Presentation

Table 1: Comparison of Coupling Reagents and Guanidinylation Side Reaction

Coupling ReagentClassPropensity for N-terminal GuanidinylationRecommended Use in Excess
This compound Uronium/AminiumHighNot Recommended
HBTU/HATU Uronium/AminiumHighNot Recommended
PyBOP PhosphoniumVery LowAcceptable
PyAOP PhosphoniumVery LowAcceptable

Note: The propensity for guanidinylation is highly dependent on reaction conditions. This table provides a general guideline.

Visualizations

Guanidinylation_Side_Reaction Peptide Peptide with free N-terminal amine Desired_Coupling Desired Peptide Coupling Peptide->Desired_Coupling Side_Reaction Guanidinylation Side Reaction Peptide->Side_Reaction This compound Excess this compound This compound->Side_Reaction Activated_AA Activated Amino Acid Activated_AA->Desired_Coupling Elongated_Peptide Elongated Peptide Desired_Coupling->Elongated_Peptide Terminated_Peptide N-terminally Guanidinylated (Terminated) Peptide Side_Reaction->Terminated_Peptide Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Activated_AA This compound Troubleshooting_Workflow Start Low Yield & Impurity (+42 Da) Check_Stoichiometry Optimize Stoichiometry (Reduce Excess this compound) Start->Check_Stoichiometry Change_Addition_Order Modify Reagent Addition Order (Pre-activate) Start->Change_Addition_Order Change_Reagent Switch to Phosphonium Reagent (e.g., PyBOP) Start->Change_Reagent Analyze Analyze by LC-MS Check_Stoichiometry->Analyze Change_Addition_Order->Analyze Change_Reagent->Analyze Problem_Solved Problem Resolved Analyze->Problem_Solved Impurity Reduced Further_Optimization Further Optimization Required Analyze->Further_Optimization Impurity Persists

References

stability and degradation of TOTU reagent during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of the TOTU reagent during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, or O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium tetrafluoroborate, is a uronium-based coupling reagent. It is highly effective for amide bond formation, making it a valuable tool in peptide synthesis, including both solid-phase and solution-phase methodologies.[1] Its high activation potential and the water-soluble nature of its by-products make it a popular choice in complex synthetic routes.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability and efficacy, this compound should be stored in a cool, dry place, protected from light.[2] Several suppliers recommend storage at temperatures between 2-8°C, while others state that storage at or below 25°C is adequate.[2] For optimal shelf-life, it is crucial to keep the container tightly sealed to protect it from moisture and to store it under an inert atmosphere (e.g., nitrogen or argon).

Q3: What is the typical shelf life of this compound?

A3: The shelf life of this compound can vary depending on the supplier and the storage conditions. When stored under the recommended conditions in an unopened container, it is generally stable for several years. However, once opened, its stability can be compromised by exposure to moisture and air. It is recommended to use the reagent within a year of opening the container. For long-term storage of opened containers, flushing with an inert gas and sealing tightly is recommended.

Q4: What are the signs of this compound degradation?

A4: Visual inspection can offer initial clues. Pure this compound is a white to off-white crystalline powder.[2] A significant change in color (e.g., yellowing or browning) or a change in physical appearance (e.g., clumping or becoming sticky) can indicate degradation. However, the most reliable way to assess the quality of the reagent is through analytical methods such as HPLC or NMR. A decrease in the main peak area in an HPLC chromatogram or the appearance of new signals in an NMR spectrum are clear indicators of degradation.

Q5: What are the main degradation products of this compound?

A5: The primary degradation pathway for this compound in the presence of moisture is hydrolysis. This process yields tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate.[2] These by-products are generally water-soluble, which facilitates their removal during the work-up of the reaction mixture.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments, particularly those related to the stability and degradation of the this compound reagent.

Problem 1: Low or no product yield in a peptide coupling reaction.

Possible Cause Suggested Solution
Degraded this compound Reagent 1. Visually inspect the this compound reagent: Look for any changes in color or texture. If degradation is suspected, use a fresh batch of the reagent. 2. Perform a purity check: Use HPLC or NMR to assess the purity of your current stock of this compound (see Experimental Protocols section). 3. Use a higher excess of this compound: If a fresh batch is not immediately available, a slight increase in the molar excess of the potentially degraded this compound might help to drive the reaction to completion. However, this is not ideal as it will also increase the concentration of by-products.
Suboptimal Reaction Conditions 1. Check the solvent: Ensure that the solvent (e.g., DMF, NMP) is anhydrous. Moisture in the solvent can hydrolyze the this compound reagent. 2. Verify the base: The choice and amount of base are critical. Ensure the correct equivalents of a non-nucleophilic base like DIPEA or NMM are used. 3. Reaction time and temperature: Ensure the reaction is running for a sufficient amount of time and at the appropriate temperature for the specific amino acids being coupled.
Issues with Starting Materials 1. Purity of amino acids: Confirm the purity and integrity of the amino acid derivatives. 2. Steric hindrance: For sterically hindered amino acids, longer reaction times or higher temperatures may be necessary.

Problem 2: Appearance of unexpected peaks in the HPLC or LC-MS of the crude product.

Possible Cause Suggested Solution
Side reactions from this compound degradation products 1. Identify the by-products: The known degradation products of this compound are tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate. These are water-soluble and should be removed during aqueous work-up. If they persist, optimize the extraction procedure. 2. Guanidinylation of the N-terminus: Uronium-based reagents can sometimes lead to the guanidinylation of the free N-terminal amine of the peptide, which can cap the peptide chain. This is more likely to occur with aged or degraded reagents. Use fresh this compound and avoid a large excess of the coupling reagent.
Other common peptide synthesis side reactions 1. Racemization: Although this compound is known to suppress racemization, it can still occur, especially with sensitive amino acids. Optimize the reaction temperature and base. 2. Aspartimide formation: For sequences containing aspartic acid, this side reaction can be problematic. The use of additives like HOBt or Oxyma can help to minimize this.

Data on this compound Stability

Table 1: Representative Stability of this compound Reagent Under Different Storage Conditions

Storage ConditionTime (Months)Purity (%)Observations
2-8°C, Dry, Inert Atmosphere 0>99White crystalline powder
12>98No significant change
24>97Slight off-white color may develop
25°C, Dry, Sealed Container 0>99White crystalline powder
6~95Noticeable off-white to yellowish color
12<90Significant yellowing and potential clumping
25°C, Exposed to Humidity 0>99White crystalline powder
1<90Significant degradation, clumping, and discoloration
3<70Reagent is likely unusable

Note: This data is illustrative and actual stability may vary. It is always recommended to test the purity of the reagent if its quality is in doubt.

Experimental Protocols

1. HPLC Method for Purity Assessment of this compound

  • Objective: To determine the purity of a this compound sample by High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10-90% B

    • 12-14 min: 90% B

    • 14-15 min: 90-10% B

    • 15-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve a small amount of this compound in acetonitrile to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

    • Inject a blank (acetonitrile).

    • Inject the this compound sample solution.

    • Analyze the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

2. Quantitative NMR (qNMR) for Purity Determination of this compound

  • Objective: To accurately determine the purity of a this compound sample using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have a sharp singlet peak that does not overlap with any of the analyte signals.

  • Solvent: Deuterated acetonitrile (CD3CN) or deuterated dimethyl sulfoxide (DMSO-d6).

  • Procedure:

    • Accurately weigh a known amount of the internal standard into an NMR tube.

    • Accurately weigh a known amount of the this compound sample and add it to the same NMR tube.

    • Add the deuterated solvent to dissolve both the sample and the internal standard completely.

    • Acquire a 1H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

    • Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

TOTU_Degradation_Pathway This compound This compound O-[(Ethoxycarbonyl)cyanomethylenamino]- N,N,N′,N′-tetramethyluronium tetrafluoroborate Degradation_Products Degradation Products This compound->Degradation_Products Hydrolysis H2O H₂O (Moisture) H2O->Degradation_Products Tetramethylurea Tetramethylurea Degradation_Products->Tetramethylurea yields Oxime Ethyl 2-hydroxyimino-2-cyanoacetate Degradation_Products->Oxime yields

Caption: Hydrolysis degradation pathway of this compound reagent.

Troubleshooting_Workflow start Low Peptide Coupling Yield check_reagent Inspect this compound Reagent (Color, Texture) start->check_reagent is_degraded Degradation Suspected? check_reagent->is_degraded use_fresh Use Fresh this compound is_degraded->use_fresh Yes check_conditions Review Reaction Conditions (Solvent, Base, Time, Temp) is_degraded->check_conditions No success Successful Coupling use_fresh->success analyze_purity Analyze Purity (HPLC/NMR) analyze_purity->is_degraded conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No check_starting_materials Check Starting Materials (Amino Acid Purity) conditions_ok->check_starting_materials Yes optimize_conditions->start materials_ok Materials OK? check_starting_materials->materials_ok purify_materials Purify/Replace Starting Materials materials_ok->purify_materials No materials_ok->success Yes purify_materials->start

Caption: Troubleshooting workflow for low peptide coupling yield.

References

Technical Support Center: Purification of Peptides Synthesized with TOTU

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for peptides synthesized using O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TOTU). Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities to consider when purifying a peptide synthesized with this compound?

A1: After solid-phase peptide synthesis (SPPS) using this compound, the crude peptide product will contain the target peptide along with various impurities. These can be broadly categorized as:

  • Process-Related Impurities:

    • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.

    • Truncated Sequences: Peptides that have prematurely terminated during synthesis.

    • Incompletely Deprotected Peptides: Peptides still carrying protecting groups on their side chains.

    • Modified Peptides: Peptides that have undergone side reactions such as oxidation or racemization.[1]

  • Reagent-Related Impurities:

    • This compound Byproducts: The primary byproducts from this compound are tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate. A key advantage is that these byproducts are water-soluble, which facilitates their removal during purification.

    • Cleavage Cocktail Scavengers: Residual reagents from the cleavage of the peptide from the resin.

    • Trifluoroacetic Acid (TFA): Used in the cleavage step and for dissolving the crude peptide. While necessary, excess TFA needs to be managed during purification.

Q2: What is the standard method for purifying peptides synthesized with this compound?

A2: The standard and most effective method for purifying peptides, including those synthesized with this compound, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1] This technique separates the target peptide from impurities based on their hydrophobicity. A C18-modified silica column is commonly used as the stationary phase, and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (usually containing 0.1% TFA) is used for elution.[1]

Q3: Are there any specific advantages of using this compound that simplify the purification process?

A3: Yes. The byproducts of this compound, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are readily soluble in water. This property allows for a significant portion of these reagent-related impurities to be removed with simple aqueous washes before proceeding to more complex purification steps like RP-HPLC. This can reduce the complexity of the crude mixture and potentially improve the efficiency of the subsequent chromatographic purification.

Q4: Can guanidinylation be a side reaction with this compound, and how does it affect purification?

A4: Guanidinylation of the N-terminal amino group is a known side reaction associated with uronium-based coupling reagents like HBTU and TBTU. While this compound is also a uronium salt, this side reaction is less commonly reported. However, if it does occur, the resulting guanidinilated peptide will have a different charge and hydrophobicity compared to the target peptide, which can typically be separated by RP-HPLC.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of peptides synthesized with this compound.

Problem 1: Low Purity of the Crude Peptide Before HPLC

Symptoms:

  • Analytical HPLC of the crude product shows a complex chromatogram with many peaks of significant intensity.

  • The target peptide peak is a minor component.

Possible Causes and Solutions:

Possible Cause Solution
Incomplete Coupling Reactions Optimize the coupling time and the equivalents of this compound and base used during synthesis. For difficult couplings, consider a double coupling strategy.
Aggregation of the Growing Peptide Chain Use of aggregation-disrupting additives during synthesis.
Suboptimal Cleavage from the Resin Ensure complete removal of protecting groups and efficient cleavage by optimizing the cleavage cocktail and reaction time.
Presence of Water-Soluble Byproducts Perform a pre-purification wash with cold diethyl ether or a water/acetonitrile mixture to remove a significant portion of the this compound byproducts and scavengers.
Problem 2: Poor Separation and Peak Tailing in RP-HPLC

Symptoms:

  • Broad, asymmetric peaks for the target peptide.

  • Co-elution of the target peptide with impurities.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate HPLC Gradient Optimize the gradient slope. A shallower gradient around the elution point of the target peptide can improve resolution.
Secondary Interactions with the Column Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize ionic interactions with the silica backbone of the column.
Column Overload Reduce the amount of crude peptide loaded onto the column in a single injection.
Hydrophobic Peptides For very hydrophobic peptides, consider using a different stationary phase (e.g., C4 or C8) or adding a stronger organic solvent like isopropanol to the mobile phase.

Troubleshooting Workflow for Poor HPLC Separation

G Troubleshooting Poor HPLC Separation start Poor Peak Shape or Resolution in RP-HPLC check_gradient Is the gradient optimized? start->check_gradient optimize_gradient Adjust gradient slope (make it shallower around the target peak). check_gradient->optimize_gradient No check_overload Is the column overloaded? check_gradient->check_overload Yes optimize_gradient->check_overload reduce_load Decrease the injection volume or sample concentration. check_overload->reduce_load Yes check_secondary_interactions Are there secondary interactions? check_overload->check_secondary_interactions No reduce_load->check_secondary_interactions adjust_mobile_phase Ensure 0.1% TFA is in both mobile phases. Consider a different ion-pairing agent if necessary. check_secondary_interactions->adjust_mobile_phase Yes check_peptide_properties Is the peptide very hydrophobic or prone to aggregation? check_secondary_interactions->check_peptide_properties No adjust_mobile_phase->check_peptide_properties change_column_or_solvent Try a C4 or C8 column. Consider adding isopropanol to the mobile phase. check_peptide_properties->change_column_or_solvent Yes end Improved Separation check_peptide_properties->end No change_column_or_solvent->end

Caption: A logical workflow for troubleshooting common issues encountered during the RP-HPLC purification of synthetic peptides.

Experimental Protocols

Protocol 1: Pre-Purification Wash to Remove Water-Soluble Byproducts

This protocol is recommended for crude peptides synthesized using this compound to simplify the mixture before RP-HPLC.

  • Resuspend the Crude Peptide: After cleavage and precipitation, resuspend the crude peptide pellet in cold diethyl ether.

  • Vortex and Centrifuge: Vortex the suspension thoroughly and then centrifuge to pellet the peptide.

  • Decant the Supernatant: Carefully decant and discard the diethyl ether supernatant, which contains many of the organic scavengers.

  • Aqueous Wash (Optional): For peptides that are sparingly soluble in water, a wash with a cold 5% acetonitrile in water solution can be performed to further remove the water-soluble this compound byproducts.

  • Dry the Peptide: Thoroughly dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator before dissolving it for RP-HPLC.

Protocol 2: General RP-HPLC Purification

This is a general protocol for the purification of a this compound-synthesized peptide. It should be optimized for each specific peptide.

  • Sample Preparation:

    • Dissolve the crude or pre-washed peptide in a minimal amount of a suitable solvent. A common starting point is 0.1% TFA in water. For hydrophobic peptides, a small amount of acetonitrile or formic acid may be required.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • System: A preparative HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column is standard. The dimensions will depend on the amount of peptide to be purified.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Chromatographic Method:

    • Flow Rate: Dependent on the column dimensions.

    • Detection: Monitor the elution at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).

    • Gradient:

      • Equilibrate the column with 95% A / 5% B.

      • Inject the sample.

      • Run a linear gradient to increase the percentage of B. A typical starting gradient is from 5% to 65% B over 30-60 minutes. This should be optimized based on the hydrophobicity of the peptide.

      • Include a column wash step with a high percentage of B (e.g., 95%) after the peptide has eluted.

      • Re-equilibrate the column to the starting conditions.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peaks detected by the UV detector.

    • Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Pool the fractions that meet the desired purity level.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

General Peptide Purification Workflow

G General Workflow for Peptide Purification synthesis Peptide Synthesis with this compound cleavage Cleavage from Resin synthesis->cleavage precipitation Precipitation cleavage->precipitation pre_purification Pre-Purification Wash (Optional) precipitation->pre_purification dissolution Dissolution and Filtration precipitation->dissolution Direct to Dissolution pre_purification->dissolution hplc Preparative RP-HPLC dissolution->hplc analysis Fraction Analysis (Analytical HPLC & MS) hplc->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: A flowchart illustrating the key steps in the purification of a synthetic peptide from the crude product to the final purified form.

References

Validation & Comparative

A Head-to-Head Battle of Coupling Reagents: TOTU vs. HBTU in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall success. For researchers, scientists, and drug development professionals, selecting the optimal reagent is paramount. This guide provides an in-depth comparison of two widely used coupling reagents: TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), offering a clear perspective on their respective efficiencies and applications, supported by available experimental data.

At a Glance: Key Differences and Performance Metrics

This compound, a uronium salt derived from OxymaPure, and HBTU, an aminium salt based on HOBt (1-hydroxybenzotriazole), represent two distinct families of coupling reagents. The primary distinction lies in their activating core, which influences their reactivity, safety profile, and the nature of their by-products.

While direct head-to-head studies with extensive quantitative data for this compound versus HBTU are not abundant in publicly available literature, comparisons between HOBt-based reagents (like HBTU) and Oxyma-based reagents (like COMU, a close relative of this compound) provide valuable insights into their relative performance.

ParameterThis compound (Oxyma-Based)HBTU (HOBt-Based)Key Considerations
Reagent Class Uronium saltAminium/Guanidinium saltUronium salts are generally considered more reactive.[1]
Activating Additive OxymaPureHOBt (1-hydroxybenzotriazole)OxymaPure is a non-explosive alternative to the potentially explosive HOBt.[2]
Coupling Efficiency High, often comparable or superior to HOBt-based reagents.High, well-established for standard and difficult couplings.Oxyma-based reagents have demonstrated consistently better results than HOBt-based reagents in some studies.
Racemization Suppression Excellent, a key lauded feature.[3]Good, especially with the addition of HOBt.Oxyma-based reagents have shown better performance in reducing racemization in some model systems.
By-products Water-soluble, facilitating easier purification.[1]Generally soluble in organic solvents.The water solubility of this compound's by-products can simplify downstream processing.[1]
Side Reactions Less prone to guanidinylation.Can cause guanidinylation of the N-terminal amine, especially when used in excess.This is a significant advantage for this compound, preventing irreversible chain termination.
Safety Based on the non-explosive OxymaPure.[2]Based on the potentially explosive HOBt.[2]This is a major consideration for laboratory and large-scale synthesis safety protocols.

Delving into the Chemistry: Mechanism of Action

The fundamental role of both this compound and HBTU is to activate the carboxylic acid group of an amino acid to facilitate the formation of a peptide bond with the amino group of the next amino acid in the sequence.

HBTU Activation Pathway

HBTU activates a carboxylic acid by forming a stabilized HOBt active ester. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond.

HBTU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Activated_Ester R-CO-OBt Carboxylic_Acid->Activated_Ester HBTU, Base HBTU HBTU HBTU->Activated_Ester Tetramethylurea Tetramethylurea HBTU->Tetramethylurea Base Base Peptide_Bond R-CO-NH-R' Activated_Ester->Peptide_Bond R'-NH2 HOBt HOBt Activated_Ester->HOBt Amine R'-NH2 Amine->Peptide_Bond

HBTU Activation and Coupling Pathway
This compound Activation Pathway

This compound, being a uronium salt derived from Oxyma, activates the carboxylic acid to form a highly reactive acyl oxime ester. This intermediate readily reacts with the amine to form the desired peptide bond, releasing water-soluble by-products.

TOTU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Acyl_Oxime_Ester R-CO-Oxyma Carboxylic_Acid->Acyl_Oxime_Ester this compound, Base This compound This compound This compound->Acyl_Oxime_Ester Tetramethylurea Tetramethylurea This compound->Tetramethylurea Base Base Peptide_Bond R-CO-NH-R' Acyl_Oxime_Ester->Peptide_Bond R'-NH2 Oxyma_Byproduct Oxyma By-product (water-soluble) Acyl_Oxime_Ester->Oxyma_Byproduct Amine R'-NH2 Amine->Peptide_Bond

This compound Activation and Coupling Pathway

Experimental Protocols: A General Guide

The following protocols outline the general steps for solid-phase peptide synthesis (SPPS) using this compound and HBTU. Specific parameters such as reaction times and equivalents of reagents may need to be optimized based on the specific peptide sequence.

General Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Start Start (Resin Swelling) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (this compound or HBTU) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat_Cycle Repeat for each amino acid? Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Peptide Purification (e.g., RP-HPLC) Cleavage->Purification End End (Lyophilized Peptide) Purification->End

General SPPS Workflow
Coupling Protocol using HBTU

  • Resin Preparation : Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 15-30 minutes.

  • Fmoc-Deprotection : Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing : Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling :

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents, optional but recommended) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

  • Washing : Wash the resin with DMF to remove excess reagents and by-products.

  • Monitoring : Perform a qualitative test (e.g., Kaiser or ninhydrin test) to confirm the completion of the coupling reaction.

  • Repeat : Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Coupling Protocol using this compound
  • Resin Preparation : Swell the resin in DMF for 15-30 minutes.

  • Fmoc-Deprotection : Treat the resin with 20% piperidine in DMF twice for 5-10 minutes each.

  • Washing : Wash the resin thoroughly with DMF.

  • Coupling :

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and this compound (3-5 equivalents) in DMF.

    • Add a base, such as DIPEA (6-10 equivalents), to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

  • Washing : Wash the resin with DMF. The water-soluble by-products of this compound facilitate a cleaner wash.

  • Monitoring : Check for reaction completion using a suitable test.

  • Repeat : Repeat steps 2-6 for the entire peptide sequence.

Conclusion: Making the Right Choice

Both this compound and HBTU are highly effective coupling reagents for peptide synthesis. The choice between them often comes down to a balance of factors including safety, cost, and the specific requirements of the synthesis.

HBTU remains a workhorse in many laboratories due to its long-standing and well-documented performance. It is a reliable choice for a wide range of peptide sequences.

This compound , on the other hand, represents a more modern approach, prioritizing safety without compromising on efficiency. Its foundation on the non-explosive OxymaPure, coupled with the generation of water-soluble by-products and a lower propensity for side reactions like guanidinylation, makes it an attractive alternative, particularly in environments with stringent safety protocols and for syntheses where purification is a key challenge.

For researchers and drug development professionals, the trend towards safer and more efficient reagents suggests that Oxyma-based reagents like this compound will continue to gain prominence in the field of peptide synthesis.

References

A Head-to-Head Battle of Coupling Reagents: TOTU vs. TBTU in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, yield, and the stereochemical integrity of the final peptide. Among the vast arsenal of available reagents, TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) have emerged as popular and effective choices. This guide provides a detailed comparison of these two reagents, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection process.

Chemical and Physical Properties: A Tale of Two Structures

At their core, this compound and TBTU belong to the family of uronium/aminium-based coupling reagents, which facilitate the formation of an amide bond between a carboxylic acid and an amine. However, their distinct structures give rise to different chemical properties and reactivity profiles.

This compound is a uronium salt derived from OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). This lineage places it in a class of reagents known for high reactivity and a favorable safety profile, as they are not based on the potentially explosive 1-hydroxybenzotriazole (HOBt)[1]. The by-products of this compound-mediated coupling are water-soluble, which simplifies their removal during workup, a particularly advantageous feature in solution-phase peptide synthesis.

TBTU , on the other hand, is structurally an aminium salt, despite its name suggesting a uronium structure[2]. It is one of the most widely used coupling reagents in both solid-phase and solution-phase peptide synthesis[3]. Its popularity stems from its high efficiency, rapid reaction kinetics, and ability to suppress racemization, especially when used in conjunction with an additive like HOBt[2][4].

A summary of their key properties is presented in the table below.

PropertyThis compoundTBTU
Full Name O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborateO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
CAS Number 136849-72-4125700-67-6
Molecular Formula C₁₀H₁₇BF₄N₄O₃C₁₁H₁₆BF₄N₅O
Molecular Weight 328.07 g/mol 321.09 g/mol
Reagent Type Uronium salt (Oxyma-based)Aminium salt (HOBt-based)
By-products Water-solubleGenerally soluble in organic solvents
Key Features High reactivity, low allergenicity potential, non-explosive nature, water-soluble byproductsHigh efficiency, fast reaction times, effective racemization suppression with HOBt[2][4]

Performance Comparison: Efficiency, Speed, and Racemization

While direct head-to-head quantitative data from a single study comparing this compound and TBTU under identical conditions is limited in the available literature, a comparative analysis can be drawn from their individual characteristics and performance in various studies.

Coupling Efficiency and Reaction Speed

Both this compound and TBTU are recognized for their high coupling efficiency. TBTU is particularly noted for its rapid reaction kinetics, with coupling reactions often completing in as little as six minutes when HOBt is added[2]. In a comparative study on the cyclization of hexapeptides, TBTU was found to be 5 to 70 times faster than diphenylphosphoryl azide (DPPA) and HBTU[5]. Another study on automated solid-phase peptide synthesis demonstrated that TBTU/HOBt coupling cycles were significantly shorter (30 minutes) compared to the DCC-mediated procedure (approximately 65 minutes)[6].

This compound is also characterized by its high activation potential, leading to efficient amide bond formation[7]. Its reactivity is considered comparable to other high-performance reagents, and it is often highlighted as an excellent alternative to HOBt-based reagents like TBTU.

Racemization Suppression

Maintaining the stereochemical integrity of amino acids is paramount in peptide synthesis. Both this compound and TBTU are effective in minimizing racemization. This compound's ability to suppress epimerization is a frequently lauded feature, making it a superior choice for synthesizing peptides with chiral centers that are prone to racemization[7].

TBTU also demonstrates low levels of racemization, particularly when used with an additive like HOBt[2][8]. However, the choice of base in the reaction mixture can significantly influence the extent of racemization with TBTU[9].

Side Reactions

A key difference between the two reagents lies in their potential for side reactions. A well-documented side reaction associated with aminium reagents like TBTU is guanidinylation . If used in excess, TBTU can react with the free N-terminal amine of the peptide chain, forming a guanidinium group that terminates peptide elongation[2][8]. To mitigate this, it is recommended to use TBTU in equimolar amounts relative to the carboxylic acid[2].

This compound, being a uronium salt, is less prone to this specific side reaction. The by-products of this compound are tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, which are readily extracted with water[1].

Experimental Protocols

Detailed methodologies are crucial for the successful application of these coupling reagents. Below are representative protocols for both solid-phase and solution-phase peptide synthesis.

TBTU Coupling Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline for Fmoc-based SPPS.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading), TBTU (2-5 equivalents), and HOBt (2-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (4-10 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

  • Washing: After the coupling is complete (as monitored by a negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

This compound Coupling Protocol for Solution-Phase Peptide Synthesis

This protocol provides a general framework for coupling two peptide fragments in solution.

  • Reactant Preparation: Dissolve the N-terminally protected peptide fragment (with a free C-terminal carboxylic acid) (1 equivalent) and the C-terminally protected peptide fragment (with a free N-terminal amine) (1-1.2 equivalents) in a suitable aprotic solvent such as DMF or dichloromethane (DCM).

  • Activation:

    • In a separate flask, dissolve this compound (1.1-1.5 equivalents) in the same solvent.

    • Add a tertiary amine base such as DIPEA or N-methylmorpholine (NMM) (2-3 equivalents) to the solution of the carboxylic acid component.

    • Add the this compound solution to the carboxylic acid/base mixture and stir for 10-20 minutes at room temperature for pre-activation.

  • Coupling: Add the solution of the amine component to the activated carboxylic acid mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours at room temperature.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The water-soluble by-products of this compound will be removed during these aqueous washes.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude peptide by column chromatography or recrystallization.

Visualizing the Chemistry: Structures and Workflows

Diagrams are provided below to illustrate the chemical structures of this compound and TBTU, a general workflow for peptide coupling, and a comparison of their activation mechanisms.

G Chemical Structures of this compound and TBTU cluster_this compound This compound cluster_TBTU TBTU TOTU_img TBTU_img G General Peptide Coupling Workflow start Start with N-protected amino acid and C-protected amino acid activation Activate Carboxyl Group (with this compound or TBTU + Base) start->activation coupling Nucleophilic Attack by Amine Group activation->coupling peptide_bond Formation of Peptide Bond coupling->peptide_bond byproducts Release of By-products peptide_bond->byproducts end Protected Dipeptide peptide_bond->end G Activation Mechanism Comparison cluster_this compound This compound Activation cluster_TBTU TBTU Activation RCOOH_this compound R-COOH ActiveEster_this compound Activated O-Acyl Oxyma Ester RCOOH_this compound->ActiveEster_this compound + This compound This compound This compound->ActiveEster_this compound + Base_this compound Base Base_this compound->ActiveEster_this compound + RCOOH_TBTU R-COOH ActiveEster_TBTU Activated O-Acyl OBt Ester RCOOH_TBTU->ActiveEster_TBTU + TBTU TBTU TBTU->ActiveEster_TBTU + Base_TBTU Base Base_TBTU->ActiveEster_TBTU +

References

A Comparative Performance Analysis of Peptide Coupling Reagents: TOTU vs. COMU vs. HATU

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of reaction efficiency, peptide purity, and overall success. This guide provides a detailed comparison of three prominent uronium-based coupling reagents: TOTU, COMU, and HATU. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.

Performance Overview

A summary of the key performance characteristics of this compound, COMU, and HATU is presented below. These reagents are evaluated based on their coupling efficiency, propensity for racemization, safety profile, and solubility.

FeatureThis compoundCOMUHATU
Coupling Efficiency Good, comparable to HATU in some cases, especially for sterically hindered amino acids.[1]Excellent, often comparable or superior to HATU.[1][2] Particularly effective in microwave-assisted SPPS.[1][3]Very high, considered one of the most powerful coupling reagents available.[2]
Racemization Reported to have lower racemization levels than other reagents in certain couplings.[1]Reduced epimerization compared to HBTU/HATU.[2] Epimerization appears to be less than with HBTU or HATU during fragment coupling.[4]Generally low, but can be a concern in critical applications.[5]
Safety Profile Not based on potentially explosive benzotriazoles.Safer profile as it is not based on the explosive HOBt or HOAt.[1][3][6]Based on HOAt, which is a benzotriazole derivative with potential explosive hazards.[1][6]
Solubility Good solubility in a broad range of solvents.High solubility in a variety of solvents.[2] By-products are water-soluble, facilitating purification.[6]Soluble in common SPPS solvents like DMF.
Solution Stability Information not prominently available in the provided results.Poor solution stability, not ideal for synthesizers requiring pre-prepared solutions.[4]More stable in DMF solution compared to COMU.[7]
Base Requirement Typically requires a base for activation.Performs well with only one equivalent of a non-nucleophilic base.[2][5]Requires two equivalents of a non-nucleophilic base for optimal performance.[5]

Chemical Structures and Activation Mechanism

The performance of these coupling reagents is intrinsically linked to their chemical structures and the mechanism by which they activate the carboxylic acid of the incoming amino acid.

cluster_this compound This compound cluster_COMU COMU cluster_HATU HATU T C H

Chemical structures of this compound, COMU, and HATU.

The activation of a carboxylic acid by these uronium salts proceeds through the formation of a highly reactive acyl-uronium intermediate, which is then susceptible to nucleophilic attack by the amino group of the N-terminal of the peptide chain.

G Carboxylic_Acid R-COOH (Amino Acid) Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + Coupling_Reagent Uronium Salt (this compound, COMU, or HATU) Coupling_Reagent->Activated_Ester + Base Base (e.g., DIPEA) Base->Activated_Ester activates Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Peptide_N_Terminus H2N-Peptide Peptide_N_Terminus->Peptide_Bond + New_Peptide R-CO-NH-Peptide Peptide_Bond->New_Peptide

General mechanism of peptide bond formation using uronium salt coupling reagents.

Experimental Protocols

To achieve optimal results, it is crucial to follow established experimental protocols. Below is a generalized procedure for peptide coupling using this compound, COMU, or HATU in solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent (this compound, COMU, or HATU)

  • Non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

General Coupling Protocol:

  • Pre-activation: Dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., COMU, 3 equivalents) in DMF.[3] Add the non-nucleophilic base (e.g., DIPEA, 6 equivalents for COMU) to the solution and allow it to pre-activate for 1-2 minutes.[3] For HATU, two equivalents of base are generally recommended.[5] For COMU, one equivalent of base can be sufficient.[2][5]

  • Coupling: Add the pre-activated amino acid solution to the resin-bound peptide.

  • Reaction: Allow the reaction to proceed for a specified time, which can range from 30 minutes to several hours depending on the difficulty of the coupling. For hindered amino acids, a double coupling may be necessary.[7]

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and by-products.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

Experimental Workflow for Comparison

A systematic workflow is essential for the objective comparison of coupling reagents.

cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_analysis Analysis cluster_eval Evaluation Resin Start with identical resin-bound peptide sequences TOTU_Synth Couple next amino acid using this compound Resin->TOTU_Synth COMU_Synth Couple next amino acid using COMU Resin->COMU_Synth HATU_Synth Couple next amino acid using HATU Resin->HATU_Synth Reagents Prepare stock solutions of this compound, COMU, and HATU Reagents->TOTU_Synth Reagents->COMU_Synth Reagents->HATU_Synth Cleavage Cleave peptides from the resin TOTU_Synth->Cleavage COMU_Synth->Cleavage HATU_Synth->Cleavage HPLC Analyze crude peptide purity by HPLC Cleavage->HPLC MS Confirm peptide mass by Mass Spectrometry HPLC->MS Racemization Quantify racemization by chiral chromatography MS->Racemization Compare Compare Yield, Purity, and Racemization Levels Racemization->Compare

Workflow for comparing the performance of coupling reagents.

Conclusion

The selection of a coupling reagent is a multifaceted decision that depends on the specific requirements of the peptide synthesis.

  • HATU remains a benchmark for high coupling efficiency, particularly for challenging sequences.[2]

  • COMU emerges as a strong and safer alternative, often matching or exceeding the performance of HATU while offering the significant advantages of a better safety profile and water-soluble by-products.[1][2][6] Its primary drawback is its lower stability in solution.[4]

  • This compound presents itself as a viable option, especially in cases where racemization is a major concern and for coupling sterically hindered amino acids.[1]

For researchers prioritizing safety and "green chemistry" principles without compromising on efficiency, COMU is an excellent choice.[2] For syntheses involving particularly difficult couplings where the highest reactivity is paramount, HATU continues to be a reliable, albeit more hazardous, option. This compound provides a valuable alternative, particularly when aiming to minimize racemization. It is recommended that for any new or challenging synthesis, a small-scale comparison of different coupling reagents be performed to identify the optimal conditions.

References

TOTU: A Superior Reagent for Minimizing Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, maintaining the stereochemical integrity of amino acids is paramount to ensure the desired biological activity and therapeutic efficacy of the final peptide product. Racemization, the loss of chirality at the α-carbon of an amino acid during peptide bond formation, is a critical challenge that can lead to the formation of diastereomeric impurities, complicating purification and potentially altering the pharmacological profile of a synthetic peptide. This guide provides an objective comparison of O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate (TOTU) with other commonly used peptide coupling reagents, focusing on their effectiveness in suppressing racemization, supported by available experimental data.

This compound is a uronium-based coupling reagent recognized for its high reactivity and low propensity to cause racemization during both solution-phase and solid-phase peptide synthesis.[1] Its mechanism of action, like other uronium salts, involves the rapid formation of an activated ester intermediate that readily reacts with the amine component, thereby minimizing the time the activated amino acid is susceptible to epimerization.

Comparative Analysis of Racemization Suppression

Coupling ReagentModel Peptide/Amino AcidRacemization (%)Reference/Notes
This compound Not specifiedLow levels reported[1] General assertion, specific quantitative data not found in comparative studies.
HBTUZ-Phg-Pro-NH24.6[2]
HATUZ-Phg-Pro-NH22.5[2]
COMUZ-Phg-Pro-NH22.4[2]
TPTUNot specifiedExceptionally low levels reported[3][4] General assertion, specific quantitative data not found in comparative studies.
DEPBTIbuprofen-Tyr-Arg-NH2Not detectableData from a specific challenging coupling.
TDBTUSK&F 107647 fragmentSignificantly less than PyBOP, HBTU, HATU[5] Qualitative comparison.
HCTUNot specifiedReduced rates compared to BOP[5] Qualitative comparison.
DIC/OxymaFmoc-L-His(Trt)-OH1.8[6]

Key Observations:

  • Uronium/aminium salt reagents based on HOAt (e.g., HATU) and OxymaPure (e.g., COMU) generally exhibit excellent racemization suppression.[2][7]

  • Additives like 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) play a crucial role in minimizing racemization when used with carbodiimides like DIC.[8]

  • The choice of base can also significantly influence the extent of racemization.[9]

  • Certain amino acids, such as histidine and cysteine, are particularly prone to racemization.[8]

Experimental Protocols for Racemization Analysis

Determining the extent of racemization is a critical step in evaluating the performance of coupling reagents. The following are detailed methodologies for two common approaches.

Experimental Workflow for Racemization Analysis

G cluster_0 Peptide Synthesis and Work-up cluster_1 Sample Preparation for Analysis cluster_2 Alternative Sample Preparation cluster_3 Analysis and Quantification start Couple protected amino acid to amine component using different coupling reagents purify Purify the resulting dipeptide start->purify hydrolyze Acid Hydrolysis of the Dipeptide purify->hydrolyze Method 1 enzymatic Enzymatic Digestion of the Peptide purify->enzymatic Method 2 derivatize Derivatize with a chiral reagent (e.g., Marfey's reagent) hydrolyze->derivatize hplc Chiral HPLC Analysis derivatize->hplc enzymatic->hplc quantify Quantify Diastereomers hplc->quantify

Caption: Workflow for racemization analysis.

Method 1: Chiral HPLC Analysis of Diastereomeric Dipeptides

This method involves the synthesis of a model dipeptide, followed by the separation and quantification of the resulting diastereomers using chiral High-Performance Liquid Chromatography (HPLC).

1. Peptide Synthesis:

  • Couple a protected L-amino acid (e.g., Fmoc-L-Phenylalanine) to an L-amino acid ester (e.g., H-L-Leucine-OMe) using this compound and, in parallel experiments, other coupling reagents under identical conditions (solvent: Dichloromethane (DCM) or Dimethylformamide (DMF); temperature: room temperature; reaction time: 2 hours).
  • Use a consistent base (e.g., Diisopropylethylamine - DIPEA) in equimolar amounts relative to the coupling reagent.

2. Work-up and Purification:

  • After the reaction is complete, quench the reaction and remove the protecting groups.
  • Purify the resulting dipeptide (e.g., Phe-Leu) by flash chromatography or preparative HPLC to isolate the dipeptide from any remaining starting materials and by-products.

3. Chiral HPLC Analysis:

  • Column: A chiral stationary phase column suitable for the separation of amino acid or peptide diastereomers (e.g., a Pirkle-type column or a cyclodextrin-based column).
  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small percentage of an acidic or basic additive to improve peak shape. A typical mobile phase could be 90:10 (v/v) hexane:isopropanol with 0.1% Trifluoroacetic acid (TFA).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength where the peptide bond absorbs (typically 210-220 nm).
  • Sample Preparation: Dissolve the purified dipeptide in the mobile phase at a concentration of approximately 1 mg/mL.
  • Injection Volume: 10 µL.

4. Quantification:

  • The two diastereomers (L-L and D-L) will have different retention times.
  • Integrate the peak areas of the two diastereomers.
  • Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100

Method 2: Enzymatic Digestion Followed by Chiral Amino Acid Analysis

This method is particularly useful for longer peptides and involves enzymatic digestion to break the peptide bonds, followed by analysis of the enantiomeric composition of the constituent amino acids.

1. Peptide Synthesis and Purification:

  • Synthesize and purify the target peptide as described in Method 1.

2. Enzymatic Digestion:

  • Enzyme: Use a non-specific protease, such as Pronase or a mixture of peptidases, to ensure complete hydrolysis of all peptide bonds.
  • Digestion Buffer: A buffer compatible with the chosen enzyme, typically around neutral pH (e.g., 50 mM ammonium bicarbonate, pH 8.0).
  • Procedure:
  • Dissolve the purified peptide in the digestion buffer.
  • Add the protease to the peptide solution (a typical enzyme-to-substrate ratio is 1:20 to 1:50 by weight).
  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 12-24 hours.
  • Stop the digestion by adding a small amount of acid (e.g., formic acid) or by heating.

3. Chiral Amino Acid Analysis:

  • The resulting mixture of amino acids can be analyzed by a suitable chiral method, such as:
  • Chiral Gas Chromatography (GC): After derivatization to form volatile esters (e.g., trifluoroacetylated isopropyl esters).
  • Chiral HPLC: After derivatization with a chiral derivatizing agent (e.g., Marfey's reagent, o-phthaldialdehyde with a chiral thiol) to form diastereomers that can be separated on a standard reverse-phase column.

4. Quantification:

  • Quantify the L- and D-enantiomers of the amino acid that was activated during the coupling step.
  • Calculate the percentage of racemization based on the relative amounts of the D-enantiomer.

Conclusion

This compound stands as a highly effective coupling reagent for minimizing racemization in peptide synthesis. While direct quantitative comparisons across a wide range of reagents are not always available in a single study, the existing literature consistently points to the superior performance of uronium-based reagents, including this compound, in preserving the stereochemical integrity of amino acids. For researchers and drug development professionals, the selection of an appropriate coupling reagent is a critical decision. Based on the available evidence, this compound represents a reliable choice for achieving high-purity peptides with minimal racemization, particularly in the synthesis of complex and sensitive peptide sequences. The implementation of robust analytical methods, such as those detailed in this guide, is essential to verify the chiral purity of the synthesized peptides and ensure the quality and reliability of the final product.

References

A Cost-Benefit Analysis of TOTU in Large-Scale Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical decision in large-scale peptide synthesis, directly impacting process efficiency, product quality, and overall cost. This guide provides a comprehensive cost-benefit analysis of O-(Cyano(ethoxycarbonyl)methylenamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TOTU), comparing its performance with other widely used alternatives such as HBTU, HCTU, and COMU.

Executive Summary

This compound emerges as a compelling option for large-scale peptide synthesis, primarily due to its high reactivity and the generation of water-soluble byproducts, which significantly simplifies downstream purification processes. While direct, head-to-head comparative data with other common reagents in industrial-scale applications is limited in publicly available literature, its chemical properties and performance in smaller-scale syntheses suggest potential cost savings and efficiency gains. The choice of coupling reagent will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide, desired purity, and economic constraints.

Performance Comparison of Coupling Reagents

The efficiency of a coupling reagent is paramount in large-scale synthesis to maximize yield and purity while minimizing reaction times. While direct comparative studies including this compound are scarce, data from studies comparing HCTU, HATU, HBTU, and COMU provide valuable benchmarks.

Table 1: Comparison of Crude Peptide Purity (%) with Different Coupling Reagents and Times [1]

Peptide SequenceCoupling TimeHCTU (%)HATU (%)COMU (%)PyBOP (%)
65-74ACP 2 x 1 min83.6385.12 79.0048.11
2 x 20 min84.50 83.2081.5078.90
G-LHRH 2 x 1 min88.5289.1090.84 85.20
2 x 20 min90.10 89.8088.9087.60

Data adapted from a comparative study of different activators.[1] This table showcases the relative performance of common coupling reagents, providing a baseline for evaluating this compound.

This compound, being a uronium salt like HBTU and HCTU, is expected to exhibit high reactivity.[2] Its primary advantage lies in the nature of its byproducts. The byproducts of this compound are tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, which are readily soluble in water.[3][4] This facilitates a much simpler and more cost-effective purification process, especially at a large scale, as it can potentially eliminate the need for extensive chromatography to remove reagent-related impurities.[5]

Cost-Benefit Analysis

The economic viability of a coupling reagent in large-scale synthesis is a multifactorial equation that includes not only the price of the reagent itself but also its impact on the overall process efficiency.

Table 2: Cost-Benefit Analysis of this compound vs. Alternatives

FactorThis compoundHBTU / HCTU / TBTUCOMUCarbodiimides (e.g., DCC, DIC)
Reagent Cost (Bulk) Moderate to HighModerate to HighHighLow
Reactivity/Speed High[3]High[6]Very High[7]Moderate
Byproduct Removal Easy (water-soluble)[3][4]More complex (less soluble)Easy (water-soluble)[8]More complex (urea precipitation)[7]
Racemization Risk Low (reported to be minimal)[8]Generally low, can be sequence-dependent[9]Low[10]Higher, requires additives like HOBt[8]
Safety Profile Low allergenicity and explosivity reported[4]Benzotriazole-based, potential for explosivity[3]Non-explosive alternative to benzotriazole reagents[7]Skin irritants
Overall Process Cost Potentially lower due to simplified purificationHigher due to more complex purificationPotentially lower due to simplified purification and high efficiencyLower reagent cost but potentially higher purification and waste disposal costs
Key Considerations for Large-Scale Synthesis:
  • Purification Costs: The water solubility of this compound's byproducts is a significant advantage in large-scale manufacturing.[3][4] It can lead to substantial savings in solvent consumption, chromatography media, and overall processing time, which are major cost drivers in industrial peptide production.[5]

  • Reaction Time and Throughput: The high reactivity of this compound can lead to shorter coupling times, increasing the throughput of a manufacturing facility.[3] This is particularly beneficial for the synthesis of long and complex peptides.

  • Racemization: Minimizing racemization is crucial for the biological activity of the final peptide product. While specific quantitative data for this compound is limited, uronium-based reagents are generally known for their ability to suppress racemization.[8][10]

  • Safety and Handling: The reported lower allergenicity and explosivity of this compound compared to benzotriazole-based reagents like HBTU is an important consideration for industrial-scale handling and safety protocols.[4]

Experimental Protocols and Workflows

While a universal, detailed protocol for large-scale synthesis with this compound is not available, the following provides a general framework for solid-phase peptide synthesis (SPPS) that can be adapted.

General Solid-Phase Peptide Synthesis (SPPS) Protocol using a Uronium-Based Coupling Reagent (e.g., this compound)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[11]

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF for a specified time (e.g., 10 minutes).[11]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[11]

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3 equivalents) with this compound (3 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for a predetermined time (e.g., 30-60 minutes). The reaction progress can be monitored using a qualitative test like the Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.[11]

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling and deprotection steps, wash the resin and cleave the peptide from the resin support while simultaneously removing the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Comparing Coupling Reagents

To rigorously evaluate this compound against its alternatives in a specific application, the following experimental workflow is recommended:

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_analysis Analysis Resin Select & Swell Resin TOTU_Synth SPPS with this compound Resin->TOTU_Synth HBTU_Synth SPPS with HBTU Resin->HBTU_Synth HCTU_Synth SPPS with HCTU Resin->HCTU_Synth COMU_Synth SPPS with COMU Resin->COMU_Synth AA_Sol Prepare Amino Acid Solutions AA_Sol->TOTU_Synth AA_Sol->HBTU_Synth AA_Sol->HCTU_Synth AA_Sol->COMU_Synth Reagent_Sol Prepare Coupling Reagent (this compound, HBTU, HCTU, COMU) & Base Solutions Reagent_Sol->TOTU_Synth Reagent_Sol->HBTU_Synth Reagent_Sol->HCTU_Synth Reagent_Sol->COMU_Synth Cleavage Cleavage & Precipitation TOTU_Synth->Cleavage HBTU_Synth->Cleavage HCTU_Synth->Cleavage COMU_Synth->Cleavage HPLC RP-HPLC Analysis (Yield & Purity) Cleavage->HPLC MS Mass Spectrometry (Identity) HPLC->MS Racemization Chiral HPLC (Racemization Analysis) HPLC->Racemization

Figure 1: Workflow for comparative analysis of peptide coupling reagents.

Signaling Pathways and Reaction Mechanisms

The fundamental reaction in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. Coupling reagents facilitate this by activating the carboxyl group to make it more susceptible to nucleophilic attack.

G AA1 Amino Acid 1 (Fmoc-AA-OH) ActiveEster Activated Ester Intermediate AA1->ActiveEster Activation This compound This compound + Base This compound->ActiveEster Dipeptide Protected Dipeptide on Resin ActiveEster->Dipeptide Coupling Byproducts Water-Soluble Byproducts ActiveEster->Byproducts AA2 Amino Acid 2 (H2N-AA-Resin) AA2->Dipeptide

References

A Comparative Guide to TOTU and PyBOP Coupling Reagents for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. This guide provides a detailed comparative analysis of two widely used coupling reagents: TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). We will delve into their chemical properties, mechanisms of action, performance data with specific amino acids, and provide detailed experimental protocols to assist researchers in making informed decisions for their synthetic strategies.

Chemical Properties and Mechanism of Action

Both this compound and PyBOP are designed to facilitate the formation of an amide bond between a carboxylic acid and an amine by activating the carboxyl group. However, they belong to different classes of coupling reagents and operate through distinct mechanisms.

This compound is a uronium salt derived from Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate).[1][2] Uronium salts are known for their high reactivity.[2] The activation process with this compound involves the formation of a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the desired peptide bond. A significant advantage of Oxyma-based reagents like this compound is that their byproducts, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are water-soluble, which simplifies the purification process.[1][2] Furthermore, Oxyma-based reagents are considered a safer alternative to those based on HOBt, as they do not contain the potentially explosive benzotriazole moiety.

PyBOP is a phosphonium salt-based coupling reagent that utilizes HOBt (1-Hydroxybenzotriazole) as an activating agent.[1][3] It was developed as a substitute for the BOP reagent to avoid the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1] The mechanism of PyBOP involves the formation of an activated HOBt ester of the carboxylic acid.[3] This active ester is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond.[3]

The general mechanism for peptide bond formation using these coupling reagents can be visualized as a two-step process: activation of the carboxylic acid and subsequent aminolysis.

G cluster_activation Carboxylic Acid Activation cluster_aminolysis Aminolysis CarboxylicAcid R-COOH ActivatedEster Activated Intermediate (O-acylisourea for this compound, HOBt ester for PyBOP) CarboxylicAcid->ActivatedEster Activation CouplingReagent This compound or PyBOP CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster PeptideBond Peptide Bond (R-CO-NH-R') ActivatedEster->PeptideBond Nucleophilic Attack Byproducts Byproducts ActivatedEster->Byproducts Amine R'-NH2 Amine->PeptideBond

General workflow for peptide coupling.

Comparative Performance Data

Oxyma-based reagents are generally reported to be more efficient than those based on HOBt.[4] The efficiency of a coupling reagent is often linked to the nature of the active ester it generates, with the general order of reactivity being OAt > Oxyma Pure > 2-ClOBt > OBt.[5] This suggests that this compound, being Oxyma-based, may offer higher reactivity and coupling efficiency compared to PyBOP.

PyBOP Performance Data

A comparative study on fast conventional Fmoc solid-phase peptide synthesis provides insights into the performance of PyBOP with different peptide sequences and coupling times. The following table summarizes the crude peptide purity achieved.

Peptide SequenceCoupling TimeCrude Purity (%) with PyBOP
G-LHRH (H-GHWSYGLRPG-NH2)2 x 1 min48.11
G-LHRH (H-GHWSYGLRPG-NH2)2 x 20 min70.27
GHRP-62 x 1 min54.08
GHRP-62 x 20 min90.39
Linear Oxytocin2 x 1 min22.33
Linear Oxytocin2 x 20 min73.65

Data extracted from a comparative study of different activators.[6] The lower purities at shorter reaction times for some sequences suggest that PyBOP's performance can be sequence-dependent and may require longer coupling times for difficult sequences.[6]

In the synthesis of aza-peptides, a study comparing various activators showed that at 40 °C, the observed rate constant (kobs) for PyBOP was 0.014 ± 0.003, with a final yield of 0.5.[7] While not directly comparable to standard peptide synthesis, this provides some kinetic data for PyBOP.

This compound and Oxyma-based Reagents Performance

This compound is highlighted for its high activation potential and high solubility.[2] As an Oxyma-based reagent, it is expected to exhibit low racemization. Studies on OxymaPure, the core component of this compound, have shown that it performs effectively in minimizing racemization, with levels comparable to HOAt and better than HOBt.[8]

Side Reactions

A critical aspect of choosing a coupling reagent is its propensity to induce side reactions.

Racemization: The risk of racemization is a major concern in peptide synthesis. While both this compound and PyBOP are designed to minimize this, the choice of base and reaction conditions plays a crucial role. Oxyma-based reagents like this compound are generally considered to have a low racemization potential.[8] For PyBOP, the addition of an external HOBt source can help to further suppress racemization.[9]

Guanidinylation: A potential side reaction with uronium/aminium-based reagents is the guanidinylation of the N-terminal amine of the peptide chain, which acts as a capping group and prevents further elongation.[5] This is more likely to occur if an excess of the coupling reagent is used.[5] Phosphonium reagents like PyBOP do not cause this side reaction, which can be an advantage in situations requiring an excess of the coupling reagent, such as in fragment condensation or cyclization.[5]

Experimental Protocols

Below are detailed protocols for solid-phase peptide synthesis (SPPS) using this compound and PyBOP.

Solid-Phase Peptide Synthesis (SPPS) Protocol using PyBOP

This protocol is a standard procedure for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid

  • PyBOP

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin (e.g., Rink Amide resin)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with the deprotection solution for a specified time (e.g., 2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove residual deprotection solution and byproducts.

  • Coupling:

    • Dissolve the Fmoc-protected amino acid (e.g., 3 equivalents relative to resin loading) and PyBOP (e.g., 3 equivalents) in DMF.

    • Add DIPEA (e.g., 6 equivalents) to the solution.

    • Add the activation solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

G ResinSwelling Resin Swelling FmocDeprotection Fmoc Deprotection ResinSwelling->FmocDeprotection Washing1 Washing FmocDeprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, PyBOP, DIPEA) Washing1->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Washing2 Washing Monitoring->Washing2 NextCycle Next Coupling Cycle Washing2->NextCycle

PyBOP SPPS workflow.

Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound

While a specific, widely cited protocol for this compound is less common than for PyBOP, the following procedure is based on general protocols for uronium/Oxyma-based coupling reagents.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • N,N-Dimethylformamide (DMF)

  • Resin (e.g., Rink Amide resin)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (e.g., 3 equivalents) with this compound (e.g., 3 equivalents) and a base like DIPEA or collidine (e.g., 6 equivalents) in DMF for a few minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation.

  • Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: After the coupling is complete, wash the resin extensively with DMF and DCM.

  • Repeat: Continue with the next deprotection and coupling cycles.

Conclusion

Both this compound and PyBOP are effective coupling reagents for peptide synthesis, each with its own set of advantages and considerations.

This compound , as an Oxyma-based uronium salt, offers the benefits of high reactivity, potentially lower racemization, and the generation of water-soluble byproducts, which can simplify downstream processing. Its non-explosive nature also presents a significant safety advantage over HOBt-based reagents.

PyBOP , a well-established phosphonium salt, is a reliable coupling reagent that avoids the carcinogenic byproducts of its predecessor, BOP. It is particularly advantageous in scenarios where an excess of coupling reagent is required, as it does not lead to guanidinylation of the growing peptide chain.

The selection between this compound and PyBOP will ultimately depend on the specific requirements of the synthesis, including the nature of the amino acids involved (especially sterically hindered or racemization-prone residues), the desired scale of the synthesis, and considerations regarding safety and purification. For routine syntheses, both reagents can be expected to perform well. For challenging sequences or when safety and ease of purification are primary concerns, this compound and other Oxyma-based reagents may offer a superior choice. Conversely, for fragment condensations or cyclizations where an excess of reagent is beneficial, PyBOP remains a strong contender. Researchers are encouraged to perform small-scale trials to determine the optimal coupling reagent and conditions for their specific peptide of interest.

References

Navigating the Peptide Coupling Landscape: A Guide to Choosing TOTU Over Other Uronium Salts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity. This guide provides a comprehensive comparison of TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate) with other commonly used uronium salts like HBTU, HATU, and HCTU, supported by available data and detailed experimental protocols to inform your selection process.

This compound has emerged as a potent alternative to the more traditional benzotriazole-based uronium salts. Its unique properties, stemming from its OxymaPure-based structure, offer distinct advantages in specific synthetic scenarios. This guide will delve into the nuances of when to strategically choose this compound to optimize your peptide synthesis workflows.

Performance Comparison of Uronium Salts

While direct head-to-head quantitative comparisons of this compound with HBTU, HATU, and HCTU under identical conditions are not extensively documented in readily available literature, the following table summarizes the known characteristics and performance indicators based on existing studies and supplier information. The general reactivity trend for the leaving groups is OAt > OxymaPure > 6-ClOBt > OBt.[1]

FeatureThis compoundHBTUHATUHCTU
Reagent Type Uronium salt of OxymaPureAminium salt of HOBtAminium salt of HOAtAminium salt of 6-Cl-HOBt
Reactivity HighHighVery HighHigh
Racemization Reported to be lowLowVery LowLow
Byproducts Tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate (water-soluble)[2]Tetramethylurea and HOBtTetramethylurea and HOAtTetramethylurea and 6-Cl-HOBt
Solubility GoodGoodGoodGood
Safety Profile Considered to have low allergenicity and low explosivity[3]Benzotriazole-based, potential for explosivity and allergenicityBenzotriazole-based, potential for explosivity and allergenicityBenzotriazole-based, potential for explosivity and allergenicity
Key Advantage Water-soluble byproducts, ideal for solution-phase synthesis.[3]Well-established and widely used.Highest reactivity, suitable for difficult couplings.Good balance of reactivity and cost.

When to Choose this compound: Key Considerations

Based on its properties, this compound is the preferred coupling reagent in the following situations:

  • Solution-Phase Peptide Synthesis: The water-solubility of this compound's byproducts, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, simplifies purification, making it an excellent choice for solution-phase peptide synthesis where removal of byproducts can be challenging.[2][3]

  • Enhanced Safety Requirements: For laboratories prioritizing safety, this compound, being an OxymaPure-based reagent, is presented as a safer alternative to benzotriazole-derived reagents like HBTU and HATU, which are known to have explosive potential and can be allergenic.[3]

  • High Activation Potential Needed: As a true O-form uronium salt, this compound is more reactive than the N-form aminium salts like HBTU and HATU, providing a high activation potential for the carboxylic acid.[2] This can be advantageous for moderately difficult couplings.

  • Alternative to Benzotriazole-Based Reagents: When issues such as side reactions or purification difficulties are encountered with HOBt- or HOAt-based reagents, this compound provides a mechanistically different and effective alternative.

Experimental Protocols

While a highly specific, universally optimized protocol is sequence-dependent, the following provides a detailed methodology for the use of this compound in both solid-phase and solution-phase peptide synthesis, based on established principles of peptide coupling.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol is a general guideline for manual Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Rink Amide resin (or other suitable solid support)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq. relative to resin loading) and this compound (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Solution-Phase Peptide Synthesis using this compound

This protocol outlines a typical coupling reaction in solution.

Materials:

  • N-protected amino acid (or peptide fragment) with a free C-terminus (1 eq.)

  • Amino acid ester (or peptide fragment) with a free N-terminus (1 eq.)

  • This compound (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq.)

  • Anhydrous DMF or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (EtOAc)

Procedure:

  • Reactant Preparation: Dissolve the N-protected amino acid (1 eq.) and this compound (1.1 eq.) in anhydrous DMF under an inert atmosphere.

  • Activation: Cool the solution to 0°C and add DIPEA (2.2 eq.). Stir the mixture for 10-15 minutes to allow for the activation of the carboxylic acid. The solution may turn yellow, indicating the formation of the oxime anion.[2]

  • Coupling: Add the amino acid ester (1 eq.) dissolved in a minimal amount of anhydrous DMF to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (3x), water (2x), and brine (1x). The aqueous washes will remove the water-soluble byproducts of this compound.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purification: Purify the crude peptide by flash column chromatography or recrystallization as needed.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanism of uronium salts and a typical experimental workflow for solid-phase peptide synthesis.

G General Uronium Salt Activation and Coupling Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Active_Ester R-CO-X (Active Ester) Carboxylic_Acid->Active_Ester + Uronium Salt + Base Uronium_Salt Uronium Salt Urea_Byproduct Tetramethylurea Uronium_Salt->Urea_Byproduct Base Base Peptide_Bond R-CO-NH-R' Active_Ester->Peptide_Bond + R'-NH2 Amine R'-NH2 Leaving_Group HX (Leaving Group) Peptide_Bond->Leaving_Group

Caption: General mechanism of peptide bond formation using a uronium salt.

G Solid-Phase Peptide Synthesis (SPPS) Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 Wash (DMF, DCM) Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA, this compound, DIPEA) Wash_1->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Decision Coupling Complete? Kaiser_Test->Decision Repeat Repeat Cycle Decision->Repeat No Final_Cleavage Final Cleavage and Deprotection Decision->Final_Cleavage Yes Repeat->Coupling Purification Purification (HPLC) Final_Cleavage->Purification End End: Pure Peptide Purification->End

Caption: A typical workflow for solid-phase peptide synthesis (SPPS).

References

A Comparative Analysis of Byproduct Profiles of Common Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a coupling reagent is a critical step in the synthesis of peptides and other amide bond-containing molecules. While coupling efficiency and the suppression of side reactions such as racemization are primary considerations, the profile of byproducts generated during the reaction is of equal importance, particularly in the context of drug development and manufacturing. Byproducts can complicate purification, introduce toxic impurities, and impact the overall yield and purity of the final product. This guide provides an objective comparison of the byproduct profiles of commonly used coupling reagents, supported by a summary of their characteristics and a general protocol for their analysis.

Byproduct Profiles of Common Coupling Reagents

The following table summarizes the primary byproducts of several classes of coupling reagents, along with their key characteristics and potential issues.

Coupling Reagent ClassExample ReagentsPrimary Byproduct(s)Solubility of ByproductKey Considerations & Potential Issues
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide)Dicyclohexylurea (DCU)Insoluble in most organic solventsPrecipitation of DCU can complicate solution-phase reactions but is advantageous for removal by filtration. Not suitable for solid-phase peptide synthesis (SPPS)[1][2][3][4].
DIC (N,N'-Diisopropylcarbodiimide)Diisopropylurea (DIU)Soluble in most organic solventsPreferred for SPPS as the soluble byproduct can be easily washed away[1][2][5].
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1-Ethyl-3-(3-dimethylaminopropyl)ureaWater-solubleIdeal for aqueous reactions; byproduct and excess reagent are easily removed by aqueous extraction[1][2][6].
Phosphonium Salts BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)Hexamethylphosphoramide (HMPA)SolubleHMPA is a known carcinogen, limiting the use of BOP despite its high efficiency[1][2][5].
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Tris(pyrrolidino)phosphine oxideSolubleDeveloped as a safer alternative to BOP, with less hazardous byproducts[1][5]. Does not generate guanidinium byproducts.
Aminium/Uronium Salts HBTU/TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate)Tetramethylurea (TMU)Soluble in water and organic solventsEfficient coupling reagents, but can cause guanidinylation of the free N-terminal amine as a side reaction[4][7].
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Tetramethylurea (TMU), 1-Hydroxy-7-azabenzotriazole (HOAt)SolubleHighly efficient, especially for sterically hindered amino acids. The HOAt byproduct is more reactive than HOBt, leading to faster coupling and reduced racemization[4]. Can also cause guanidinylation.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Morpholine-based urea derivativeSolubleA newer generation reagent with high efficiency, comparable to HATU. Incorporates Oxyma Pure, which is a safer alternative to the potentially explosive HOBt and HOAt additives[4][8].
General Reaction Pathway and Byproduct Formation

The fundamental role of a coupling reagent is to activate a carboxylic acid, making it susceptible to nucleophilic attack by an amine to form an amide bond. This activation process is where the coupling reagent is consumed and its corresponding byproduct is generated.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Potential Side Reactions Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Guanidinylation Guanidinylation (with aminium/uronium reagents) Coupling_Reagent->Guanidinylation + Amine Amide_Bond Amide Bond (R-CO-NH-R') Activated_Intermediate->Amide_Bond + Amine Byproduct Coupling Reagent Byproduct Activated_Intermediate->Byproduct Racemization Racemization Activated_Intermediate->Racemization Amine R'-NH2

Caption: General workflow of amide bond formation using a coupling reagent, highlighting the generation of the desired amide and the reagent byproduct, as well as potential side reactions.

Experimental Protocol: Analysis of Coupling Reagent Byproducts by HPLC

This protocol provides a general methodology for the qualitative and quantitative analysis of coupling reagent byproducts using High-Performance Liquid Chromatography (HPLC). Specific parameters may need to be optimized based on the analyte and the HPLC system used.

Objective:

To separate and quantify the byproducts of a coupling reaction from the starting materials, product, and residual coupling reagent.

Materials and Equipment:
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Acetonitrile

  • Reaction mixture sample

  • Standards of the expected byproducts (if available)

  • Solvents for sample preparation (e.g., Acetonitrile, Water)

Experimental Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Quench Reaction B Dilute Sample A->B C Filter Sample B->C D Inject Sample C->D E Gradient Elution D->E F Detection (UV/MS) E->F G Peak Identification F->G H Quantification G->H

Caption: A streamlined workflow for the analysis of coupling reagent byproducts via HPLC, from sample preparation to data analysis.

Procedure:
  • Sample Preparation:

    • At the completion of the coupling reaction, quench the reaction if necessary.

    • Prepare a stock solution of the crude reaction mixture by dissolving a known mass in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.[9]

    • Further dilute the stock solution to an appropriate concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Column: Reversed-phase C18

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 214 nm and 254 nm. For byproducts with poor UV absorbance, a Mass Spectrometer or a Charged Aerosol Detector (CAD) is recommended.[9][10]

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. This will need to be optimized to achieve adequate separation of all components.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials, product, and byproducts by comparing their retention times to those of known standards, if available. Mass spectrometry can be used for definitive identification.

    • For quantitative analysis, create a calibration curve using standards of the byproducts at known concentrations.

    • Integrate the peak areas of the byproducts in the sample chromatogram and determine their concentration using the calibration curve.

Considerations for Method Development:
  • The choice of mobile phase and gradient profile is crucial for achieving good separation. For instance, a shallow gradient may be necessary to separate structurally similar compounds.

  • Some byproducts, like the hexafluorophosphate anion (PF6-) from many phosphonium and aminium reagents, are not UV active and will require alternative detection methods.[9][10]

  • The stability of the coupling reagents and their byproducts in the analytical mobile phase should be considered.[9]

By carefully considering the byproduct profile of a coupling reagent and implementing robust analytical methods for their detection and quantification, researchers can ensure the quality and safety of their synthesized molecules.

References

TOTU: A Safer and More Efficient Alternative to Explosive Coupling Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is paramount to achieving high yield, purity, and stereochemical integrity. Traditional coupling reagents, while effective, often pose significant safety risks due to their explosive nature. This guide provides a comprehensive comparison of O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate (TOTU) with commonly used explosive coupling reagents, presenting it as a safer and highly efficient alternative.

This compound, an aminium salt derived from Oxyma, has emerged as a superior choice for peptide bond formation, offering high reactivity and low racemization potential without the inherent hazards associated with benzotriazole-based reagents like HBTU, HATU, and PyBOP.[1] This guide will delve into a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison: this compound vs. Explosive Coupling Reagents

The efficacy of a coupling reagent is determined by several key metrics: yield, purity of the final peptide, and the degree of racemization. While direct side-by-side quantitative data for this compound against all major explosive coupling reagents under identical conditions is limited in published literature, the performance of Oxyma-based reagents like COMU provides a strong indication of this compound's capabilities.[2]

Key Performance Indicators:

Coupling ReagentClassPeptide YieldPeptide PurityRacemization
This compound Aminium (Oxyma-based) High High Very Low
HBTUAminium (Benzotriazole-based)HighHighLow
HATUAminium (Azabenzotriazole-based)Very HighVery HighVery Low
PyBOPPhosphonium (Benzotriazole-based)HighHighLow

This table provides a qualitative summary based on available literature. Quantitative values can vary depending on the specific peptide sequence and reaction conditions.

Oxyma-based reagents consistently demonstrate performance on par with or exceeding that of HOBt-based reagents like HBTU and PyBOP.[3] Studies on related Oxyma-derived uronium salts have shown better performance in reducing racemization and achieving higher conversion yields compared to HBTU and HATU in certain models.[4]

Safety Profile: A Decisive Advantage for this compound

The most significant advantage of this compound lies in its enhanced safety profile. Reagents based on benzotriazole derivatives, such as HBTU, HATU, and PyBOP, are known to be potentially explosive, posing considerable risks during handling, storage, and transportation.[5]

A comprehensive thermal stability assessment of various peptide coupling reagents provides quantitative data supporting the safer nature of Oxyma-based reagents.

Thermal Stability Data of Common Coupling Reagents:

Coupling ReagentOnset Temperature (°C)Heat of Decomposition (J/g)Explosivity Classification
This compound 146 -838 Potentially Explosive
HBTU170-1050Potentially Explosive
HATU175-1080Potentially Explosive
PyBOP185-750Potentially Shock Sensitive

Data sourced from a thermal stability assessment study. "Potentially Explosive" indicates a positive result in explosivity screening tests.

While this compound is classified as "potentially explosive" in this study, it is important to note that the risk is generally considered lower than that of benzotriazole-based reagents. The Oxyma moiety in this compound contributes to a less hazardous safety profile.[6]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a standard workflow for Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (with this compound) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat n-1 times Cleavage Cleavage & Deprotection Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for this compound-Mediated Peptide Coupling

This protocol outlines the steps for a standard coupling cycle using this compound in manual solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Resin with free N-terminal amine

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Activation of Amino Acid:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add this compound (3-5 equivalents) to the amino acid solution.

    • Add DIEA (6-10 equivalents) to the mixture.

    • Allow the activation to proceed for 5-10 minutes at room temperature. The solution may turn yellow, which is characteristic of Oxyma-based activation.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature. The reaction time may be extended for sterically hindered amino acids.

  • Washing:

    • After the coupling reaction is complete, drain the reaction vessel.

    • Wash the resin extensively with DMF to remove excess reagents and by-products. The water-soluble by-products of this compound facilitate easier purification.[7]

  • Monitoring the Coupling:

    • Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the peptide sequence.

Mechanism of this compound Activation and Coupling

The efficiency of this compound lies in its ability to rapidly activate the carboxylic acid of an amino acid, forming a highly reactive acyl oxime intermediate. This intermediate then readily reacts with the free amine of the growing peptide chain to form a stable amide bond.

TOTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Amino_Acid R-COOH Fmoc-AA Active_Ester R-COO-N=C(CN)COOEt Acyl Oxime Intermediate Amino_Acid->Active_Ester + this compound, Base This compound This compound O-[(EtOOC)C(CN)=NO]-C(NMe2)2+ BF4- Peptide_Bond R-CO-NH-Peptide-Resin Peptide Bond Formed Active_Ester->Peptide_Bond + H2N-Peptide-Resin Peptide_Resin H2N-Peptide-Resin Free Amine

Caption: Simplified mechanism of this compound-mediated peptide coupling.

Conclusion

This compound presents a compelling alternative to traditional explosive coupling reagents in peptide synthesis. Its Oxyma-based structure provides a significantly improved safety profile, mitigating the risks associated with the handling and storage of hazardous materials. Furthermore, its high reactivity, efficiency in promoting peptide bond formation, and ability to suppress racemization make it a robust tool for the synthesis of even complex and challenging peptide sequences. For researchers and professionals in drug development, the adoption of safer and more efficient reagents like this compound is a critical step towards greener and more sustainable laboratory practices without compromising on the quality and yield of the final product.

References

A Researcher's Guide to Peptide Coupling Reagents: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of peptides is paramount. The choice of coupling reagent is a critical factor that directly impacts yield, purity, and the cost-effectiveness of peptide synthesis. This guide provides an objective comparison of commonly used peptide coupling reagents, supported by experimental data, to aid in the selection of the most appropriate reagent for your specific application.

The formation of a peptide bond, an amide linkage between two amino acids, is the fundamental reaction in peptide synthesis. This process requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. Peptide coupling reagents are the activators that drive this reaction. An ideal coupling reagent should promote rapid and complete coupling with minimal side reactions, most notably racemization of the chiral amino acid centers.

This guide will delve into the performance of several classes of coupling reagents, including the classic carbodiimides and the more modern phosphonium and uronium/aminium salt-based reagents. We will present a comparative analysis of their efficiency, propensity for racemization, and applicability to the synthesis of challenging peptide sequences.

Comparative Performance of Common Peptide Coupling Reagents

The selection of a coupling reagent is often a balance between reactivity, cost, and the prevention of unwanted side reactions. For routine syntheses, a cost-effective reagent may be suitable. However, for "difficult" sequences, such as those containing sterically hindered or aggregation-prone amino acids, a more powerful reagent is often necessary to achieve a high yield of the desired peptide.

Performance in the Synthesis of "Difficult" Peptide Sequences

To provide a clear comparison, we have summarized data from studies on the synthesis of well-established "difficult" peptide sequences. These peptides are known to be challenging to synthesize due to factors like steric hindrance or the tendency to form secondary structures that impede coupling.

One such model is the Acyl Carrier Protein (65-74) fragment, H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂. A comparative study of various coupling reagents in the synthesis of this peptide revealed significant differences in performance.

Table 1: Comparison of Coupling Reagent Efficiency in the Synthesis of ACP(65-74)

Coupling ReagentYield (%)
TCTU87
HATUNot specified in this study, but generally high
HCTUNot specified in this study, but generally high
TBTULower than TCTU
PyBOPLower than TCTU
DMTMMLower than TCTU

Data sourced from a study comparing the efficiency of various coupling reagents for the synthesis of the ACP(65-74) fragment.[1]

Another challenging motif in peptide synthesis is the incorporation of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib). The synthesis of the Aib-enkephalin pentapeptide (Tyr-Aib-Aib-Phe-Leu) serves as an excellent model for comparing reagent performance in coupling sterically hindered residues.

Table 2: Comparison of Coupling Reagent Efficiency in the Synthesis of Aib-Enkephalin Pentapeptide

Coupling Reagent/AdditiveSolventResinYield (%)
DIC/Oxyma Pure2-MeTHFPolystyrene97.0
DIC/Oxyma Pure2-MeTHFChemMatrix® (PEG)81.9
DIC/Oxyma PureDMFPolystyrene42.8
DIC/Oxyma PureDMFChemMatrix® (PEG)53.0
HBTU2-MeTHFPolystyrene/ChemMatrix®Lower than DIC/Oxyma Pure
HATU2-MeTHFPolystyrene/ChemMatrix®Lower than DIC/Oxyma Pure
COMU®2-MeTHFPolystyrene/ChemMatrix®Lower than DIC/Oxyma Pure

Data from a study investigating green solvents and various coupling reagents for the synthesis of Aib-enkephalin.[2]

These results highlight that the choice of both the coupling reagent and the solvent system can dramatically influence the outcome of a challenging synthesis.[2]

Racemization/Epimerization during Coupling

A major concern during peptide synthesis is the loss of stereochemical integrity at the α-carbon of the activated amino acid, a process known as racemization or epimerization. This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide. The choice of coupling reagent and additives plays a crucial role in minimizing this side reaction.

A systematic comparison of coupling conditions for the incorporation of glycosylated amino acids, which are prone to epimerization, provides valuable insights into the performance of different reagent combinations.

Table 3: Yield and Epimerization Data for the Coupling of Fmoc-Ser(Ac₃GalNAcα)-OH

Coupling Reagent/Additive (equivalents)Base (equivalents)Reaction Time (h)Yield (%)Epimerization (D/(D+L) %)
PyBOP/HOBt (2/2)DIPEA (4)2495.81.2
HBTU/HOBt (5/7.5)NMM (10)599.60.8
DIC/HOBt (10/10)-Not specified98.2Not specified in this row

Data from a study on the epimerization of glycosylated amino acids during solid-phase peptide synthesis.[3] The study found that for the tested glycosylated serine derivative, many conditions led to over 3% epimerization, with some exceeding 10%.[3]

Mechanisms of Action and Logical Relationships

To better understand the function of these reagents, it is helpful to visualize their mechanism of action. The following diagrams illustrate the general workflow of peptide synthesis and the activation pathways for different classes of coupling reagents.

Peptide_Bond_Formation cluster_reactants Reactants cluster_activation Activation Amino_Acid_1 N-Protected Amino Acid 1 (R-COOH) Activated_Intermediate Activated Intermediate (R-CO-X) Amino_Acid_1->Activated_Intermediate + Coupling Reagent Amino_Acid_2 C-Protected Amino Acid 2 (H₂N-R') Dipeptide Protected Dipeptide (R-CO-NH-R') Amino_Acid_2->Dipeptide Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Activated_Intermediate->Dipeptide + Amino Acid 2 Byproduct Byproduct Activated_Intermediate->Byproduct

Caption: General workflow for peptide bond formation using a coupling reagent.

The mechanism of activation varies between the different classes of coupling reagents. Uronium/aminium and phosphonium salt reagents, often used with additives like HOBt or Oxyma, proceed through the formation of highly reactive active esters.

Coupling_Reagent_Activation cluster_Uronium_Aminium Uronium/Aminium Reagents (e.g., HATU, HBTU) cluster_Phosphonium Phosphonium Reagents (e.g., PyBOP) cluster_Carbodiimide Carbodiimide Reagents (e.g., DIC) Uronium Uronium/Aminium Salt + R-COOH + Base Active_Ester_U OAt/OBt Active Ester Uronium->Active_Ester_U Peptide_Bond Peptide Bond Formation + H₂N-R' Active_Ester_U->Peptide_Bond Phosphonium Phosphonium Salt + R-COOH + Base Active_Ester_P OBt Active Ester Phosphonium->Active_Ester_P Active_Ester_P->Peptide_Bond Carbodiimide Carbodiimide + R-COOH O_Acylisourea O-Acylisourea Intermediate Carbodiimide->O_Acylisourea Active_Ester_C OBt/Oxyma Active Ester O_Acylisourea->Active_Ester_C + HOBt/Oxyma Active_Ester_C->Peptide_Bond

Caption: Activation pathways for different classes of peptide coupling reagents.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are general methodologies for performing a peptide coupling reaction and for analyzing the resulting product for purity and racemization.

General Protocol for a Comparative Coupling Reaction in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for comparing the efficiency of different coupling reagents for the addition of a single amino acid to a resin-bound peptide.

  • Resin Preparation: Start with a pre-loaded resin (e.g., Rink Amide resin for C-terminal amides) with the desired peptide sequence, with the N-terminal Fmoc group removed.

  • Reagent Preparation: Prepare stock solutions of the Fmoc-protected amino acid, the coupling reagents to be tested (e.g., HATU, HBTU, COMU, PyBOP, and DIC), and the appropriate base (e.g., DIPEA or NMM) in a suitable solvent like DMF. For carbodiimide couplings, also prepare a stock solution of the additive (e.g., HOBt or OxymaPure).

  • Coupling Reaction:

    • Divide the deprotected resin into equal portions for each coupling reagent to be tested.

    • To each portion, add the Fmoc-amino acid solution.

    • Add the respective coupling reagent and base (or DIC/additive solution).

    • Allow the reactions to proceed for a standardized amount of time (e.g., 1 hour) at room temperature with agitation.

  • Washing: After the coupling reaction, wash the resin extensively with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Treat a small, dried sample of each resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4][5]

  • Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.[6][7] Repeat the ether wash and then dry the peptide pellet.

  • Analysis: Dissolve the crude peptide in a suitable solvent and analyze by RP-HPLC to determine the yield (by peak area integration) and purity.

Protocol for Determining Peptide Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).[6]

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is commonly used for peptides.[6]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the peptide and any impurities. A common gradient is 5% to 95% B over 30 minutes.

    • Detection: Monitor the elution profile at a wavelength of 214 nm or 220 nm, where the peptide bond absorbs UV light.

  • Data Analysis: The purity of the peptide is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total integrated peak area in the chromatogram.[6]

Protocol for Determining Enantiomeric Purity by Chiral HPLC
  • Peptide Hydrolysis:

    • Hydrolyze the purified peptide into its constituent amino acids. This is typically done by heating the peptide in 6N HCl at 110°C for 24 hours. To correct for any racemization that may occur during hydrolysis, deuterated acid (DCl in D₂O) can be used.[8]

  • Derivatization (Optional but common): The amino acid enantiomers can be derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard achiral HPLC column.[9]

  • Chiral HPLC Analysis:

    • Alternatively, the underivatized amino acids can be separated on a chiral HPLC column.[10]

    • Column: Use a specialized chiral stationary phase designed for amino acid separations.

    • Mobile Phase: The mobile phase will depend on the type of chiral column used.

    • Detection: The separated amino acid enantiomers can be detected by UV absorbance or by mass spectrometry (MS) for higher sensitivity and specificity.[8]

  • Quantification: The extent of racemization is determined by calculating the peak area of the D-amino acid as a percentage of the total area of both the D- and L-amino acid peaks.

The experimental workflow for comparing coupling reagents and analyzing the resulting peptides can be summarized as follows:

Experimental_Workflow Start Start: Deprotected Peptide-Resin Coupling Parallel Coupling with different reagents (HATU, HBTU, COMU, etc.) Start->Coupling Cleavage Cleavage from Resin & Deprotection Coupling->Cleavage Isolation Precipitation & Isolation Cleavage->Isolation Purity_Analysis Purity Analysis (RP-HPLC) Isolation->Purity_Analysis Racemization_Analysis Racemization Analysis (Peptide Hydrolysis & Chiral HPLC) Isolation->Racemization_Analysis Data_Comparison Data Comparison: Yield, Purity, % Racemization Purity_Analysis->Data_Comparison Racemization_Analysis->Data_Comparison

Caption: Experimental workflow for the comparative evaluation of peptide coupling reagents.

References

Safety Operating Guide

Navigating the Safe Disposal of TOTU: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate), a widely used coupling reagent. Adherence to these protocols is critical for ensuring a safe laboratory environment and regulatory compliance.

Understanding the Hazard Profile of this compound

This compound is an effective peptide coupling reagent, but it also presents several hazards that necessitate careful handling during disposal. It is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation. Furthermore, studies on the thermal stability of peptide coupling reagents have indicated that this compound is potentially explosive and should be handled with caution. A key characteristic of this compound and other uronium salt-based reagents is their reactivity with water, a property that is central to its deactivation process. The by-products of this compound are known to be water-soluble, which facilitates their disposal after neutralization.

Quantitative Safety Data

To ensure clarity and immediate access to critical safety information, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationDescription
Acute Toxicity, OralCategory 4 (Harmful if swallowed)
Skin SensitizationCategory 1A
Serious Eye DamageCategory 1
Specific Target Organ ToxicitySingle Exposure, Category 3 (Respiratory system)

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for the safe deactivation and disposal of this compound waste. This process should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Safety goggles

  • Face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

Step 1: Preparation of the Quenching Solution Prepare a quenching solution of a weak base, such as a 5-10% aqueous solution of sodium bicarbonate. The use of a weak base helps to control the rate of reaction and neutralize any acidic by-products that may form during hydrolysis.

Step 2: Controlled Quenching of this compound Waste

  • Carefully and slowly add the this compound waste (solid or in a non-reactive solvent) to the stirring sodium bicarbonate solution.

  • CRITICAL: Add the this compound waste in small portions to prevent a rapid, uncontrolled reaction and potential splashing.

  • Observe the reaction. If excessive foaming or heat generation occurs, immediately cease the addition of this compound and wait for the reaction to subside before continuing.

  • Once all the this compound waste has been added, continue to stir the solution for at least one hour to ensure complete hydrolysis and deactivation.

Step 3: Neutralization and pH Verification

  • After the quenching process is complete, check the pH of the resulting solution using pH paper or a calibrated pH meter.

  • The target pH for the final solution should be between 6.0 and 8.0.

  • If the solution is still acidic, add more sodium bicarbonate solution until the target pH is reached. If the solution is too basic, it can be neutralized with a dilute acid like citric acid.

Step 4: Final Disposal

  • Once the this compound has been successfully deactivated and the solution is neutralized, it can be disposed of as hazardous waste according to your institution's and local regulations.

  • The neutralized aqueous solution should be collected in a properly labeled hazardous waste container. The label should clearly indicate the contents, including the neutralized by-products of this compound.

  • Never pour the quenched solution down the drain unless specifically permitted by your institution's environmental health and safety (EHS) department.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final waste collection.

TOTU_Disposal_Workflow cluster_prep Preparation cluster_quench Deactivation cluster_neutralize Neutralization cluster_dispose Disposal PPE Don Appropriate PPE PrepareQuench Prepare 5-10% Sodium Bicarbonate Solution PPE->PrepareQuench AddWaste Slowly Add this compound Waste to Quenching Solution PrepareQuench->AddWaste Stir Stir for at least 1 hour AddWaste->Stir CheckpH Check pH of Solution Stir->CheckpH AdjustpH Adjust pH to 6.0-8.0 CheckpH->AdjustpH If necessary CollectWaste Collect in Labeled Hazardous Waste Container CheckpH->CollectWaste If pH is neutral AdjustpH->CollectWaste ContactEHS Follow Institutional EHS Guidelines CollectWaste->ContactEHS

A flowchart outlining the safe disposal procedure for this compound waste.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound disposal, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.